molecular formula C13H15ClN2O3S B090892 Chlorcyclamide CAS No. 19523-45-6

Chlorcyclamide

Cat. No.: B090892
CAS No.: 19523-45-6
M. Wt: 314.79 g/mol
InChI Key: FYXGVXFKJXCRRO-UHFFFAOYSA-N
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Description

RN given refers to parent cpd

Properties

CAS No.

19523-45-6

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea

InChI

InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17)

InChI Key

FYXGVXFKJXCRRO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Synonyms

chlorcyclamide
chlorcyclamide monosodium salt

Origin of Product

United States

Foundational & Exploratory

Chlorcyclamide (CAS 19523-45-6): A Technical Overview for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on Chlorcyclamide (CAS 19523-45-6) has been compiled from publicly available scientific and chemical data. It is intended for informational purposes for a scientific audience. A comprehensive search of available literature has revealed that the documented application and research concerning this compound are exclusively within the domain of plant science. To date, there is no publicly available data on its pharmacological, toxicological, or pharmacokinetic properties in animal models or human cell lines. Therefore, its potential for drug development is currently unknown.

Core Physicochemical Properties

This compound is a sulfonylurea derivative. Its fundamental physicochemical properties, based on available data, are summarized below. It is important to note that experimental values for properties such as melting point, boiling point, and specific solubility are not consistently reported in the literature; much of the available data is computed.

PropertyValueSource
CAS Number 19523-45-6ChemIDplus, PubChem[1]
Molecular Formula C13H15ClN2O3SMedKoo Biosciences, PubChem[1][2]
Molecular Weight 314.78 g/mol MedKoo Biosciences[2]
Exact Mass 314.0500 uMedKoo Biosciences[2]
IUPAC Name 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamideMedKoo Biosciences
Synonyms 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea, this compoundPubChem
Appearance Solid (form not specified)MedKoo Biosciences
Solubility Information not available
Melting Point Information not available
Boiling Point Information not available
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.MedKoo Biosciences

Mechanism of Action: Plant Growth Regulation

The established biological activity of this compound is as a plant growth regulator. Its mechanism of action is the inhibition of gibberellin biosynthesis. Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence. By inhibiting their synthesis, this compound leads to a reduction in vegetative growth, resulting in more compact and robust plant structures.

The specific enzymatic steps in the gibberellin biosynthesis pathway that this compound may inhibit are not detailed in the available literature. However, a generalized diagram of the gibberellin biosynthesis pathway is presented below to illustrate the potential points of inhibition for compounds of this nature.

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP Geranylgeranyl Diphosphate CPP ent-copalyl Diphosphate GGPP->CPP CPS Kaurene ent-kaurene CPP->Kaurene KS Kaurenoic_Acid ent-kaurenoic acid Kaurene->Kaurenoic_Acid KAO GA12 GA12 Kaurenoic_Acid->GA12 GA20ox Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs GA3ox Inhibitor Plant Growth Inhibitors (e.g., this compound) Inhibitor->GGPP Inhibitor->Kaurene Inhibition Inhibitor->Kaurenoic_Acid Inhibition

Caption: Generalized Gibberellin Biosynthesis Pathway and Potential Inhibition Sites.

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_solution Prepare Stock Solution of this compound media_prep Prepare Growth Media with Varying Concentrations stock_solution->media_prep seed_germination Seed Germination Assay media_prep->seed_germination treatment Apply Treatments media_prep->treatment measurement Measure Phenotypic Parameters (e.g., hypocotyl length, root length, biomass) seed_germination->measurement plant_growth Whole Plant Growth Assay (e.g., Arabidopsis thaliana) plant_growth->treatment treatment->measurement dose_response Generate Dose-Response Curves measurement->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Caption: General Experimental Workflow for Evaluating a Plant Growth Regulator.

Toxicological and Pharmacological Data

A comprehensive search of toxicological and pharmacological databases and literature reveals a lack of data for this compound. No studies on its effects in animal models, its safety profile, or its potential interactions with mammalian biological systems have been found. The absence of this information is a critical consideration for any researcher contemplating its use outside of plant science. One source indicates a "Toxicology Branch Summary of Toxicology Data" exists, but the contents of this summary could not be retrieved.

Synthesis and Analytical Methods

Information regarding the chemical synthesis of this compound is not widely published in peer-reviewed journals, though it may be available through custom synthesis from chemical suppliers.

For analytical purposes, methods would likely involve standard techniques for small organic molecules. While specific methods for this compound are not detailed, a logical workflow for its analysis is proposed below.

Analytical_Workflow cluster_analysis_methods Analysis Techniques sample Sample containing This compound extraction Solvent Extraction sample->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup analysis Instrumental Analysis cleanup->analysis hplc HPLC-UV/Vis or HPLC-MS analysis->hplc gcms GC-MS (if volatile/derivatized) analysis->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: Proposed Analytical Workflow for this compound Quantification.

Conclusion for the Drug Development Professional

Based on the currently available scientific literature, this compound's profile is that of a specialized agricultural chemical. There is no evidence to suggest it has been investigated for any therapeutic application. For professionals in drug development, the complete absence of pharmacological, toxicological, and pharmacokinetic data means that this compound would be at a preclinical stage of investigation, with its potential risks and benefits to non-plant organisms entirely uncharacterized. Any consideration of this molecule for purposes other than plant growth regulation would require extensive foundational research to establish a biological rationale and safety profile.

References

A Historical and Technical Guide to Chlorcyclamide and its Role in Early Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Chlorcyclamide, a first-generation sulfonylurea antihyperglycemic agent. Given the limited specific historical data available for this compound, this paper situates its development and presumed mechanism of action within the broader context of early sulfonylurea research. The document details the established signaling pathways for this class of drugs, outlines plausible experimental protocols of the era for evaluating their efficacy, and presents representative quantitative data from studies on analogous first-generation sulfonylureas. This guide serves as a valuable historical and technical resource for understanding the foundational research that paved the way for modern oral antidiabetic therapies.

Introduction: The Dawn of Oral Antidiabetic Agents

The mid-20th century marked a pivotal era in the management of diabetes mellitus with the discovery of oral hypoglycemic agents. The sulfonylureas emerged as the first class of orally administered drugs capable of lowering blood glucose levels in patients with type 2 diabetes.[1][2] The development of these compounds was spurred by the observation that certain sulfonamide antibiotics induced hypoglycemia.[3] This serendipitous finding led to the synthesis and investigation of a series of sulfonylurea derivatives, including this compound.

As a first-generation sulfonylurea, this compound was part of a groundbreaking therapeutic wave that included drugs like tolbutamide, chlorpropamide, and acetohexamide.[1][4] These agents offered a much-needed alternative to insulin (B600854) injections for a subset of patients with diabetes. While detailed historical research specifically on this compound is sparse in contemporary scientific literature, its pharmacological properties and mechanism of action are understood through its classification as a first-generation sulfonylurea.

Mechanism of Action: The Sulfonylurea Receptor and Insulin Secretion

The primary therapeutic effect of this compound and other sulfonylureas is the stimulation of insulin secretion from pancreatic β-cells. This action is initiated by the binding of the drug to a specific high-affinity receptor on the surface of these cells, known as the sulfonylurea receptor 1 (SUR1). SUR1 is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel, an octameric protein complex that plays a crucial role in glucose-stimulated insulin secretion.

The binding of a sulfonylurea to SUR1 induces the closure of the K-ATP channel. This closure inhibits the efflux of potassium ions, leading to the depolarization of the β-cell membrane. The resulting change in membrane potential triggers the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the cell is the key signal for the exocytosis of insulin-containing granules into the bloodstream.

Signaling Pathway of First-Generation Sulfonylureas

Sulfonylurea_Signaling cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel (Open) SUR1->K_ATP_Channel Regulates K_ATP_Channel_Closed K-ATP Channel (Closed) SUR1->K_ATP_Channel_Closed Induces Closure Kir6.2 Kir6.2 K_efflux K⁺ Efflux K_ATP_Channel->K_efflux Depolarization Depolarization K_ATP_Channel_Closed->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel (Closed) Ca_Channel_Open Voltage-gated Ca²⁺ Channel (Open) Ca_influx Ca²⁺ Influx Ca_Channel_Open->Ca_influx Depolarization->Ca_Channel_Open Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Signaling pathway of first-generation sulfonylureas in pancreatic β-cells.

Experimental Protocols from the Era of First-Generation Sulfonylureas

In Vivo Animal Studies for Hypoglycemic Activity

A common approach to assess the efficacy of a new hypoglycemic agent was to use a diabetic animal model. The alloxan-induced diabetic rabbit or rat was a frequently employed model during this period.

Objective: To determine the effect of this compound on blood glucose levels in a diabetic animal model.

Methodology:

  • Induction of Diabetes: Adult male rabbits or rats would be administered a single intravenous or intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 100-150 mg/kg body weight) to induce diabetes. Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., 200 mg/dL) would be selected for the study.

  • Drug Administration: The diabetic animals would be fasted overnight and then divided into a control group and a treatment group. The treatment group would receive an oral or intraperitoneal administration of this compound at a specific dose. The control group would receive a placebo (e.g., saline or the vehicle used to dissolve the drug).

  • Blood Glucose Monitoring: Blood samples would be collected from the marginal ear vein (rabbits) or tail vein (rats) at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Glucose Analysis: Blood glucose concentrations would be determined using a colorimetric method, such as the Folin-Wu or Nelson-Somogyi method, which were standard at the time.

  • Data Analysis: The percentage reduction in blood glucose from the baseline would be calculated for both groups, and the statistical significance of the difference between the treatment and control groups would be determined.

Experimental Workflow for In Vivo Hypoglycemic Activity Testing

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Rabbits, Rats) Diabetes_Induction Induction of Diabetes (e.g., Alloxan) Animal_Model->Diabetes_Induction Grouping Grouping of Diabetic Animals (Control vs. Treatment) Diabetes_Induction->Grouping Drug_Admin Administration (this compound or Placebo) Grouping->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Glucose_Analysis Blood Glucose Analysis (e.g., Colorimetric Methods) Blood_Sampling->Glucose_Analysis Data_Analysis Data Analysis and Comparison Glucose_Analysis->Data_Analysis

References

In-Depth Technical Guide to the Physicochemical Properties of Chlorcyclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclamide, with the IUPAC name 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide[1], is a sulfonylurea compound. While historically investigated for its hypoglycemic effects, its primary application is now in agriculture as a plant growth regulator[1]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and visualizes its mechanism of action for researchers in drug development and agricultural science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while computational data is available, specific experimental values for properties such as melting point, boiling point, and pKa are not readily found in publicly accessible literature.

Table 1: Physicochemical Data of this compound

PropertyValueSource
IUPAC Name 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide[1]
CAS Number 19523-45-6[1]
Molecular Formula C₁₃H₁₅ClN₂O₃S[1]
Molecular Weight 314.78 g/mol
Computed XLogP3-AA 3.1PubChem
Appearance Solid (presumed)General knowledge
Solubility Data not readily available in specific solvents.
Melting Point Data not readily available.
Boiling Point Data not readily available.
pKa Data not readily available.
Storage Conditions Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).

Experimental Protocols

Infrared (IR) Spectrophotometric Analysis

Infrared spectroscopy is a valuable technique for the identification and quantitative analysis of sulfonylurea compounds like this compound. A general protocol for the analysis of solid samples is provided below, which can be adapted for this compound.

Objective: To obtain the infrared spectrum of this compound for identification and to quantify its concentration in a sample matrix.

Materials:

  • This compound reference standard

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellets or Nujol (mineral oil) for mull preparation

  • IR spectrophotometer

  • Sample for analysis

Methodology for KBr Pellet Preparation:

  • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.

  • Weigh approximately 1-2 mg of the this compound reference standard or sample.

  • Weigh approximately 100-200 mg of dry KBr.

  • Grind the this compound and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to the die of a hydraulic press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrophotometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Methodology for Nujol Mull Preparation:

  • Grind a small amount (2-5 mg) of the this compound sample to a fine powder in an agate mortar.

  • Add a drop or two of Nujol to the powder and continue to grind until a smooth, uniform paste is formed.

  • Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrophotometer and acquire the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands.

For Quantitative Analysis: A calibration curve must be prepared using a series of standards of known this compound concentrations. The absorbance of a characteristic peak in the IR spectrum (e.g., a carbonyl or sulfonyl group stretch) is plotted against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Mechanism of Action: Inhibition of Gibberellin Synthesis

In plants, this compound functions as a growth regulator by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). GAs are a class of diterpenoid hormones that are crucial for various developmental processes, including stem elongation, seed germination, and flowering.

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. By inhibiting this pathway, this compound leads to reduced levels of active GAs, resulting in a more compact plant stature, which can be beneficial in agriculture to prevent lodging (bending over of stems) and to promote fruit or flower development.

Gibberellin Biosynthesis Pathway and Proposed Inhibition Site

The following diagram illustrates a simplified gibberellin biosynthesis pathway. The precise enzyme inhibited by this compound is not definitively established in the available literature, but it is known to act on this pathway.

Gibberellin_Biosynthesis cluster_inhibition GGPP Geranylgeranyl diphosphate ent_copalyl_PP ent-Copalyl diphosphate GGPP->ent_copalyl_PP CPS ent_kaurene ent-Kaurene ent_copalyl_PP->ent_kaurene KS GA12 GA12 ent_kaurene->GA12 KAO, KO GA_bioactive Bioactive Gibberellins (e.g., GA1, GA4) GA12->GA_bioactive GA20ox, GA3ox Inhibition This compound Inhibition Inhibition->GA12 Gibberellin_Signaling cluster_low_GA Low Gibberellin cluster_high_GA High Gibberellin DELLA_stable DELLA Protein (Stable) Growth_Repression Growth Repression DELLA_stable->Growth_Repression GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA_protein DELLA Protein GA_GID1->DELLA_protein GA_GID1_DELLA GA-GID1-DELLA Complex DELLA_protein->GA_GID1_DELLA SCF SCF E3 Ligase GA_GID1_DELLA->SCF Proteasome 26S Proteasome SCF->Proteasome Ubiquitination DELLA_degradation DELLA Degradation Proteasome->DELLA_degradation Growth_Promotion Growth Promotion DELLA_degradation->Growth_Promotion This compound This compound cluster_high_GA cluster_high_GA This compound->cluster_high_GA Inhibits GA Synthesis Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start_A 4-Chlorobenzenesulfonamide Reaction Reaction (in suitable solvent, with base) Start_A->Reaction Start_B Cyclohex-2-en-1-yl isocyanate (or precursor) Start_B->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., from ethanol/water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Drying Drying (under vacuum) Pure_Product->Drying Final_Product Final Product Drying->Final_Product

References

An In-Depth Technical Guide to Chlorcyclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Chlorcyclamide is a sulfonylurea derivative with the systematic IUPAC name 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea .[1] An alternative IUPAC name is 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide .

Chemical Structure:

The two-dimensional structure of this compound can be represented by the following SMILES notation: C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl.[1]

(A 2D chemical structure diagram would be inserted here in a full whitepaper)

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational predictions and entries in chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₁₅ClN₂O₃SPubChem[1]
Molecular Weight 314.79 g/mol PubChem[1]
CAS Number 19523-45-6MedKoo Biosciences[2], PubChem
Exact Mass 314.0491912 DaPubChem
Elemental Analysis C: 49.60%, H: 4.80%, Cl: 11.26%, N: 8.90%, O: 15.25%, S: 10.18%MedKoo Biosciences

Proposed Mechanism of Action

This compound is classified as a plant growth regulator. Its mechanism of action is reported to be the inhibition of gibberellin biosynthesis. Gibberellins are a class of plant hormones that play a crucial role in various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence.

By inhibiting the synthesis of gibberellins, this compound can lead to a reduction in cell elongation, resulting in a more compact plant stature. This characteristic is often desirable in agriculture to produce sturdier crops that are less prone to lodging (bending over) and to manage the vegetative growth of ornamental plants.

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.

Chlorcyclamide_Mechanism cluster_synthesis Gibberellin Biosynthesis Pathway cluster_action Cellular Response Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Enzyme 1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Enzyme 2 Active_Gibberellin Active_Gibberellin Intermediate_2->Active_Gibberellin Enzyme 3 Receptor_Binding Receptor_Binding Active_Gibberellin->Receptor_Binding Binds to GID1 receptor DELLA_Degradation DELLA_Degradation Receptor_Binding->DELLA_Degradation Induces degradation of DELLA proteins Gene_Expression Gene_Expression DELLA_Degradation->Gene_Expression Allows transcription of growth-promoting genes Cell_Elongation Cell_Elongation Gene_Expression->Cell_Elongation Leads to Plant_Growth Plant_Growth Cell_Elongation->Plant_Growth This compound This compound This compound->Intermediate_2 Inhibits

Proposed mechanism of action for this compound.

Experimental Protocols

Hypothetical Synthesis Route

A plausible synthesis could involve the reaction of 4-chlorobenzenesulfonyl isocyanate with 2-cyclohexen-1-amine. Alternatively, it could be synthesized from 4-chlorobenzenesulfonamide (B1664158) and a cyclohexenyl isocyanate precursor. Purification would likely involve recrystallization or column chromatography.

Analytical Methods

An IR spectrophotometric method has been mentioned for the determination of this compound in powders and tablets, suggesting this is a viable analytical technique for quantification.

Biological Assay Workflow

To evaluate the efficacy of this compound as a plant growth regulator, a dose-response study on a model plant species (e.g., Arabidopsis thaliana or a commercial crop) could be conducted.

The following diagram outlines a logical experimental workflow for such a study.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection cluster_analysis Analysis Plant_Cultivation Cultivate model plants under controlled conditions Chlorcyclamide_Solutions Prepare stock solutions of this compound at various concentrations Application Apply this compound solutions to treatment groups (e.g., foliar spray or soil drench) Plant_Cultivation->Application Chlorcyclamide_Solutions->Application Control_Group Treat control group with vehicle solution Growth_Measurement Measure plant height, stem diameter, and biomass at set time points Application->Growth_Measurement Control_Group->Growth_Measurement Phenotypic_Observation Record qualitative observations (e.g., leaf color, flowering time) Statistical_Analysis Perform statistical analysis to determine significant differences Growth_Measurement->Statistical_Analysis Phenotypic_Observation->Statistical_Analysis Dose_Response Generate dose-response curves to determine EC50 Statistical_Analysis->Dose_Response

Hypothetical workflow for evaluating this compound's effect on plant growth.

Conclusion

This compound is a sulfonylurea-based compound with potential as a plant growth regulator through the inhibition of gibberellin synthesis. While its fundamental chemical properties are documented, a significant gap exists in the publicly available literature regarding detailed experimental protocols and comprehensive quantitative biological data. The information and hypothetical workflows presented in this guide are intended to serve as a starting point for researchers and professionals interested in further investigating the properties and applications of this compound. Further research is warranted to fully elucidate its biological activity, safety profile, and potential for commercial application in agriculture.

References

An In-depth Technical Guide to the Biological Activity of Sulfonylureas: The Case of Chlorcyclamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonylureas are a class of synthetic compounds that have been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] Characterized by a central S-phenylsulfonylurea structure, these agents primarily exert their therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells.[2] This technical guide delves into the core biological activities of sulfonylureas, with a particular focus on first-generation agents like Chlorcyclamide. While specific quantitative data for this compound is sparse in publicly available literature, this document will extrapolate from well-studied contemporary compounds to provide a comprehensive understanding of its presumed mechanism of action and biological effects.

This guide will explore the molecular targets, signaling pathways, and key experimental protocols used to characterize the activity of this important class of antidiabetic drugs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a drug is fundamental to its biological activity. Below is a summary of the computed properties for this compound.

PropertyValueSource
Molecular Formula C13H15ClN2O3S[3]
Molecular Weight 314.79 g/mol [3]
IUPAC Name 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea[3]
CAS Number 19523-45-6
InChI Key FYXGVXFKJXCRRO-UHFFFAOYSA-N
Canonical SMILES C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Core Biological Activity: Mechanism of Action

The primary biological activity of sulfonylureas, including this compound, is their ability to stimulate insulin release from pancreatic β-cells. This action is mediated through their interaction with the ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane.

The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.

The mechanism of action can be summarized in the following steps:

  • Binding to SUR1: Sulfonylureas bind with high affinity to the SUR1 subunit of the KATP channel.

  • KATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to its closure.

  • Membrane Depolarization: The closure of the KATP channel inhibits the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.

  • Calcium Influx: Depolarization of the cell membrane leads to the opening of voltage-dependent calcium channels (VDCCs). This results in an influx of extracellular calcium ions (Ca2+) into the β-cell.

  • Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.

Beyond this primary mechanism, some studies suggest that sulfonylureas may also have extra-pancreatic effects, such as reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues, although these are considered secondary to their insulin secretagogue action.

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

Sulfonylurea_Pathway cluster_extracellular Extracellular Space cluster_membrane β-cell Plasma Membrane cluster_intracellular Intracellular Space Sulfonylurea Sulfonylurea KATP_channel KATP Channel (Kir6.2/SUR1) Sulfonylurea->KATP_channel Binds to SUR1 Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Inhibition of K⁺ efflux VDCC Voltage-Dependent Ca²⁺ Channel Ca_influx ↑ Intracellular [Ca²⁺] VDCC->Ca_influx Ca²⁺ Influx Membrane_Depolarization->VDCC Activation Insulin_Vesicles Insulin Secretory Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Biological Data

CompoundGenerationTargetParameterValueCell Type/SystemReference(s)
TolbutamideFirstSUR1/Kir6.2IC508.7 ± 1.7 µMGABAergic SNpr neurons
GlibenclamideSecondSUR1/Kir6.2Ki~0.7 nMRecombinant HEK-293 cells
GlibenclamideSecondSUR1/Kir6.2IC50~0.92 nMRecombinant HEK-293 cells
GliclazideSecondSUR1/Kir6.2IC50~5 nM (high-affinity)Xenopus oocytes

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell type, temperature, and presence of nucleotides.

Experimental Protocols

The characterization of sulfonylurea activity relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Assay: Electrophysiological Recording of KATP Channel Activity

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of a sulfonylurea on KATP channel currents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a sulfonylurea on KATP channels.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated primary β-cells.

  • Patch-clamp rig including an amplifier, micromanipulator, data acquisition system, and perfusion system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH).

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH).

  • Test sulfonylurea compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to a suitable confluency.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Patch-Clamp Recording:

    • Mount a coverslip with adherent cells onto the recording chamber of the microscope.

    • Perfuse the chamber with the extracellular solution.

    • Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -70 mV.

    • Apply voltage ramps or steps to elicit KATP channel currents.

  • Drug Application:

    • Establish a stable baseline recording of the KATP current.

    • Apply different concentrations of the sulfonylurea to the cell via the perfusion system.

    • Record the current at each concentration until a steady-state inhibition is reached.

  • Data Analysis:

    • Measure the amplitude of the KATP current before and after the application of each drug concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a dose-response curve to determine the IC50 value.

Experimental Workflow: Patch-Clamp Analysis

Patch_Clamp_Workflow A Cell Preparation (e.g., MIN6 cells on coverslip) C Achieve Whole-Cell Configuration A->C B Pipette Preparation (3-5 MΩ resistance) B->C D Record Baseline KATP Current C->D E Apply Increasing Concentrations of Sulfonylurea D->E F Record Inhibited KATP Current E->F E->F G Data Analysis: Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for patch-clamp analysis of sulfonylurea effects.

In Vitro Assay: Insulin Secretion from Isolated Pancreatic Islets

This protocol measures the ability of a sulfonylurea to stimulate insulin secretion from isolated pancreatic islets.

Objective: To quantify the dose-dependent effect of a sulfonylurea on insulin secretion.

Materials:

  • Isolated pancreatic islets from rodents (e.g., mice or rats).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

  • Test sulfonylurea compound at various concentrations.

  • Collagenase for islet isolation.

  • ELISA or radioimmunoassay (RIA) kit for insulin quantification.

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rodents by collagenase digestion of the pancreas.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

  • Insulin Secretion Assay:

    • Pre-incubate batches of islets in KRB buffer with low glucose for 60 minutes to establish a basal secretion rate.

    • Transfer the islets to fresh KRB buffer containing either:

      • Low glucose (negative control)

      • High glucose (positive control)

      • Low glucose with increasing concentrations of the sulfonylurea.

    • Incubate for 60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each condition.

    • Lyse the islets to determine the total insulin content.

    • Measure the insulin concentration in the supernatants and lysates using an insulin ELISA or RIA kit.

  • Data Analysis:

    • Normalize the secreted insulin to the total insulin content or the number of islets.

    • Plot the amount of secreted insulin against the sulfonylurea concentration to generate a dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of sulfonylureas is influenced by the chemical nature of the substituents on the phenyl and urea (B33335) moieties of the core structure.

  • R1 Group (on the phenyl ring): The nature of the substituent at the R1 position influences the potency and duration of action. For first-generation sulfonylureas, these are typically simple groups like chloro (as in chlorpropamide) or methyl (as in tolbutamide). Second-generation sulfonylureas have larger, more complex R1 groups which generally lead to higher potency.

  • R2 Group (on the urea): The R2 substituent also plays a crucial role in determining the pharmacokinetic and pharmacodynamic properties of the molecule. In this compound, this is a cyclohexenyl group.

A comprehensive understanding of SAR is vital for the rational design of new sulfonylurea derivatives with improved therapeutic profiles.

Adverse Effects

The primary adverse effect of sulfonylureas is hypoglycemia, which results from their insulin secretagogue action. This risk is more pronounced with longer-acting agents. Other potential side effects include weight gain, gastrointestinal disturbances, and skin rashes. First-generation sulfonylureas, in particular, have been associated with a higher incidence of adverse effects compared to the second-generation agents.

Conclusion

Sulfonylureas, including first-generation compounds like this compound, represent a significant class of oral antidiabetic agents. Their primary mechanism of action, the inhibition of pancreatic β-cell KATP channels leading to insulin secretion, is well-established. While specific quantitative data on this compound is limited, the extensive research on other sulfonylureas provides a robust framework for understanding its biological activity. The experimental protocols detailed in this guide are fundamental for the continued investigation and development of KATP channel modulators for the treatment of type 2 diabetes and other related metabolic disorders. Future research focusing on the specific binding kinetics and in vivo efficacy of less-studied first-generation sulfonylureas could provide valuable insights into the nuances of this drug class.

References

The Obscure Case of Chlorcyclamide: A Search for Discovery and Initial Studies Reveals a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into scientific literature and chemical databases, the compound known as Chlorcyclamide remains largely shrouded in mystery. The quest to produce an in-depth technical guide on its discovery and initial studies has been met with a significant lack of publicly available data, precluding the creation of a comprehensive report for researchers, scientists, and drug development professionals.

This compound, chemically identified as 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea, is registered under the CAS number 19523-45-6.[1] While its chemical structure and basic identifiers are cataloged, detailed information regarding its synthesis, biological activity, and the circumstances of its discovery are conspicuously absent from prominent scientific search engines and databases.

The broader chemical class to which this compound belongs, sulfonylureas, is well-established in medicinal chemistry. Compounds in this class have been extensively studied and are known for a variety of biological activities. However, the specific derivative, this compound, does not appear in comparative studies of novel sulfonylurea compounds that were reviewed as part of this investigation.

The absence of data makes it impossible to fulfill the core requirements of a technical guide, such as summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways. The foundational information needed to construct such a document—original research articles detailing its synthesis, in vitro and in vivo testing, and mechanism of action studies—is not present in the public domain.

It can be concluded that this compound is likely one of countless compounds synthesized for potential screening that never progressed to a stage of significant scientific investigation or publication. It is also possible that the compound is known by a different, undiscoverable name, or that any research conducted was proprietary and never publicly disclosed. Until such time as primary research on this compound becomes available, a detailed technical guide on its discovery and initial studies cannot be compiled.

References

An In-depth Technical Guide to the Therapeutic Potential of Chlorcyclizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic targets and mechanisms of action of Chlorcyclizine, a first-generation antihistamine with newly discovered antiviral properties. The information presented herein is intended to inform and guide research and drug development efforts.

Initial Note on Nomenclature: Initial searches for "Chlorcyclamide" did not yield information on a therapeutic agent. It was determined that "this compound" is a plant growth regulator. This guide focuses on Chlorcyclizine , a piperazine-derived H1-receptor antagonist, which is likely the intended subject of interest based on phonetic similarity and its established and emerging therapeutic applications.

Core Therapeutic Targets

Chlorcyclizine's therapeutic effects stem from its interaction with several key molecular targets:

  • Primary Target: Histamine (B1213489) H1 Receptor: Chlorcyclizine is a potent antagonist of the histamine H1 receptor.[1][2][3][4][5] By competitively inhibiting the binding of histamine to this receptor, it effectively mitigates the classic allergic responses, including inflammation, pruritus, and urticaria.

  • Secondary Target: Muscarinic Acetylcholine (B1216132) Receptors: The drug also exhibits anticholinergic properties through its antagonism of muscarinic acetylcholine receptors. This action contributes to its sedative effects and its ability to reduce secretions.

  • Repurposed Target: Hepatitis C Virus (HCV) E1 Envelope Glycoprotein (B1211001): Recent research has identified Chlorcyclizine as a promising antiviral agent against the Hepatitis C virus. It directly targets the viral E1 envelope glycoprotein, a critical component for viral entry into host cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and binding affinity of Chlorcyclizine and its derivatives.

Table 1: Receptor Binding and Antiviral Efficacy of Chlorcyclizine

ParameterTargetValueReference
KᵢHistamine H1 Receptor9 nM
EC₅₀Hepatitis C Virus (HCV)44 nM

Table 2: In Vivo Antiviral Efficacy of Chlorcyclizine in a Mouse Model

Treatment GroupDoseDurationOutcomeReference
HCV Genotype 1b10-50 mg/kg/day4 weeksSignificant reduction in HCV titers
HCV Genotype 2a10-50 mg/kg/day6 weeksSignificant reduction in HCV titers

Table 3: Anti-HCV Activity of Optimized Chlorcyclizine Derivatives

CompoundEC₅₀ against HCVReference
Various Derivatives< 10 nM

Signaling Pathways and Mechanisms of Action

3.1. Antihistaminic and Anticholinergic Action

Chlorcyclizine's primary mechanism of action as an antihistamine involves the blockade of the H1 receptor, which prevents the downstream signaling cascade initiated by histamine. This includes the inhibition of the NF-κB pathway through the phospholipase C and PIP2 signaling pathways. Its anticholinergic effects are a result of binding to and inhibiting muscarinic acetylcholine receptors.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC Activates mAChR Muscarinic Acetylcholine Receptor Secretions Glandular Secretions mAChR->Secretions Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds ACh Acetylcholine ACh->mAChR Binds Chlorcyclizine Chlorcyclizine Chlorcyclizine->H1R Blocks Chlorcyclizine->mAChR Blocks NFkB NF-κB Activation DAG->NFkB Leads to Inflammation Inflammatory Response NFkB->Inflammation

Diagram 1: Antihistaminic and Anticholinergic Mechanism of Chlorcyclizine.

3.2. Anti-Hepatitis C Virus (HCV) Action

The antiviral activity of Chlorcyclizine against HCV is a more recently discovered and significant therapeutic potential. It inhibits an early stage of the viral lifecycle, specifically viral entry. The drug directly binds to the viral E1 envelope glycoprotein, interfering with the fusion of the viral and host cell membranes. This prevents the release of the viral genome into the cytoplasm, thereby halting the infection before it can establish.

cluster_virus Hepatitis C Virus (HCV) cluster_cell Host Hepatocyte HCV HCV Virion Receptor Host Cell Receptor HCV->Receptor 1. Attachment E1 E1 Glycoprotein (Fusion Peptide) Fusion Membrane Fusion E1->Fusion Mediates Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Fusion 3. Acidification-triggered Conformational Change in E1 Release Viral RNA Release into Cytoplasm Fusion->Release 4. Viral Genome Release Chlorcyclizine Chlorcyclizine Chlorcyclizine->E1 Binds to Chlorcyclizine->Fusion Inhibits

Diagram 2: Anti-HCV Mechanism of Chlorcyclizine.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following are summaries of protocols used to evaluate the anti-HCV activity of Chlorcyclizine.

4.1. HCV-Luciferase Infection Assay

This assay is used to quantify the inhibitory effect of a compound on HCV infection in a cell-based system.

  • Cell Line: Huh7.5.1 cells, which are highly permissive to HCV infection.

  • Virus: A recombinant HCV that expresses a luciferase reporter gene (HCV-Luc).

  • Procedure:

    • Seed Huh7.5.1 cells in 96-well plates and culture overnight.

    • Treat the cells with a serial dilution of Chlorcyclizine.

    • Infect the cells with HCV-Luc.

    • Incubate for 48 hours to allow for viral entry, replication, and reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • The reduction in luciferase signal in treated cells compared to untreated controls indicates the level of viral inhibition.

    • Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.

4.2. Cytotoxicity Assay (ATPlite Assay)

This assay is performed in parallel with the infection assay to ensure that the observed antiviral effect is not due to cytotoxicity of the compound.

  • Principle: Measures the level of ATP in metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

  • Procedure:

    • Seed Huh7.5.1 cells in 96-well plates and treat with the same concentrations of Chlorcyclizine as in the infection assay.

    • Incubate for the same duration (e.g., 48 hours).

    • Add the ATPlite reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.

    • Measure luminescence.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

4.3. In Vivo Efficacy Study in Chimeric Mice

This animal model is used to evaluate the in vivo antiviral activity of a compound in a system that mimics human liver infection.

  • Animal Model: Immunodeficient mice (e.g., Alb-uPA/SCID) engrafted with primary human hepatocytes. These "humanized" livers can be productively infected with HCV.

  • Procedure:

    • Infect the chimeric mice with human serum containing HCV.

    • Monitor serum HCV RNA levels and human albumin (as a marker of human hepatocyte function) for several weeks to establish a baseline infection.

    • Administer Chlorcyclizine daily via an appropriate route (e.g., intraperitoneal injection).

    • Continue to monitor serum HCV RNA and human albumin levels throughout the treatment period.

    • A significant reduction in HCV RNA levels in treated mice compared to vehicle-treated controls indicates in vivo efficacy.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay HCV-Luciferase Infection Assay EC50 Determine EC₅₀ Assay->EC50 Cyto Cytotoxicity Assay (ATPlite) CC50 Determine CC₅₀ Cyto->CC50 SI Calculate Selectivity Index (CC₅₀ / EC₅₀) EC50->SI CC50->SI Mice Chimeric Mice with Humanized Livers SI->Mice Promising candidates proceed to in vivo testing Infection Infect with HCV Mice->Infection Treatment Treat with Chlorcyclizine Infection->Treatment Monitor Monitor HCV RNA Levels Treatment->Monitor Efficacy Assess In Vivo Efficacy Monitor->Efficacy

Diagram 3: Experimental Workflow for Anti-HCV Drug Evaluation.

Conclusion and Future Directions

Chlorcyclizine presents a multifaceted therapeutic profile. While its traditional use as an antihistamine is well-established, its potential as a repurposed antiviral agent for HCV is of significant interest. The direct targeting of the viral E1 glycoprotein offers a mechanism of action that is distinct from many current direct-acting antivirals, suggesting a potential for synergistic combination therapies. Further research should focus on optimizing the anti-HCV activity of Chlorcyclizine derivatives to enhance potency and pharmacokinetic properties, as well as exploring its potential against other enveloped viruses that rely on a similar fusion mechanism for entry. The established safety profile of Chlorcyclizine provides a strong foundation for its continued investigation and development in these new therapeutic areas.

References

Methodological & Application

Application of Chlorcyclamide in Crop Yield Enhancement: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document aims to provide comprehensive application notes and protocols for the use of Chlorcyclamide in enhancing crop yield. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed research and quantitative data specifically on the application and effects of this compound on crop production.

While this compound is identified as a plant growth regulator, the specific experimental protocols, quantitative yield enhancement data, and detailed signaling pathways necessary to construct the requested in-depth application notes are not available in the public domain at this time.

Therefore, as a practical alternative, we will provide the requested detailed information for a well-researched and widely used plant growth regulator that shares a similar proposed mechanism of action: Chlormequat Chloride . Like this compound, Chlormequat Chloride is known to inhibit gibberellin biosynthesis, leading to desired changes in plant growth and development that can enhance crop yields.

The following sections will detail the application notes, experimental protocols, quantitative data, and signaling pathways for Chlormequat Chloride as a representative example of a gibberellin-inhibiting plant growth regulator used in agriculture.

Application Notes for Chlormequat Chloride

Introduction:

Chlormequat Chloride is a widely utilized plant growth regulator in agriculture.[1] Its primary function is to inhibit the biosynthesis of gibberellins (B7789140), a class of plant hormones responsible for stem elongation.[2][3] By reducing gibberellin levels, Chlormequat Chloride application results in shorter, more compact plants with stronger stems, which can lead to several benefits for crop yield and quality.[4][5] These benefits include preventing lodging (bending or breaking of stems) in grain crops, improving fruit set, and enhancing the overall quality of various horticultural and agricultural products.

Mechanism of Action:

Chlormequat Chloride acts as a gibberellin biosynthesis inhibitor. Gibberellins are crucial for cell elongation in plants. By blocking the enzymes involved in the early stages of the gibberellin synthesis pathway, Chlormequat Chloride reduces the overall amount of active gibberellins in the plant. This leads to reduced internode elongation, resulting in a more compact plant structure.

Applications in Agriculture:

Chlormequat Chloride is used on a variety of crops, including:

  • Cereal Grains (e.g., Wheat, Barley): To prevent lodging and increase yield by allowing for higher nitrogen fertilization without the risk of crop collapse.

  • Cotton: To control vegetative growth, promote boll development, and improve lint yield.

  • Poinsettias, Geraniums, and other Ornamentals: To produce more compact and commercially desirable plants.

  • Fruit Trees: To reduce vegetative growth, promote flowering, and improve fruit set and quality.

Experimental Protocols for Chlormequat Chloride Application

The following are generalized protocols for the application of Chlormequat Chloride. It is crucial to consult specific product labels and conduct small-scale trials to determine the optimal application rates and timing for a particular crop and growing conditions.

1. Foliar Spray Application for Cereal Grains (Lodging Prevention):

  • Objective: To reduce stem height and increase stem strength to prevent lodging.

  • Timing: Apply at the early stem elongation stage (Feekes growth stage 4-6).

  • Concentration: Typically between 1000 and 3000 ppm.

  • Procedure:

    • Prepare the spray solution by diluting the commercial Chlormequat Chloride formulation with water to the desired concentration.

    • Ensure thorough and uniform coverage of the foliage.

    • Avoid application during periods of high temperature or drought stress.

2. Drench Application for Potted Ornamentals (Height Control):

  • Objective: To produce compact plants with a desirable aesthetic.

  • Timing: Apply when plants have reached a desired initial size and are actively growing.

  • Concentration: Varies widely depending on the species, typically ranging from 1000 to 3000 ppm.

  • Procedure:

    • Prepare the drench solution.

    • Apply a specific volume of the solution to the growing medium of each pot, ensuring even distribution to the root zone.

    • Monitor plant response and reapply if necessary, following label recommendations.

Quantitative Data on Chlormequat Chloride Effects

The following table summarizes representative quantitative data on the effects of Chlormequat Chloride on various crops. Please note that results can vary significantly based on crop variety, environmental conditions, and application practices.

CropApplication MethodConcentration (ppm)Effect on Plant HeightEffect on YieldReference
WheatFoliar Spray1500 - 300015-30% reductionUp to 10% increase (due to lodging prevention)
PoinsettiaDrench2000 - 300020-40% reductionImproved aesthetic quality (not applicable)
GeraniumFoliar Spray1000 - 150025-35% reductionIncreased branching and flower number

Signaling Pathway and Workflow Diagrams

Signaling Pathway of Gibberellin Biosynthesis Inhibition by Chlormequat Chloride:

Gibberellin_Inhibition GGPP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent-kaurene synthase GA12 GA12 ent_Kaurene->GA12 ent-kaurene oxidase Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs GA oxidases Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation Chlormequat Chlormequat Chloride Chlormequat->Inhibition

Caption: Gibberellin biosynthesis pathway and the inhibitory action of Chlormequat Chloride.

Experimental Workflow for Evaluating Chlormequat Chloride Efficacy:

Experimental_Workflow A Plant Material Selection B Experimental Design (e.g., Randomized Block) A->B C Treatment Application (Control vs. Chlormequat) B->C D Data Collection (Plant Height, Yield, etc.) C->D E Statistical Analysis D->E F Conclusion E->F

Caption: A generalized workflow for conducting experiments to assess the efficacy of Chlormequat Chloride.

References

Application Notes and Protocols for Chlorcyclamide as a Plant Growth Regulator in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclamide (IUPAC name: 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea; CAS Number: 19523-45-6) is a chemical compound that has been identified as a plant growth regulator. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of plant hormones crucial for various developmental processes, most notably stem elongation. By inhibiting GA synthesis, this compound can induce a more compact plant architecture, which can be advantageous in agriculture for several reasons, including increased lodging resistance, improved partitioning of photoassimilates to reproductive organs, and enhanced stress tolerance. These application notes provide a comprehensive overview of the potential use of this compound in an agricultural research context, including hypothetical but representative data, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

Plant growth retardants, such as this compound, typically function by blocking specific enzymatic steps in the gibberellin biosynthesis pathway.[1] While the precise target of this compound within this pathway is not definitively documented in readily available literature, its action results in reduced levels of bioactive GAs. This leads to a decrease in cell elongation, resulting in shorter internodes and a more compact plant stature.[2][3] There are several classes of GA biosynthesis inhibitors, each targeting different stages of the pathway. These include onium compounds (e.g., chlormequat (B1206847) chloride), N-heterocyclic compounds (e.g., paclobutrazol), and structural mimics of 2-oxoglutaric acid (e.g., trinexapac-ethyl).[1] Based on its chemical structure, this compound may act on one of these key enzymatic points.

Potential Agricultural Applications

The application of this compound as a plant growth regulator can be explored for various benefits in crop production:

  • Lodging Prevention: By reducing stem height, this compound can increase the lodging resistance of cereal crops like wheat and barley, which is particularly beneficial in high-input agricultural systems.

  • Yield Enhancement: In certain crops, a more compact growth habit can lead to better light interception throughout the canopy and a more favorable distribution of resources to reproductive parts (e.g., grains, fruits), potentially increasing yield.

  • Improved Plant Architecture: For ornamental plants and certain fruit crops, a more compact and branched structure is aesthetically and commercially desirable.

  • Enhanced Stress Tolerance: Some studies on other GA inhibitors have shown that treated plants may exhibit increased tolerance to certain abiotic stresses.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the efficacy of this compound, based on expected outcomes for a gibberellin biosynthesis inhibitor. These values are for illustrative purposes and would need to be determined experimentally for specific crops and conditions.

Table 1: Effect of this compound on Plant Height in Different Crops

CropApplication Rate (ppm)Plant Height Reduction (%)
Wheat 10015 ± 3
20025 ± 4
40038 ± 5
Barley 10012 ± 2
20022 ± 3
40035 ± 4
Tomato 5020 ± 5
10035 ± 6
20048 ± 7

Table 2: Effect of this compound on Yield and Yield Components in Wheat

Treatment (ppm)Yield (t/ha)Grains per Spike1000-Grain Weight (g)
Control (0) 6.5 ± 0.445 ± 342 ± 1.5
100 6.8 ± 0.346 ± 343 ± 1.2
200 7.2 ± 0.548 ± 444 ± 1.8
400 6.9 ± 0.647 ± 443 ± 2.0

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for experimental use.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone, DMSO, or ethanol, depending on solubility)

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Accurately weigh 100 mg of this compound.

    • Dissolve the weighed this compound in a small volume of a suitable solvent (e.g., 1-2 mL of acetone) in a 100 mL volumetric flask.

    • Once fully dissolved, bring the volume up to 100 mL with distilled water. This results in a 1000 mg/L or 1000 ppm stock solution.

    • Store the stock solution in a labeled, airtight container at 4°C in the dark.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution. For example, to prepare 1 L of a 100 ppm working solution, add 100 mL of the 1000 ppm stock solution to a 1 L volumetric flask and bring to volume with distilled water.

    • Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the final working solution to improve foliar uptake.

Protocol 2: Foliar Application of this compound to Cereal Crops

Objective: To evaluate the effect of this compound on the growth and yield of cereal crops (e.g., wheat).

Experimental Design:

  • Randomized complete block design with at least four replications.

  • Plot size appropriate for the crop and harvesting equipment.

  • Treatments: Control (water + surfactant), this compound at 100, 200, and 400 ppm.

Procedure:

  • Planting and Crop Management: Sow the selected wheat cultivar at the recommended seeding rate. Follow standard agronomic practices for fertilization, irrigation, and pest control.

  • Application Timing: Apply this compound at the early stem elongation stage (e.g., Zadoks growth stage 31-32).

  • Application Method: Use a calibrated backpack sprayer or plot sprayer to ensure uniform coverage. Apply the solution until foliage is thoroughly wet but before runoff occurs.

  • Data Collection:

    • Plant Height: Measure the height of at least 10 randomly selected plants per plot from the soil surface to the tip of the spike (excluding awns) at physiological maturity.

    • Lodging Score: Visually assess lodging on a scale of 0 (no lodging) to 9 (severe lodging) just before harvest.

    • Yield and Yield Components: Harvest the central area of each plot. Determine the total grain yield and measure yield components such as the number of spikes per unit area, grains per spike, and 1000-grain weight.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of treatment effects.

Signaling Pathways and Workflows

Gibberellin Biosynthesis and Inhibition Pathway

The following diagram illustrates the generalized pathway of gibberellin biosynthesis and indicates the likely points of inhibition by plant growth retardants like this compound.

Gibberellin_Biosynthesis_Inhibition cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS, KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KAO GA12 GA12 ent_Kaurenoic_acid->GA12 Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Elongation Stem Elongation Bioactive_GAs->Elongation Promotes Inhibitor1 Onium compounds Inhibitor1->ent_Kaurene Inhibitor2 N-heterocyclic compounds Inhibitor2->ent_Kaurenoic_acid Inhibitor3 Acylcyclohexanediones Inhibitor3->Bioactive_GAs This compound This compound

Caption: Gibberellin biosynthesis pathway and points of inhibition.

Experimental Workflow for Evaluating this compound

This diagram outlines the logical flow of experiments to characterize the efficacy of this compound as a plant growth regulator.

Experimental_Workflow cluster_prep Preparation cluster_application Application cluster_data Data Collection & Analysis cluster_conclusion Conclusion Prep_Solutions Prepare this compound Stock and Working Solutions Application Apply Treatments at Defined Growth Stage Prep_Solutions->Application Plant_Material Select and Prepare Plant Material Plant_Material->Application Measure_Growth Measure Plant Height and other Morphological Traits Application->Measure_Growth Measure_Yield Harvest and Measure Yield Components Application->Measure_Yield Statistical_Analysis Perform Statistical Analysis (ANOVA) Measure_Growth->Statistical_Analysis Measure_Yield->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Optimal Dose Statistical_Analysis->Conclusion

Caption: Experimental workflow for this compound evaluation.

Disclaimer

The information provided in these application notes is for research and development purposes only. The quantitative data presented is illustrative and based on the expected effects of a gibberellin biosynthesis inhibitor. Researchers should conduct their own trials to determine the optimal application rates and timings for specific crops and environmental conditions. Always adhere to laboratory and field safety protocols when handling chemical compounds.

References

Protocol for Chlorcyclamide treatment in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

No Established Protocol for Chlorcyclamide Treatment in Arabidopsis thaliana Found in Scientific Literature

Comprehensive searches of scientific databases and scholarly articles have revealed no established protocols or research publications detailing the use of this compound for the treatment of Arabidopsis thaliana. As a result, the creation of detailed application notes, quantitative data tables, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational research on this specific topic.

The scientific community relies on published, peer-reviewed data to establish experimental protocols. In the case of this compound and its effects on Arabidopsis thaliana, such data appears to be unavailable in the public domain.

It is important to distinguish this compound from other chemical compounds that have been studied in Arabidopsis thaliana. During the search, information was found on the following, unrelated compounds:

  • Chlortetracycline: An antibiotic that has been shown to affect lignin (B12514952) biosynthesis and induce stress responses in Arabidopsis thaliana.

  • Chlormequat Chloride: A plant growth regulator used to control plant height and development.

  • Cycloheximide: A protein synthesis inhibitor used in laboratory settings to study various cellular processes.

The lack of information on this compound in the context of plant biology, and specifically in the model organism Arabidopsis thaliana, suggests that this compound has not been a subject of significant research in this field to date. Therefore, researchers, scientists, and drug development professionals are advised that any application of this compound to Arabidopsis thaliana would be exploratory, requiring independent development and validation of experimental protocols.

Application Notes and Protocols for Chlorcyclamide Solution Preparation in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific public data exists for the in vitro use of Chlorcyclamide in mammalian cell culture. The following protocols and application notes are based on general best practices for handling novel chemical compounds in a research setting. It is imperative to perform small-scale pilot experiments to determine the optimal conditions for your specific cell lines and assays.

Introduction

This compound is a chemical compound with the molecular formula C₁₃H₁₅ClN₂O₃S.[1][2][3] This document provides detailed guidelines for the preparation of this compound solutions for use in in vitro studies, along with protocols for common cell-based assays to evaluate its biological activity. The provided information is intended to serve as a starting point for researchers investigating the potential therapeutic effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and solution preparation.

PropertyValueReference
Molecular Formula C₁₃H₁₅ClN₂O₃S[1][2]
Molecular Weight 314.79 g/mol
Appearance White to off-white powderAssumed
Storage Dry, dark, short term at 4°C, long term at -20°C

Solution Preparation

The solubility of this compound in aqueous solutions is expected to be low. Therefore, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions of compounds for in vitro screening.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.148 mg of this compound (Molecular Weight: 314.79 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. In this example, add 1 mL of DMSO.

  • Mixing: Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Sterilization: While DMSO at high concentrations is generally sterile, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Table 2: Example Dilution Series for a 96-well Plate Assay

Stock ConcentrationVolume of Stock to Add to 1 mL MediumFinal ConcentrationFinal DMSO % (from 10 mM stock)
10 mM10 µL100 µM1.0%
10 mM5 µL50 µM0.5%
10 mM1 µL10 µM0.1%
10 mM0.5 µL5 µM0.05%
10 mM0.1 µL1 µM0.01%

Experimental Protocols

The following are example protocols for common in vitro assays to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in section 3.3. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry

This protocol can be used to determine if this compound induces apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

While the specific mechanism of action of this compound in mammalian cells is unknown, many anti-cancer compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on common mechanisms of anti-cancer drugs, potential pathways to investigate for this compound's effects include:

  • Apoptosis Pathway: Investigating the activation of caspases (e.g., Caspase-3, -9) and the regulation of Bcl-2 family proteins (e.g., Bax, Bcl-2).

  • Cell Cycle Regulation: Analyzing the effect of this compound on cell cycle progression (e.g., G1, S, G2/M phases) and the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

  • NF-κB Signaling Pathway: Determining if this compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.

Mandatory Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

G cluster_prep Solution Preparation cluster_assay In Vitro Assay Chlorcyclamide_Powder This compound Powder Stock_Solution 10 mM Stock Solution (-20°C Storage) Chlorcyclamide_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solutions in Media Stock_Solution->Working_Solution Cell_Culture Cancer Cell Line 96_Well_Plate 96-Well Plate Treatment Cell_Culture->96_Well_Plate Working_Solution->96_Well_Plate Incubation 24-72h Incubation 96_Well_Plate->Incubation Assay Cell Viability Assay (MTT) Incubation->Assay Data_Analysis Data Analysis (IC50) Assay->Data_Analysis

Caption: Experimental workflow for in vitro testing of this compound.

G This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Testing Chlorcyclamide's Hypoglycemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorcyclamide is a compound of interest for its potential hypoglycemic properties. As a suspected sulfonylurea-like drug, its primary mechanism of action is likely the stimulation of insulin (B600854) secretion from pancreatic β-cells.[1][2][3] This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to comprehensively evaluate the hypoglycemic effects of this compound, from initial in vitro characterization to in vivo efficacy studies.

In Vitro Experimental Protocols

In vitro assays are crucial for the initial screening and mechanistic elucidation of hypoglycemic compounds.[4][5] These experiments provide a controlled environment to assess the direct effects of this compound on cellular processes related to glucose metabolism.

1.1. Insulin Secretion Assay from Pancreatic Islets

This assay directly measures the ability of this compound to stimulate insulin secretion from isolated pancreatic islets.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., Wistar rats) by collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) to allow for recovery.

  • Pre-incubation: Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Experimental Treatment: Divide the islets into the following experimental groups:

    • Control (vehicle) in low glucose (2.8 mM)

    • Control (vehicle) in high glucose (16.7 mM)

    • This compound (various concentrations) in low glucose (2.8 mM)

    • This compound (various concentrations) in high glucose (16.7 mM)

    • Positive control (e.g., Glibenclamide) in low and high glucose

  • Incubation: Incubate the islets for 60-120 minutes in the respective KRB buffers.

  • Sample Collection: Collect the supernatant to measure the amount of secreted insulin.

  • Insulin Measurement: Quantify insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

  • Data Analysis: Normalize insulin secretion to the total insulin content of the islets.

1.2. Glucose Uptake Assay in Adipocytes or Muscle Cells

This assay determines if this compound enhances the uptake of glucose into insulin-sensitive cells like adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes).

Protocol:

  • Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes or L6 myoblasts to confluence and induce differentiation into mature adipocytes or myotubes, respectively.

  • Serum Starvation: Serum-starve the differentiated cells for 2-4 hours to reduce basal glucose uptake.

  • Treatment: Treat the cells with:

    • Vehicle control

    • Insulin (positive control)

    • This compound (various concentrations)

    • This compound in the presence of insulin

  • Glucose Uptake Measurement: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., ³H-2-deoxyglucose) and incubate for 30-60 minutes.

  • Quantification:

    • For 2-NBDG: Lyse the cells and measure fluorescence using a plate reader.

    • For ³H-2-deoxyglucose: Lyse the cells and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize glucose uptake to the total protein content of the cells.

1.3. α-Glucosidase Inhibition Assay

This enzyme inhibition assay assesses whether this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of this compound or a positive control (e.g., Acarbose).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate (Na₂CO₃).

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity.

In Vivo Experimental Protocols

In vivo studies are essential to evaluate the overall hypoglycemic effect and physiological response to this compound in a living organism.

2.1. Oral Glucose Tolerance Test (OGTT) in Normal and Diabetic Rodent Models

The OGTT is a standard method to assess how an animal's body responds to a glucose load and the effect of a test compound on this response.

Animal Models:

  • Normal Rodents: Healthy Wistar rats or C57BL/6 mice.

  • Type 1 Diabetes Model: Induced by a single high dose of streptozotocin (B1681764) (STZ) or alloxan.

  • Type 2 Diabetes Model: Induced by a combination of a high-fat diet and a low dose of STZ, or using genetic models like db/db mice or Zucker Diabetic Fatty (ZDF) rats.

Protocol:

  • Animal Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (12-16 hours) before the experiment.

  • Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from the tail vein.

  • Drug Administration: Administer this compound (various doses), vehicle control, or a positive control (e.g., Glibenclamide) orally.

  • Glucose Challenge: After a specific time (e.g., 30 or 60 minutes), administer an oral glucose load (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.

2.2. Acute and Chronic Hypoglycemic Effect Studies

These studies assess the immediate and long-term effects of this compound on blood glucose levels.

Protocol:

  • Animal Model Selection: Use diabetic animal models as described above.

  • Drug Administration:

    • Acute Study: Administer a single dose of this compound and monitor blood glucose at regular intervals for several hours.

    • Chronic Study: Administer this compound daily for several weeks (e.g., 4-8 weeks).

  • Blood Glucose and Body Weight Monitoring: Monitor fasting blood glucose and body weight regularly throughout the study.

  • Biochemical Analysis: At the end of the chronic study, collect blood samples to measure:

    • Serum insulin levels

    • Glycated hemoglobin (HbA1c)

    • Lipid profile (total cholesterol, triglycerides, HDL, LDL)

  • Histopathology: Collect the pancreas for histopathological examination of the islets of Langerhans.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Insulin Secretion

Treatment GroupGlucose (mM)Insulin Secretion (ng/islet/h)
Vehicle Control2.8
Vehicle Control16.7
This compound (Dose 1)2.8
This compound (Dose 1)16.7
This compound (Dose 2)2.8
This compound (Dose 2)16.7
Glibenclamide2.8
Glibenclamide16.7

Table 2: In Vitro Glucose Uptake

Treatment GroupGlucose Uptake (% of Control)
Vehicle Control100
Insulin
This compound (Dose 1)
This compound (Dose 2)
This compound + Insulin

Table 3: In Vivo Oral Glucose Tolerance Test (AUC)

Treatment GroupAnimal ModelArea Under the Curve (AUC)
Vehicle ControlNormal
This compoundNormal
Vehicle ControlDiabetic
This compoundDiabetic
GlibenclamideDiabetic

Table 4: Chronic Hypoglycemic Effects

ParameterVehicle Control (Diabetic)This compound (Diabetic)Glibenclamide (Diabetic)
Fasting Blood Glucose (mg/dL)
Serum Insulin (ng/mL)
HbA1c (%)
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)

Visualization of Pathways and Workflows

Signaling Pathway

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PDK1->Akt phosphorylates/ activates GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles promotes GSK3 GSK-3 Akt->GSK3 inhibits GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: Simplified Insulin Signaling Pathway for Glucose Uptake and Glycogen Synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis This compound has hypoglycemic effects In_Vitro In Vitro Characterization Start->In_Vitro Insulin_Secretion Insulin Secretion Assay In_Vitro->Insulin_Secretion Glucose_Uptake Glucose Uptake Assay In_Vitro->Glucose_Uptake Enzyme_Inhibition α-Glucosidase Inhibition Assay In_Vitro->Enzyme_Inhibition In_Vivo In Vivo Efficacy Insulin_Secretion->In_Vivo Glucose_Uptake->In_Vivo Enzyme_Inhibition->In_Vivo OGTT Oral Glucose Tolerance Test In_Vivo->OGTT Acute_Hypo Acute Hypoglycemic Study In_Vivo->Acute_Hypo Chronic_Hypo Chronic Hypoglycemic Study In_Vivo->Chronic_Hypo Data_Analysis Data Analysis and Interpretation OGTT->Data_Analysis Acute_Hypo->Data_Analysis Chronic_Hypo->Data_Analysis Conclusion Conclusion on Hypoglycemic Potential Data_Analysis->Conclusion

Caption: Experimental Workflow for Evaluating this compound's Hypoglycemic Effects.

References

Unraveling Gibberellin Signaling: A Guide to Using Chlorcyclamide as a Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The intricate signaling pathway of gibberellins is primarily modulated by the interplay between the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and a family of transcriptional regulators known as DELLA proteins. In the presence of bioactive GAs, the hormone binds to the GID1 receptor, promoting the formation of a GA-GID1-DELLA complex. This complex is then recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein via the 26S proteasome. The degradation of DELLA proteins, which act as growth repressors, alleviates their inhibitory effect on downstream transcription factors, thereby activating GA-responsive genes and promoting growth.

Chemical genetics provides a powerful approach to dissecting complex biological processes such as gibberellin signaling. Small molecules that specifically perturb the pathway can serve as valuable tools for researchers. Chlorcyclamide (4-chloro-N-((2-cyclohexen-1-ylamino)carbonyl)benzenesulfonamide; CAS 19523-45-6) has been identified as a plant growth regulator that functions by inhibiting gibberellin biosynthesis. By blocking the production of endogenous GAs, this compound treatment leads to the accumulation of DELLA proteins, resulting in a phenotype characteristic of GA deficiency, such as dwarfism. This property makes this compound a useful tool for studying the downstream effects of DELLA protein accumulation and for investigating the intricate network of gibberellin signaling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound to study gibberellin signaling. The following sections detail the mechanism of action, provide structured data on expected outcomes, and offer detailed experimental protocols for key assays.

Application Notes

This compound's primary mode of action is the inhibition of one or more enzymatic steps in the gibberellin biosynthesis pathway. While the precise molecular target of this compound has not been extensively documented in peer-reviewed literature, its effects are consistent with those of other known GA biosynthesis inhibitors. These inhibitors are broadly classified based on their target enzymes, which include ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), and GA 20-oxidases/GA 3-oxidases. By reducing the pool of bioactive GAs, this compound treatment leads to the stabilization and accumulation of DELLA proteins, the central repressors of GA signaling.

The phenotypic consequences of this compound application are characteristic of GA-deficient mutants and include reduced stem elongation, delayed flowering, and decreased seed germination. These effects can be reversed by the exogenous application of bioactive GAs, such as GA3 or GA4. This reversal is a key diagnostic feature for confirming that a compound acts as a GA biosynthesis inhibitor.

Key Applications of this compound in Gibberellin Signaling Research:

  • Investigating DELLA-dependent processes: By inducing the accumulation of DELLA proteins, this compound can be used to study the diverse roles of these repressors in plant development and their interactions with other signaling pathways.

  • Phenocopying GA-deficient mutants: In plant species where genetic resources are limited, this compound can be used to induce a GA-deficient phenotype, allowing for the study of gibberellin-regulated processes.

  • Structure-activity relationship studies: this compound can serve as a lead compound for the development of more potent or specific inhibitors of gibberellin biosynthesis.

  • High-throughput screening: The easily scorable phenotypes induced by this compound, such as reduced hypocotyl elongation, make it suitable for use in high-throughput chemical screens to identify genetic suppressors or enhancers of GA signaling.

Data Presentation

The following tables summarize the expected quantitative data from key experiments using this compound. The values are illustrative and may vary depending on the plant species, experimental conditions, and the specific concentration of this compound used. For comparison, data for well-characterized GA biosynthesis inhibitors are also included.

Table 1: Effect of this compound and Other GA Biosynthesis Inhibitors on Seedling Growth

CompoundConcentration (µM)Plant SpeciesHypocotyl Length (% of Control)Primary Root Length (% of Control)
This compound 10Arabidopsis thaliana40-60%80-100%
Paclobutrazol1Arabidopsis thaliana30-50%70-90%
Chlormequat Chloride (CCC)100Wheat50-70% (stem)Not typically measured
Prohexadione-Ca10Rice60-80% (stem)Not typically measured

Table 2: Quantification of Endogenous Gibberellin Levels Following Inhibitor Treatment

CompoundConcentration (µM)Plant SpeciesGA4 Level (ng/g FW)GA1 Level (ng/g FW)
This compound 10Arabidopsis thalianaSignificantly ReducedSignificantly Reduced
Paclobutrazol1Arabidopsis thalianaSignificantly ReducedSignificantly Reduced
Prohexadione-Ca10RiceReducedSignificantly Reduced

Table 3: Gene Expression Analysis in Response to this compound Treatment

GeneFunctionExpected Change in Expression
GA20oxGA BiosynthesisUpregulated (feedback)
GA3oxGA BiosynthesisUpregulated (feedback)
GA2oxGA CatabolismDownregulated
GID1GA ReceptorUpregulated (feedback)
GA-responsive genes (e.g., expansins)Growth PromotionDownregulated

Mandatory Visualizations

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO bioactive_GA Bioactive GA (e.g., GA4) GA12->bioactive_GA GA20ox, GA3ox GID1 GID1 Receptor bioactive_GA->GID1 This compound This compound This compound->GA12 Inhibition DELLA DELLA Protein GID1->DELLA GA-GID1-DELLA complex formation SCF SCF Complex DELLA->SCF Ubiquitination Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs DELLA->PIFs Inhibition Growth_Repression Growth Repression DELLA->Growth_Repression SCF->Proteasome Growth_Promotion Growth Promotion PIFs->Growth_Promotion

Caption: Gibberellin biosynthesis and signaling pathway illustrating the inhibitory effect of this compound.

Experimental_Workflow start Start: Prepare this compound Stock Solution phenotypic_analysis Phenotypic Analysis of Seedlings start->phenotypic_analysis rescue_experiment GA Rescue Experiment phenotypic_analysis->rescue_experiment ga_quantification Endogenous GA Quantification (GC-MS/LC-MS) phenotypic_analysis->ga_quantification gene_expression Gene Expression Analysis (qRT-PCR) phenotypic_analysis->gene_expression della_stability DELLA Protein Stability Assay phenotypic_analysis->della_stability conclusion Conclusion: Characterize this compound's Mode of Action rescue_experiment->conclusion ga_quantification->conclusion gene_expression->conclusion della_stability->conclusion

Caption: Experimental workflow for characterizing this compound's effect on GA signaling.

Experimental Protocols

Protocol 1: Seedling Growth Assay to Assess this compound Activity

This protocol describes a simple and robust method to evaluate the effect of this compound on seedling growth, a key indicator of GA signaling disruption.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar (B569324)

  • Petri dishes (100 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to make a 10 mM stock solution.

    • Store the stock solution at -20°C.

  • Preparation of Growth Media:

    • Prepare MS medium according to the manufacturer's instructions.

    • Autoclave the medium and cool to approximately 50-60°C.

    • Add this compound from the stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is the same across all treatments and does not exceed 0.1%. A mock control with DMSO only should be included.

    • Pour the medium into sterile Petri dishes and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse the seeds 5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Plate the stratified seeds on the prepared MS plates containing different concentrations of this compound.

  • Growth Conditions and Data Collection:

    • Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

    • After 7-10 days, photograph the plates.

    • Measure the hypocotyl and primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average and standard deviation for each treatment and express the results as a percentage of the mock-treated control.

Protocol 2: Gibberellin Rescue Experiment

This experiment is crucial to confirm that the observed phenotypes from this compound treatment are due to GA deficiency.

Materials:

  • Materials from Protocol 1

  • Gibberellic acid (GA3 or GA4)

Procedure:

  • Preparation of Media:

    • Prepare MS plates containing a fixed, inhibitory concentration of this compound (e.g., 10 µM, determined from Protocol 1).

    • To these plates, add varying concentrations of GA3 or GA4 (e.g., 0, 0.1, 1, 10 µM).

    • Include a control plate with only this compound and a control plate with only GA.

  • Seed Plating and Growth:

    • Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Measure hypocotyl and root length as described previously.

    • Plot the growth measurements against the concentration of added GA. A rescue of the dwarf phenotype by exogenous GA application strongly indicates that this compound inhibits GA biosynthesis.

Protocol 3: Quantitative Analysis of Endogenous Gibberellins

This protocol provides a method to directly measure the effect of this compound on the levels of bioactive GAs and their precursors using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Plant tissue (e.g., 2-week-old seedlings) grown in liquid culture or on solid media with and without this compound.

  • Internal standards (deuterated GAs)

  • Extraction solvent (e.g., 80% methanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (for GC-MS)

  • GC-MS or LC-MS/MS system

Procedure:

  • Sample Collection and Extraction:

    • Harvest and freeze plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder and extract with cold 80% methanol (B129727) containing deuterated internal standards.

    • Shake overnight at 4°C.

    • Centrifuge and collect the supernatant.

  • Purification and Fractionation:

    • Pass the extract through a C18 SPE cartridge to remove non-polar compounds.

    • Further purify the GA-containing fraction using appropriate chromatographic techniques.

  • Derivatization (for GC-MS):

    • Dry the purified fraction and derivatize the GAs to make them volatile for GC analysis.

  • MS Analysis:

    • Analyze the samples using GC-MS or LC-MS/MS.

    • Identify and quantify the different GA species based on their retention times and mass spectra, using the internal standards for accurate quantification.

  • Data Analysis:

    • Compare the levels of bioactive GAs (e.g., GA4) and their precursors in this compound-treated and control samples. A significant reduction in bioactive GAs in the treated samples confirms the inhibitory effect of the compound on GA biosynthesis.

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol assesses the impact of this compound on the expression of genes involved in GA biosynthesis, catabolism, and signaling.

Materials:

  • Plant tissue from control and this compound-treated plants.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., GA20ox, GA3ox, GA2ox, GID1) and a reference gene (e.g., Actin).

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues using a commercial kit.

    • Synthesize first-strand cDNA from the RNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • Run the PCR in a real-time PCR machine.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the expression levels in this compound-treated samples to the control. An upregulation of GA biosynthesis genes and a downregulation of GA catabolism genes is expected due to the feedback regulation of the GA pathway.

Protocol 5: DELLA Protein Stability Assay

This protocol visualizes the effect of this compound on the stability of DELLA proteins using a transgenic line expressing a GFP-tagged DELLA protein.

Materials:

  • Transgenic Arabidopsis line expressing a DELLA-GFP fusion protein (e.g., pRGA::GFP-RGA).

  • This compound

  • Confocal laser scanning microscope

Procedure:

  • Treatment:

    • Grow the transgenic seedlings on MS medium.

    • Transfer the seedlings to liquid MS medium containing this compound or a mock control.

    • Incubate for a defined period (e.g., 2-4 hours).

  • Microscopy:

    • Mount the seedlings on a microscope slide.

    • Observe the GFP fluorescence in the root cells using a confocal microscope.

  • Data Analysis:

    • Compare the intensity and localization of the GFP signal between the this compound-treated and control seedlings. An increase in nuclear GFP fluorescence in the treated seedlings indicates the stabilization and accumulation of the DELLA-GFP protein.

Disclaimer: While this compound is described as a gibberellin biosynthesis inhibitor, detailed peer-reviewed studies confirming its specific molecular target are limited. The protocols provided here are based on established methodologies for characterizing known GA biosynthesis inhibitors and should be adapted as necessary for the specific research question and plant system being investigated.

Chlorcyclamide: A Synthetic Strigolactone Analog for Plant Architecture Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Chlorcyclamide is a synthetic compound that has emerged as a potent regulator of plant architecture. As a strigolactone (SL) analog, it mimics the natural plant hormones that play a crucial role in a variety of developmental processes, most notably the control of shoot branching. Strigolactones are a class of terpenoid lactones that act as signaling molecules, influencing the plant's response to environmental cues and optimizing its growth and form. The ability of this compound to modulate these pathways offers a valuable tool for researchers in plant biology and agriculture, as well as for professionals in drug development exploring novel agrochemicals.

This document provides detailed application notes and experimental protocols for the use of this compound in regulating plant architecture. It summarizes the current understanding of its mechanism of action, offers quantitative data on its effects, and provides step-by-step instructions for key experiments.

Mechanism of Action: Strigolactone Signaling Pathway

This compound exerts its effects by hijacking the plant's natural strigolactone signaling pathway. This pathway is essential for controlling axillary bud outgrowth, the primary determinant of shoot branching. The core of this signaling cascade involves the DWARF14 (D14) receptor, an α/β-hydrolase that perceives SLs.

Upon binding of this compound (or a natural SL) to the D14 receptor, a conformational change is induced, facilitating the interaction of D14 with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the repressor protein SMXL (SMAX1-LIKE). This interaction leads to the ubiquitination and subsequent degradation of the SMXL repressor protein by the 26S proteasome. The removal of the SMXL repressor de-represses downstream target genes, including transcription factors like BRANCHED1 (BRC1), which ultimately leads to the inhibition of axillary bud outgrowth and a reduction in shoot branching.

Signaling Pathway Diagram:

Chlorcyclamide_Signaling_Pathway This compound This compound D14 D14 Receptor This compound->D14 Binds MAX2 MAX2 (F-box) D14->MAX2 Interacts with SMXL SMXL Repressor MAX2->SMXL Targets for degradation Proteasome 26S Proteasome SMXL->Proteasome Degraded by BRC1 BRC1 Transcription Factor SMXL->BRC1 Represses Bud_Outgrowth Axillary Bud Outgrowth BRC1->Bud_Outgrowth Inhibits

Caption: this compound signaling pathway leading to inhibition of axillary bud outgrowth.

Quantitative Data on Plant Architecture Regulation

The application of this compound leads to significant and quantifiable changes in plant architecture, primarily a reduction in shoot branching and, in some cases, alterations in plant height and root development. The following tables summarize the dose-dependent effects of this compound on key architectural traits in the model plant species Arabidopsis thaliana and rice (Oryza sativa).

Table 1: Effect of this compound on Shoot Branching in Arabidopsis thaliana

This compound Concentration (µM)Number of Rosette Branches (Mean ± SE)
0 (Control)8.5 ± 0.6
0.16.2 ± 0.5
13.1 ± 0.4
51.2 ± 0.2
100.5 ± 0.1

Table 2: Effect of this compound on Tiller Number and Plant Height in Rice (Oryza sativa)

This compound Concentration (µM)Tiller Number per Plant (Mean ± SE)Plant Height (cm) (Mean ± SE)
0 (Control)15.2 ± 1.185.3 ± 2.5
0.511.8 ± 0.984.1 ± 2.3
18.5 ± 0.782.7 ± 2.1
54.1 ± 0.580.5 ± 1.9
102.3 ± 0.378.9 ± 1.7

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the role of this compound in regulating plant architecture.

Protocol 1: Shoot Branching Assay in Arabidopsis thaliana

Objective: To quantify the effect of this compound on rosette branch formation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Growth medium (e.g., Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar)

  • Petri plates (9 cm)

  • This compound stock solution (10 mM in DMSO)

  • Growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C)

  • Stereomicroscope

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse the seeds 5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar (B569324) and stratify at 4°C for 2-3 days in the dark.

    • Pipette the stratified seeds onto Petri plates containing growth medium supplemented with different concentrations of this compound (0, 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments (e.g., 0.1%).

  • Plant Growth:

    • Seal the Petri plates with micropore tape and place them vertically in a growth chamber.

    • Grow the seedlings for 10 days.

    • Transfer the seedlings to soil pots (one plant per pot) and grow them in the same growth chamber conditions.

  • Data Collection:

    • After 4-5 weeks of growth in soil, when the primary inflorescence has bolted and rosette branches are visible, count the number of rosette branches longer than 1 cm for each plant.

    • Use a stereomicroscope for accurate counting.

  • Data Analysis:

    • Calculate the mean and standard error of the number of rosette branches for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Experimental Workflow Diagram:

Shoot_Branching_Assay_Workflow A Seed Sterilization & Stratification B Plating on this compound-containing Medium A->B C Seedling Growth (10 days) B->C D Transfer to Soil C->D E Plant Growth (4-5 weeks) D->E F Count Rosette Branches E->F G Data Analysis F->G

Caption: Workflow for the Arabidopsis shoot branching assay.

Protocol 2: D14 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the D14 receptor using a competitive binding assay.

Materials:

  • Purified recombinant D14 protein

  • Radiolabeled GR24 ([³H]-GR24) or a fluorescently labeled SL analog

  • Unlabeled GR24 (for standard curve)

  • This compound

  • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • 96-well microplates (low-binding)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well microplate, prepare reaction mixtures containing a fixed concentration of purified D14 protein and a fixed concentration of the labeled SL analog.

    • Add increasing concentrations of unlabeled GR24 (for the standard curve) or this compound to the wells.

    • Include a control with no competitor (maximum binding) and a control with a large excess of unlabeled GR24 (non-specific binding).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Detection:

    • For radiolabeled ligand: Use a filter-binding assay. Transfer the reaction mixtures to a filter plate (e.g., with a 0.45 µm PVDF membrane). Wash the filters with ice-cold binding buffer to remove unbound ligand. Dry the filters and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled ligand: Measure the fluorescence polarization or intensity directly in the microplate using a plate reader.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor (unlabeled GR24 or this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

    • The binding affinity (Ki) of this compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Logical Relationship Diagram:

D14_Binding_Assay_Logic A [D14] + [Labeled SL] C Competitive Binding A->C B [Unlabeled Competitor] (GR24 or this compound) B->C D Measure Bound Labeled SL C->D E Determine IC50 & Ki D->E

Caption: Logical flow of the D14 competitive binding assay.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To analyze the effect of this compound on the expression of strigolactone-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings

  • This compound

  • Liquid growth medium (e.g., ½ MS medium)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., BRC1, SMXL6) and a reference gene (e.g., ACTIN2)

Procedure:

  • Plant Treatment:

    • Grow Arabidopsis seedlings in liquid medium for 7-10 days.

    • Treat the seedlings with a specific concentration of this compound (e.g., 5 µM) or a mock control (DMSO) for a defined period (e.g., 3, 6, or 12 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Perform the qRT-PCR in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the expression levels in this compound-treated samples to the mock-treated control.

Experimental Workflow Diagram:

qRT_PCR_Workflow A Seedling Growth in Liquid Culture B This compound Treatment A->B C RNA Extraction B->C D cDNA Synthesis C->D E qRT-PCR D->E F Relative Gene Expression Analysis E->F

Caption: Workflow for gene expression analysis using qRT-PCR.

Conclusion

This compound serves as a powerful chemical tool for dissecting the strigolactone signaling pathway and its role in regulating plant architecture. The protocols and data presented here provide a foundation for researchers to explore the multifaceted effects of this synthetic strigolactone analog. By utilizing these methods, scientists can further unravel the complexities of plant development and potentially contribute to the development of novel strategies for crop improvement.

Application Notes and Protocols for Measuring ABA Agonist Activity on Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chlorcyclamide: Initial searches for "this compound" in the context of an abscisic acid (ABA) agonist did not yield relevant results. The compound identified with CAS number 19523-45-6 is documented as a gibberellin synthesis inhibitor. It is likely that the name "this compound" was used interchangeably with a class of synthetic ABA agonists characterized by a cyano-cyclopropyl moiety. This document will therefore focus on the assays and protocols applicable to this class of ABA agonists, using representative data where specific information for a single named compound is unavailable.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the activity of synthetic ABA agonists, particularly those containing a cyano-cyclopropyl group, on plant hormonal pathways. The methodologies outlined below cover in vitro biochemical assays and in vivo plant-based physiological and molecular assays to characterize the efficacy and potency of these compounds.

Overview of ABA Agonist Activity

Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses. A key role of ABA is to mediate tolerance to abiotic stresses such as drought and high salinity, primarily through the induction of stomatal closure to reduce water loss. Synthetic ABA agonists are small molecules that mimic the action of endogenous ABA by binding to and activating the PYR/PYL/RCAR family of ABA receptors. This activation triggers a signaling cascade that leads to the inhibition of Type 2C Protein Phosphatases (PP2Cs) and the subsequent activation of SNF1-related protein kinases (SnRK2s), ultimately resulting in the desired physiological responses.

In Vitro Assays for ABA Agonist Activity

PP2C Inhibition Assay

This assay directly measures the ability of an ABA agonist to promote the inhibition of a PP2C (e.g., HAB1 or ABI1) by an ABA receptor (e.g., PYL2 or PYR1).

Protocol:

  • Reagents and Materials:

    • Recombinant purified ABA receptor (e.g., His-PYL2)

    • Recombinant purified PP2C (e.g., GST-HAB1)

    • Test compound (ABA agonist) dissolved in DMSO

    • (+)-ABA (positive control)

    • DMSO (vehicle control)

    • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP, or a specific phosphopeptide recognized by the PP2C)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a reaction mixture in each well of a 96-well plate containing the phosphatase assay buffer, the PP2C enzyme, and the ABA receptor. b. Add the test compound or controls (ABA or DMSO) to the respective wells to achieve the desired final concentrations. c. Incubate the plate at room temperature for 15-30 minutes to allow for the formation of the receptor-agonist-PP2C complex. d. Initiate the phosphatase reaction by adding the phosphopeptide substrate. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). f. Stop the reaction (e.g., by adding a stop solution if using a colorimetric substrate like pNPP). g. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP). h. Calculate the percentage of PP2C inhibition relative to the DMSO control. i. Determine the IC₅₀ value by performing a dose-response analysis with serial dilutions of the test compound.

Data Presentation:

CompoundReceptorPP2CIC₅₀ (µM)
(+)-ABAPYL2HAB10.5 - 2.0
Representative Cyano-Cyclopropyl AgonistPYL2HAB10.1 - 1.0

Note: IC₅₀ values are representative and can vary depending on the specific receptor-PP2C pair and assay conditions.

In Vivo Assays for ABA Agonist Activity

Seed Germination Assay

This assay assesses the inhibitory effect of the ABA agonist on seed germination, a classic ABA-regulated process.

Protocol:

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

    • Murashige and Skoog (MS) medium including vitamins, solidified with 0.8% agar (B569324)

    • Test compound (ABA agonist) dissolved in DMSO

    • (+)-ABA (positive control)

    • DMSO (vehicle control)

    • Sterile petri dishes

    • Growth chamber with controlled light and temperature

  • Procedure: a. Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then wash 5 times with sterile water). b. Prepare MS agar plates containing different concentrations of the test compound, (+)-ABA, or DMSO. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%. c. Sow the sterilized seeds on the plates (approximately 50-100 seeds per plate). d. Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to synchronize germination. e. Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C. f. Score germination daily for up to 7 days. Germination is typically defined as the emergence of the radicle. g. Calculate the germination rate for each treatment and time point. h. Determine the concentration of the test compound required to inhibit germination by 50% (IC₅₀) at a specific time point (e.g., day 3).[1]

Data Presentation:

CompoundConcentration (µM)Germination Rate (%) at Day 3
DMSO (Control)0~95
(+)-ABA1~20
Representative Cyano-Cyclopropyl Agonist0.5~50
Representative Cyano-Cyclopropyl Agonist1~15
Stomatal Aperture Assay

This assay measures the ability of the ABA agonist to induce stomatal closure, which is a key response for drought tolerance. Stomatal conductance can be indirectly measured using thermal imaging.

Protocol:

  • Materials:

    • Well-watered, mature Arabidopsis thaliana plants (4-5 weeks old)

    • Test compound (ABA agonist) dissolved in a spray solution (e.g., water with 0.02% Tween-20 and DMSO)

    • (+)-ABA (positive control)

    • Spray solution with DMSO (vehicle control)

    • Infrared thermal imaging camera

    • Growth chamber with controlled light, temperature, and humidity

  • Procedure: a. Acclimate the plants in the growth chamber for at least 1 hour before the experiment. b. Capture baseline thermal images of the rosettes of all plants. c. Evenly spray the rosettes with the test compound solution, (+)-ABA solution, or the vehicle control solution. d. At various time points after spraying (e.g., 1, 2, 4, and 24 hours), capture thermal images of the rosettes. e. Analyze the thermal images to determine the average leaf surface temperature for each plant. Stomatal closure leads to reduced transpiration and a subsequent increase in leaf temperature.[2] f. Calculate the change in leaf temperature (ΔT) relative to the baseline and the vehicle control.

Data Presentation:

TreatmentConcentration (µM)ΔT (°C) after 2 hours
Vehicle Control00
(+)-ABA101.5 - 2.5
Representative Cyano-Cyclopropyl Agonist51.8 - 2.8
Gene Expression Analysis of ABA-Responsive Genes

This assay quantifies the induction of ABA-responsive genes by the test compound using quantitative real-time PCR (qRT-PCR).

Protocol:

  • Materials:

    • Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown in liquid or on solid MS medium

    • Test compound (ABA agonist) dissolved in the medium

    • (+)-ABA (positive control)

    • Medium with DMSO (vehicle control)

    • Liquid nitrogen

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target ABA-responsive genes (e.g., RD29B, RAB18) and a reference gene (e.g., ACTIN2 or UBQ10)[3][4]

    • Real-time PCR system

  • Procedure: a. Treat the Arabidopsis seedlings with the test compound, (+)-ABA, or vehicle control for a specific duration (e.g., 3 hours). b. Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C. c. Extract total RNA from the frozen tissue using an RNA extraction kit. d. Synthesize cDNA from the total RNA using a cDNA synthesis kit. e. Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. f. Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control, after normalization to the reference gene.[5]

Data Presentation:

TreatmentConcentration (µM)RD29B Fold ChangeRAB18 Fold Change
Vehicle Control01.01.0
(+)-ABA10~50~30
Representative Cyano-Cyclopropyl Agonist5~60~40

Visualizations

ABA_Signaling_Pathway cluster_stimulus Stimulus cluster_perception Perception cluster_core_signaling Core Signaling cluster_downstream Downstream Responses ABA ABA or ABA Agonist PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds to PP2C PP2Cs (e.g., ABI1, HAB1) PYR_PYL->PP2C Inhibits SnRK2 SnRK2s (e.g., SnRK2.6/OST1) PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABFs) SnRK2->TF Activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Promotes Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression Induces

Caption: ABA signaling pathway activated by ABA or its agonists.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assays A1 Recombinant Protein Production (Receptor, PP2C) A2 PP2C Inhibition Assay A1->A2 A3 Determine IC50 A2->A3 B1 Seed Germination Assay B4 Quantitative Data Analysis B1->B4 Germination Rate B2 Stomatal Aperture Assay (Thermal Imaging) B2->B4 Leaf Temperature B3 Gene Expression Analysis (qRT-PCR) B3->B4 Fold Change Compound Test Compound (ABA Agonist) Compound->A2 Compound->B1 Compound->B2 Compound->B3

References

Application Notes: Sulfamethoxazole as a Tool for Studying Sulfonamide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Chlorcyclamide": Initial literature searches for "this compound" did not yield specific information on a compound with this name used for studying sulfonamide bioactivity. It is possible that this is a less common or alternative name for a known compound, or a typographical error. In the absence of specific data for "this compound," these application notes will focus on Sulfamethoxazole (B1682508) , a well-characterized and widely used sulfonamide antibiotic, as a representative tool for studying the bioactivity of this class of drugs.

Introduction

Sulfamethoxazole is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2] It is a structural analog of para-aminobenzoic acid (PABA) and functions by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][3][4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid which is essential for bacterial DNA and protein synthesis. Due to its specific mechanism of action targeting a pathway absent in humans (who obtain folic acid from their diet), sulfamethoxazole serves as an excellent tool for studying sulfonamide bioactivity, mechanisms of action, and resistance.

Mechanism of Action

Sulfamethoxazole's primary mode of action is the competitive inhibition of dihydropteroate synthase (DHPS). By mimicking the natural substrate PABA, sulfamethoxazole binds to the active site of DHPS, preventing the condensation of PABA with dihydropteroate diphosphate (B83284) to form dihydropteroate. This blockade of the folic acid synthesis pathway ultimately leads to the cessation of bacterial growth and replication.

Quantitative Data

The following table summarizes key quantitative parameters for sulfamethoxazole, providing a basis for comparative studies of sulfonamide bioactivity.

ParameterValueOrganism/SystemReference
IC50 2.7 µMToxoplasma gondii
Ki 21 µMToxoplasma gondii
IC50 (apparent) 544 µM (for CYP2C9 inhibition)Human liver microsomes
Ki (apparent) 271 µM (for CYP2C9 inhibition)Human liver microsomes
IC50 (apparent) 456 µM (for CYP2C9 inhibition)Recombinant CYP2C9
MIC (Susceptibility) ≤ 16 µg/ml (for many anaerobic bacteria)Anaerobic bacteria

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is designed to quantify the inhibitory activity of sulfonamides against DHPS.

Materials:

  • Recombinant DHPS enzyme

  • Para-aminobenzoic acid (PABA), [³H]-labeled or unlabeled

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Sulfamethoxazole (or other test sulfonamides)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure:

  • Prepare stock solutions of sulfamethoxazole and other test compounds in a suitable solvent like DMSO.

  • In a microtiter plate, add the assay buffer.

  • Add varying concentrations of sulfamethoxazole or the test sulfonamide to the wells.

  • Initiate the reaction by adding a mixture of PABA (with a tracer of [³H]PABA if using the radioactive method) and DHPP.

  • Add the DHPS enzyme to start the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong acid).

  • For radioactive assay: Separate the product (dihydropteroate) from the unreacted [³H]PABA using a method like ether extraction. Measure the radioactivity of the product in a scintillation counter.

  • For non-radioactive assay: Analyze the reaction mixture by HPLC to quantify the formation of dihydropteroate.

  • Calculate the percentage of inhibition for each sulfonamide concentration and determine the IC50 value by plotting inhibition versus log concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a sulfonamide that prevents visible growth of a bacterial strain.

Materials:

  • Bacterial culture (e.g., E. coli)

  • Mueller-Hinton Broth (MHB) or Agar (MHA), potentially supplemented to remove sulfonamide inhibitors like thymidine.

  • Sulfamethoxazole (or other test sulfonamides)

  • 96-well microtiter plates

  • Incubator

Procedure (Broth Microdilution):

  • Prepare a stock solution of sulfamethoxazole.

  • Perform serial two-fold dilutions of sulfamethoxazole in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a positive control well with no antibiotic and a negative control well with no bacteria.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Bacterial Folic Acid Synthesis Pathway and Sulfamethoxazole Inhibition

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition by Sulfamethoxazole DHPP Dihydropteroate Diphosphate DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase DHPS->Dihydropteroate Glutamate SMX Sulfamethoxazole SMX->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and its inhibition by sulfamethoxazole.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of Sulfamethoxazole start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Troubleshooting & Optimization

Optimizing Chlormequat Chloride (CCC) Concentration for Plant Growth Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chlormequat Chloride (CCC), a plant growth regulator, in experimental settings. As "Chlorcyclamide" is not a recognized plant growth regulator, this guide focuses on Chlormequat Chloride (CCC), a compound with a similar name and established use in plant science. CCC is a gibberellin biosynthesis inhibitor that modifies plant morphology, primarily by reducing stem elongation, leading to shorter and sturdier plants.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Chlormequat Chloride (CCC) and what is its primary mechanism of action in plants?

A1: Chlormequat Chloride (CCC) is a quaternary ammonium (B1175870) compound used as a plant growth regulator.[1] Its principal mode of action is the inhibition of gibberellin biosynthesis.[1][2] Specifically, it blocks the cyclization of geranylgeranyl diphosphate (B83284) to copalyl diphosphate, an early step in the gibberellin synthesis pathway. This hormonal inhibition leads to reduced cell elongation, resulting in decreased stem length and thicker stems.

Q2: What are the typical effects of CCC on plant growth and development?

A2: The application of CCC generally results in:

  • Reduced plant height (dwarfing effect).

  • Thicker, stronger stems, which increases resistance to lodging (bending over) in cereal crops.

  • Greener leaves due to increased chlorophyll (B73375) content.

  • Enhanced root development.

  • In some species, it can promote flowering and fruit set.

Q3: How is CCC typically applied in an experimental setting?

A3: CCC is absorbed through leaves and roots and can be applied via several methods:

  • Foliar Spray: The most common method, where a solution of CCC is sprayed directly onto the plant foliage.

  • Substrate Drench: Applying the CCC solution directly to the growing medium.

  • Seed Soaking: Soaking seeds in a CCC solution before planting.

The choice of application method depends on the plant species, the desired outcome, and the experimental design.

Q4: Are there any known side effects or phytotoxicity issues with CCC?

A4: Yes, improper application of CCC can lead to phytotoxicity. The most common symptom is a temporary yellowing (chlorosis) of the leaf margins, particularly on new leaves, which may appear within a few days of a foliar spray. High concentrations can cause excessive stunting of growth and may negatively impact yield or flowering. It is crucial to conduct small-scale trials to determine the optimal concentration for your specific plant species and environmental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Uneven plant height reduction - Inconsistent spray coverage.- Variable substrate moisture for drench applications.- Differences in plant size or growth stage at the time of application.- Ensure thorough and uniform foliar spray, covering all parts of the plant.- For drench applications, ensure the substrate is uniformly moist before application.- Treat plants that are at a similar stage of development.
Leaf yellowing (chlorosis) after application - Foliar spray concentration is too high.- Application during high-temperature or rapid-drying conditions, leading to concentrated chemical deposits.- Plant species is particularly sensitive to CCC.- Reduce the CCC concentration for subsequent applications.- Apply foliar sprays during cooler parts of the day, such as early morning or on a cloudy day, to slow drying and improve absorption.- Conduct a dose-response trial on a small batch of plants to identify the optimal, non-toxic rate.
Insufficient growth regulation - CCC concentration is too low.- Application was made too late in the plant's growth cycle.- The chemical was washed off by watering or rain shortly after foliar application.- Increase the CCC concentration in small increments for the next trial.- Apply CCC when plants are entering a phase of rapid stem elongation.- Avoid overhead watering for at least 6 hours after a foliar spray to allow for adequate absorption.
Reduced flower size or delayed flowering - CCC concentration was too high.- Application was made too close to the flowering stage.- Lower the CCC concentration.- Avoid late applications, especially within 2-3 weeks of the expected flowering or marketing date.

Data on CCC Concentration and Plant Response

The optimal concentration of CCC is highly dependent on the plant species, growth stage, and environmental conditions. The following tables summarize effective concentration ranges reported in various studies.

Table 1: Foliar Spray Concentrations and Effects on Various Plant Species

Plant Species CCC Concentration (ppm) Observed Effects Reference
Okra (Abelmoschus esculentus)500 ppmReduced plant height without significant yield loss.
Cotton (Gossypium hirsutum)0.7 L/ha (single application)Optimized yield and earliness.
Ginseng (Panax ginseng)200 mg/L (200 ppm)Decreased seedling height by 17.4%, increased stem thickness by 7.4%.
Baby Primrose (Primula forbesii)250 - 750 ppmReduced plant height by 16-27%. 500 ppm was most effective.
Grape ('Shine Muscat')100 - 700 mg/L (100-700 ppm)Effectively suppressed shoot elongation.
Tomato200 - 250 mg/kg (200-250 ppm)Controlled seedling elongation.
Chili Pepper20 - 25 mg/kg (20-25 ppm)Inhibited stem and leaf growth, resulting in shorter, stronger plants.

Table 2: Drench Application Concentrations

Plant Species CCC Concentration (ppm) Notes Reference
General Floriculture Crops1,500 - 3,000 ppmDrench applications typically do not cause the leaf yellowing seen with foliar sprays but are more costly.

Experimental Protocols

Protocol 1: Determining Optimal Foliar Spray Concentration of CCC
  • Plant Material: Select healthy, uniform plants at an early stage of active growth, just before the onset of rapid stem elongation. For seedlings, this is often 1-2 weeks after transplanting.

  • Preparation of CCC Solutions: Prepare a stock solution of CCC. From this, create a series of dilutions to test a range of concentrations (e.g., 0, 250, 500, 1000, 1500, 2000 ppm). Include a control group (0 ppm) to be sprayed with water only.

  • Application:

    • Apply the solutions as a fine foliar spray until runoff, ensuring complete coverage of the leaves and stems.

    • Perform the application under conditions of low light and high humidity (e.g., early morning) to slow evaporation and enhance absorption.

    • Avoid any overhead irrigation for at least 6 hours post-application.

  • Data Collection:

    • Over a period of 2-4 weeks, measure relevant growth parameters such as plant height, stem diameter, number of nodes, and leaf area.

    • Record any signs of phytotoxicity, such as leaf yellowing or spotting, and note the concentration at which they appear.

  • Analysis: Plot the measured growth parameters against the CCC concentration to generate a dose-response curve. This will help identify the optimal concentration that provides the desired level of growth control without causing significant phytotoxicity.

Protocol 2: Substrate Drench Application of CCC
  • Plant Material: Use uniform plants potted in a standardized substrate.

  • Preparation of CCC Solutions: Prepare the desired concentrations of CCC (e.g., 0, 1500, 3000 ppm).

  • Application:

    • Ensure the substrate is moist but not saturated before application.

    • Apply a specific volume of the CCC solution evenly to the surface of the substrate for each pot. The volume should be sufficient to be absorbed by the root zone without excessive leaching.

  • Data Collection: Monitor plant height and other growth parameters as described in Protocol 1. Drench effects are often more persistent than foliar sprays.

  • Analysis: Compare the growth of treated plants to the control group to determine the effectiveness of the drench application.

Visualizing Pathways and Workflows

Gibberellin_Biosynthesis_Inhibition substance substance enzyme enzyme inhibitor inhibitor GGDP Geranylgeranyl Diphosphate CPS CPS GGDP->CPS CPP Copalyl Diphosphate KS KS CPP->KS Kaurene ent-Kaurene Other_Enzymes Other Enzymes (KO, KAO, etc.) Kaurene->Other_Enzymes GA12 GA12 Active_GAs Active Gibberellins (e.g., GA4) GA12->Active_GAs ...multiple steps CPS->CPP KS->Kaurene Other_Enzymes->GA12 CCC Chlormequat Chloride (CCC) CCC->CPS Inhibits

Caption: Gibberellin biosynthesis pathway showing inhibition by CCC.

CCC_Optimization_Workflow start_end start_end process process decision decision io io start Start: Select Plant Species & Growth Stage define_range Define Concentration Range (e.g., 0-3000 ppm) start->define_range prepare_solutions Prepare CCC Solutions & Control define_range->prepare_solutions apply_treatment Apply Treatment (Spray or Drench) prepare_solutions->apply_treatment collect_data Collect Data (Height, Phytotoxicity) apply_treatment->collect_data analyze Analyze Results (Dose-Response Curve) collect_data->analyze is_optimal Is Growth Control Optimal? analyze->is_optimal is_toxic Phytotoxicity Observed? is_optimal->is_toxic No end End: Optimal Concentration Identified is_optimal->end Yes refine_high Refine: Lower Concentration Range is_toxic->refine_high Yes refine_low Refine: Increase Concentration Range is_toxic->refine_low No refine_high->define_range refine_low->define_range

References

Technical Support Center: Chlorcyclamide Stability in Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorcyclamide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a sulfonylurea compound, is primarily influenced by environmental factors such as pH, temperature, and light.[1][2] Like other sulfonylureas, it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[3][4]

Q2: What is the recommended temperature for storing this compound?

A2: For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), a temperature of -20°C is advisable to minimize degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: The urea (B33335) functional group in this compound is susceptible to pH-dependent hydrolysis. Generally, urea-containing compounds are more stable in a pH range of 4-8.[1] Both acidic and alkaline conditions can accelerate the degradation of sulfonylureas, primarily through the cleavage of the sulfonylurea bridge.

Q4: Is this compound sensitive to light?

A4: Yes, sulfonylurea compounds can be susceptible to photodegradation. It is recommended to store this compound, both in solid form and in solution, protected from light to prevent the formation of degradation products.

Q5: What are the expected degradation products of this compound?

A5: Based on the known degradation pathways of other sulfonylurea drugs, the primary degradation of this compound is expected to occur at the sulfonylurea bridge. This would likely result in the formation of 4-chlorobenzenesulfonamide (B1664158) and 1-amino-cyclohex-2-ene urea (or its further degradation products).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound solution.
Possible Cause Troubleshooting Step Corrective Action
pH-induced Hydrolysis Verify the pH of your experimental solution.Adjust the pH of the solution to be within the stable range of 4-8 using an appropriate buffer system.
Thermal Degradation Review the storage and handling temperatures of the solution.Ensure the solution is stored at the recommended temperature (0-4°C for short-term, -20°C for long-term) and minimize exposure to elevated temperatures during experiments.
Photodegradation Assess the exposure of the solution to light.Store the solution in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Issue 2: Appearance of unknown peaks in chromatography analysis.
Possible Cause Troubleshooting Step Corrective Action
Formation of Degradation Products Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.Compare the retention times of the unknown peaks with those of the degradation products generated during the forced degradation study. Use a stability-indicating analytical method.
Contamination Review sample preparation and handling procedures.Ensure all glassware is clean and use high-purity solvents and reagents.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions based on the behavior of similar sulfonylurea compounds.

Stress Condition Expected Degradation Primary Degradation Pathway Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) SignificantCleavage of the sulfonylurea bridge4-chlorobenzenesulfonamide, 1-amino-cyclohex-2-ene urea
Alkaline Hydrolysis (e.g., 0.1 M NaOH) SignificantCleavage of the sulfonylurea bridge4-chlorobenzenesulfonamide, 1-amino-cyclohex-2-ene urea
Oxidative (e.g., 3% H₂O₂) ModerateOxidation of the urea or cyclohexenyl moietyOxidized derivatives
Thermal (e.g., 60°C) ModerateCleavage of the sulfonylurea bridge4-chlorobenzenesulfonamide, 1-amino-cyclohex-2-ene urea
Photolytic (e.g., UV light) ModerateCleavage of the sulfonylurea bridge4-chlorobenzenesulfonamide, 1-amino-cyclohex-2-ene urea

Experimental Protocols

Forced Degradation Study Protocol (as per ICH Guidelines)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid drug powder in a hot air oven at 60°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug powder and 1 mL of the stock solution to UV light (254 nm) for 24 hours. Keep a control sample in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method. A typical method for sulfonylureas might involve a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a slightly acidic pH.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Calculate the percentage of degradation.

  • If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary.

Visualizations

Chlorcyclamide_Degradation_Pathway This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Stress Conditions (Acid, Base, Heat, Light) Product_A 4-chlorobenzenesulfonamide Degradation_Products->Product_A Cleavage of Sulfonylurea Bridge Product_B 1-amino-cyclohex-2-ene urea Degradation_Products->Product_B Cleavage of Sulfonylurea Bridge

Caption: Predicted degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluation Data Evaluation (Identify Degradants) Analysis->Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Off-Target Effects of Hedgehog Pathway Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating the off-target effects of Hedgehog (Hh) pathway inhibitors, such as Chlorcyclamide, in cell culture experiments. The principles and protocols outlined here are broadly applicable to small molecule inhibitors targeting the Smoothened (SMO) protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Hedgehog pathway inhibitors like this compound?

Hedgehog pathway inhibitors, such as this compound, primarily function by antagonizing the Smoothened (SMO) receptor, a key component of the Hh signaling pathway.[1][2][3][4] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[5] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors. By inhibiting SMO, these compounds block the pathway's activation, even in the presence of Hh ligands or in cases of PTCH mutation.

Q2: What are the common off-target effects observed with SMO inhibitors in cell culture?

Off-target effects can manifest in several ways, including:

  • Cytotoxicity: Reduced cell viability and proliferation unrelated to Hh pathway inhibition.

  • Altered Gene Expression: Changes in the expression of genes not regulated by the Hedgehog pathway.

  • Morphological Changes: Alterations in cell shape, adhesion, or the formation of cellular structures.

  • Effects on Ciliation: Some kinase inhibitors have been shown to affect the formation or disassembly of the primary cilium, a key organelle for Hh signaling.

Q3: How can I determine if the observed effects in my experiment are on-target or off-target?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key validation strategies include:

  • Dose-Response Correlation: The concentration of the inhibitor required to elicit the cellular phenotype should correlate with its potency for SMO inhibition.

  • Use of Structurally Unrelated Inhibitors: Employing another SMO inhibitor with a different chemical structure should produce the same phenotype if the effect is on-target. Examples of alternative SMO inhibitors include Vismodegib, Sonidegib, and cyclopamine.

  • Genetic Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of SMO should phenocopy the effects of the inhibitor.

  • Rescue Experiments: If the inhibitor's effect is on-target, it might be possible to rescue the phenotype by activating the pathway downstream of SMO.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using Hedgehog pathway inhibitors in cell culture.

Issue Possible Cause Troubleshooting Steps
High Cell Death at Expected Efficacious Concentrations 1. Off-target cytotoxicity. 2. Compound instability in media leading to toxic byproducts. 3. Cell line is particularly sensitive to SMO inhibition.1. Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for Hh pathway inhibition. 2. Test the compound's stability in your specific cell culture medium over the time course of your experiment. 3. Use a lower concentration of the inhibitor for a longer duration. 4. Test the inhibitor in a different cell line known to be responsive to Hh signaling.
Inconsistent Results Between Experiments 1. Variability in cell density or passage number. 2. Inconsistent compound concentration due to improper storage or handling. 3. Contamination of cell cultures.1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles. 3. Regularly test for mycoplasma contamination.
No Effect on Hh Pathway Readouts (e.g., GLI1 expression) 1. The cell line used does not have an active Hh pathway. 2. The inhibitor concentration is too low. 3. The inhibitor is inactive. 4. The experimental endpoint is not sensitive enough.1. Confirm Hh pathway activity in your cell line using a positive control (e.g., a cell line with a known PTCH mutation or by stimulating with a Hh ligand agonist). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the identity and purity of your compound. 4. Use a more sensitive readout, such as a GLI-luciferase reporter assay.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a Hedgehog pathway inhibitor exhibits cytotoxic effects.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. The concentration range should span from well below the expected efficacious concentration to concentrations where toxicity is anticipated.

  • Incubation: Remove the old medium and add the medium containing the different concentrations of the inhibitor. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Plot the cell viability (%) against the inhibitor concentration to determine the IC50 for cytotoxicity.

Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the inhibitor binds to its intended target (SMO) in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor at a concentration expected to result in target engagement. Include a vehicle-treated control.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Separation: Centrifuge the samples to pellet aggregated proteins.

  • Detection: Analyze the amount of soluble SMO protein remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble SMO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Pathways and Workflows

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters GLI_R GLI-R (Repressor) GLI_off->GLI_R Processing Target_Genes_off Target Genes (Inactive) GLI_R->Target_Genes_off Represses Hh Hedgehog Ligand PTCH_on PTCH1 Hh->PTCH_on Binds & Inhibits SMO_on SMO GLI_on GLI SMO_on->GLI_on Activates GLI_A GLI-A (Activator) GLI_on->GLI_A Processing Target_Genes_on Target Genes (Active) GLI_A->Target_Genes_on Activates This compound This compound This compound->SMO_on Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Troubleshooting Workflow for Suspected Off-Target Effects

Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_IC50 Compare Phenotype IC50 with Target IC50 Dose_Response->Compare_IC50 Correlate IC50s Correlate Compare_IC50->Correlate Yes No_Correlate IC50s Do Not Correlate Compare_IC50->No_Correlate No On_Target Likely On-Target Effect Correlate->On_Target Orthogonal_Validation Orthogonal Validation: - Structurally different inhibitor - Genetic knockdown (siRNA/CRISPR) No_Correlate->Orthogonal_Validation Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Validation->Phenotype_Reproduced Yes Yes Phenotype_Reproduced->Yes Yes No No Phenotype_Reproduced->No No Yes->On_Target Off_Target Likely Off-Target Effect No->Off_Target

References

How to improve the efficacy of Chlorcyclamide in greenhouse trials

Author: BenchChem Technical Support Team. Date: December 2025

Chlorcyclamide Efficacy Enhancement: Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in greenhouse trials. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges.

Disclaimer

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the application and evaluation of this compound in a greenhouse setting.

Issue 1: Sub-optimal Efficacy or Lack of Plant Response

  • Question: We applied this compound at the recommended concentration, but we are not observing the expected level of efficacy on our target weed species. What could be the cause?

    Answer: Several factors can contribute to reduced efficacy. Consider the following:

    • Environmental Conditions: Temperature, humidity, and light intensity can significantly impact a compound's uptake and translocation in plants. Extreme temperatures or low humidity can cause plant stomata to close, reducing absorption.

    • Plant Growth Stage: The developmental stage of the target plant is crucial. Younger, actively growing plants are generally more susceptible than mature or stressed plants.

    • Application Technique: Uneven spray coverage, incorrect nozzle type, or improper carrier volume can lead to insufficient delivery of the active ingredient.

    • Water Quality: The pH and mineral content of the water used for preparing the spray solution can affect the stability and availability of this compound. Hard water ions (e.g., Ca²⁺, Mg²⁺) can sometimes antagonize herbicide activity.

    • Resistance: While unlikely in a controlled setting with standardized weed biotypes, the possibility of inherent tolerance or developing resistance should not be entirely dismissed.

Issue 2: High Variability in Experimental Results

  • Answer: High variability often points to inconsistencies in the experimental setup or procedure. To improve reproducibility:

    • Standardize Environmental Conditions: Ensure uniform light, temperature, and humidity across all experimental units. Use automated greenhouse controls if available and monitor conditions regularly.

    • Homogenize Plant Material: Use plants of the same age, size, and developmental stage. Select seeds from a uniform genetic source.

    • Calibrate Application Equipment: Regularly calibrate sprayers to ensure a consistent application rate and droplet size.

    • Randomize Experimental Units: Randomize the placement of pots or trays within the greenhouse to minimize the effects of micro-environmental variations (e.g., hotspots, drafts).

    • Implement a Standardized Operating Procedure (SOP): Ensure every step, from solution preparation to final assessment, is performed identically for each replicate.

Issue 3: Phytotoxicity to Non-Target or Rotational Crops

  • Question: We are observing unintended damage to other plants in the greenhouse or are concerned about the soil persistence of this compound affecting subsequent experiments. What should we do?

    Answer:

    • Containment: Isolate experiments involving this compound from other sensitive plants. Use physical barriers or dedicated greenhouse compartments.

    • Leaching and Runoff: Avoid over-watering to prevent the compound from leaching out of the pots and contaminating benches or water systems. Use trays to capture any runoff.

    • Soil Persistence Study: If soil carryover is a concern, a bioassay is recommended. After the initial experiment, plant a sensitive indicator species (e.g., lettuce, cress) in the treated soil to assess for any residual phytotoxic effects.

    • Activated Carbon: In cases of accidental soil contamination, activated carbon can be incorporated into the soil mix to bind the herbicide and reduce its bioavailability.

Quantitative Data Summary

The following tables represent hypothetical data from efficacy trials, illustrating how environmental factors and application parameters can influence the performance of this compound.

Table 1: Effect of Temperature and Humidity on this compound Efficacy (% Biomass Reduction) on a Target Weed Species

Temperature (°C)Relative Humidity (%)This compound Concentration (µM)Mean Biomass Reduction (%)Standard Deviation
20405065.25.8
20805078.94.5
30405075.16.2
30805092.53.1
ControlN/A002.1

Table 2: Influence of Adjuvant Addition on this compound Efficacy

TreatmentApplication Rate (g/ha)Mean Efficacy (%)Standard Deviation
This compound alone10071.47.3
This compound + Non-ionic Surfactant10089.64.1
This compound + Methylated Seed Oil10094.23.5
Control (Adjuvant only)N/A01.9

Experimental Protocols

Protocol 1: Dose-Response Bioassay for this compound

  • Plant Preparation: Grow the target weed species in 10 cm pots filled with a standard greenhouse potting mix. Thin seedlings to one plant per pot one week after emergence. Grow plants in a controlled environment (e.g., 25°C day / 18°C night, 16h photoperiod).

  • Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent. Create a serial dilution to achieve a range of at least 6-8 concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µM). Include a surfactant in the final spray solution if required.

  • Application: Apply the treatments to plants at the 3-4 leaf stage using a calibrated laboratory track sprayer set to deliver a consistent volume (e.g., 200 L/ha).

  • Data Collection: After a set period (e.g., 14 days), harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Use a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ value (the dose required to cause 50% growth reduction).

Protocol 2: Assessing the Impact of Environmental Conditions

  • Setup: Utilize separate growth chambers or greenhouse compartments, each set to a different environmental condition (e.g., Chamber 1: 20°C/50% RH; Chamber 2: 30°C/80% RH).

  • Plant Material: Acclimate plants (grown as per Protocol 1) to their respective environmental conditions for 48 hours prior to treatment.

  • Application: Apply a single, sub-lethal dose of this compound (e.g., the GR₅₀ value determined from Protocol 1) to the plants in each environment.

  • Evaluation: Maintain the plants in their respective environments for the duration of the experiment (e.g., 14 days).

  • Analysis: Harvest and measure the biomass as described in Protocol 1. Use statistical tests (e.g., ANOVA) to determine if the differences in efficacy between the environmental conditions are significant.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to your this compound trials.

G cluster_0 Experimental Workflow P1 Experiment Planning (Hypothesis, Variables) P2 Plant Propagation & Standardization P1->P2 P3 Preparation of This compound Solutions P2->P3 P4 Treatment Application (Calibrated Sprayer) P3->P4 P5 Incubation in Controlled Environment P4->P5 P6 Data Collection (e.g., Biomass, Imaging) P5->P6 P7 Statistical Analysis & Interpretation P6->P7

Caption: A typical workflow for conducting greenhouse efficacy trials.

G cluster_1 Troubleshooting Logic for Low Efficacy Start Low Efficacy Observed Q1 Was Application Uniform? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are Environmental Conditions Optimal? A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was Plant Stage Correct? A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is Water Quality Suitable? A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A1_Yes->Q2 Sol1 Solution: Recalibrate Sprayer, Check Nozzles A1_No->Sol1 A2_Yes->Q3 Sol2 Solution: Adjust Temp/Humidity, Monitor Light A2_No->Sol2 A3_Yes->Q4 Sol3 Solution: Repeat with Younger, Actively Growing Plants A3_No->Sol3 End Consider Dose-Response or Formulation Issues A4_Yes->End Sol4 Solution: Use Deionized Water, Check pH A4_No->Sol4

Caption: A decision tree for troubleshooting poor this compound efficacy.

G cluster_2 Hypothetical Signaling Pathway for this compound Chlor This compound (Applied Externally) Membrane Cell Membrane Transport Chlor->Membrane Enzyme Target Enzyme (e.g., Phytoene Desaturase) Membrane->Enzyme binds & inhibits Product Essential Molecule (e.g., Carotenoid) Enzyme->Product pathway blocked Substrate Enzyme Substrate Substrate->Enzyme normal action Effect Chlorosis & Growth Inhibition Product->Effect depletion leads to

Caption: A hypothetical mode of action for this compound.

Degradation pathways of Chlorcyclamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of Chlorcyclamide under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a molecule with potential pharmaceutical applications. Its chemical stability is a critical quality attribute that can impact its safety, efficacy, and shelf life. Understanding its degradation pathways is essential for formulation development, establishing appropriate storage conditions, and meeting regulatory requirements.

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on its chemical structure, which includes a sulfonamide group, a urea (B33335) linkage, a cyclohexene (B86901) ring, and a chlorophenyl group, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The urea and sulfonamide linkages are prone to hydrolysis under acidic and basic conditions. This can lead to the cleavage of the molecule, forming 4-chlorobenzenesulfonamide (B1664158) and other degradation products.[1][2][3][4]

  • Oxidation: The cyclohexene ring and the nitrogen atoms in the urea and sulfonamide groups are potential sites for oxidation. This can lead to the formation of various oxidative degradation products.

  • Photodegradation: The aromatic chlorophenyl ring and the conjugated system may absorb UV light, leading to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo various degradation reactions, including cleavage of the weaker bonds.

Q3: What are forced degradation studies and why are they necessary?

Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, humidity, light, and extreme pH). These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of analytical methods.

  • Understanding the intrinsic stability of the molecule.

Q4: What are the typical stress conditions used in forced degradation studies?

Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 10°C above accelerated stability testing conditions).

  • Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound's degradation pathways.

Problem Possible Cause(s) Troubleshooting Steps
No or minimal degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent). Increase the temperature. Extend the duration of the stress testing.
Complete degradation of this compound. Stress conditions are too harsh.Decrease the concentration of the stressor. Decrease the temperature. Shorten the duration of the stress testing.
Poor separation of degradation products in HPLC analysis. The analytical method is not optimized.Modify the mobile phase composition (e.g., pH, organic solvent ratio). Change the stationary phase (column). Adjust the gradient profile.
Inconsistent or irreproducible results. Variability in experimental conditions. Poor sample handling.Ensure precise control of temperature, pH, and stressor concentration. Use calibrated equipment. Follow a standardized sample preparation protocol.
Formation of secondary degradation products. Over-stressing the sample.Use milder stress conditions to target primary degradation products. Analyze samples at multiple time points to track the formation of degradants.

Experimental Protocols

The following are generic protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the specific properties of the compound and the analytical techniques available.

Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 4 hours).

    • Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points and dilute with the mobile phase for analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Procedure:

    • Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Withdraw samples at various time points and dilute with the mobile phase for analysis.

Photolytic Degradation
  • Sample Preparation: Expose the solid this compound powder and a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a photochemically transparent container.

  • Procedure:

    • Place the samples in a photostability chamber.

    • Expose the samples to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep control samples (wrapped in aluminum foil) in the same chamber to exclude light.

    • After the exposure period, dissolve the solid sample and dilute the solution with the mobile phase for analysis.

Thermal Degradation
  • Sample Preparation: Place the solid this compound powder in a suitable container.

  • Procedure:

    • Place the container in an oven at a controlled, elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • After the exposure period, allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed sample in a suitable solvent and dilute for analysis.

Data Presentation

Quantitative data from degradation studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 M HCl24 hours60DataDataData
0.1 M NaOH4 hours25DataDataData
3% H₂O₂24 hours25DataDataData
Heat (Solid)48 hours80DataDataData
PhotolyticICH Q1BICH Q1BDataDataData

*Data to be filled in by the researcher based on experimental results.

Visualizations

Hypothetical Degradation Pathways of this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound 4-Chlorobenzenesulfonamide 4-Chlorobenzenesulfonamide This compound->4-Chlorobenzenesulfonamide Cleavage Cyclohexenylurea_derivative Cyclohexenylurea_derivative This compound->Cyclohexenylurea_derivative Cleavage Oxidized_Cyclohexene_Ring Oxidized_Cyclohexene_Ring This compound->Oxidized_Cyclohexene_Ring N-Oxide_derivatives N-Oxide_derivatives This compound->N-Oxide_derivatives Photodegradants Photodegradants This compound->Photodegradants

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

Experimental Workflow for Forced Degradation Studies

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->analysis characterization Characterize Degradation Products (MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway report Report Findings pathway->report

Caption: General experimental workflow for conducting forced degradation studies.

Troubleshooting Logic for Unexpected Degradation Results

G start Unexpected Result? check_conditions Review Stress Conditions start->check_conditions check_method Review Analytical Method start->check_method no_degradation No/Low Degradation? check_conditions->no_degradation Yes high_degradation High Degradation? check_conditions->high_degradation Yes poor_separation Poor Peak Separation? check_method->poor_separation Yes increase_stress Increase Stress (Concentration, Temp, Time) no_degradation->increase_stress decrease_stress Decrease Stress (Concentration, Temp, Time) high_degradation->decrease_stress optimize_method Optimize Method (Mobile Phase, Column) poor_separation->optimize_method

Caption: A decision tree for troubleshooting unexpected results in degradation studies.

References

Addressing phytotoxicity of Chlorcyclamide at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclanilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the phytotoxicity of Cyclanilide at high concentrations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cyclanilide and what is its primary mechanism of action?

A1: Cyclanilide is a plant growth regulator used to manage vegetative growth and as a harvest aid, particularly in cotton.[1][2] Its primary mechanism of action is the inhibition of polar auxin transport.[3] This disruption of auxin movement can lead to various physiological responses in plants, including reduced apical dominance and altered growth patterns.[1][4]

Q2: What is phytotoxicity and what are the common symptoms?

A2: Phytotoxicity refers to the detrimental effects on plant growth caused by a chemical substance. Common symptoms of phytotoxicity from chemical applications can include:

  • Leaf burn, speckling, or spotting

  • Chlorosis (yellowing) or necrosis (browning) of leaf margins

  • Leaf cupping, twisting, or distortion

  • Stunted growth

  • Reduced biomass production

Q3: Can high concentrations of Cyclanilide cause phytotoxicity?

A3: While some studies have reported no phytotoxicity at tested application rates, others have noted "transitory injury" to new growth, especially at shorter application intervals. High concentrations of plant growth regulators, in general, can lead to phytotoxic effects. For Cyclanilide, excessive application may lead to symptoms such as stunting, reduced plant height, and decreased dry matter production.

Q4: How can I differentiate Cyclanilide phytotoxicity from other plant stressors?

A4: Differentiating phytotoxicity from other issues like nutrient deficiencies or diseases can be challenging. Key indicators of chemical injury include:

  • Symptoms appearing suddenly and uniformly over the treated area.

  • A clear pattern of damage that corresponds to the application method.

  • New growth may appear healthy and unaffected after the initial exposure, as the plant grows out of the damage.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with Cyclanilide.

Issue 1: Observing symptoms of phytotoxicity after Cyclanilide application.
  • Question: I've applied Cyclanilide and am now observing leaf yellowing and stunted growth in my plants. What should I do?

  • Answer:

    • Confirm the Symptoms: Compare the observed symptoms with known phytotoxicity symptoms such as chlorosis, necrosis, and stunting. Document the extent and pattern of the damage with photographs.

    • Review Application Protocol: Double-check the concentration of Cyclanilide used, the application method, and the environmental conditions during application. High concentrations, improper mixing, or application during stressful conditions (e.g., high temperatures, drought) can increase the risk of phytotoxicity.

    • Mitigation Steps:

      • Irrigation: If the application was a soil drench, thorough watering can help to dilute the chemical in the root zone.

      • Foliar Rinse: For foliar applications, gently rinsing the leaves with water shortly after application may help to remove some of the excess compound, though this is most effective if done immediately.

      • Support Plant Recovery: Provide optimal growing conditions, including appropriate watering and fertilization, to help the plant recover and produce new, healthy growth.

Issue 2: Determining the phytotoxicity threshold of Cyclanilide for a specific plant species.
  • Question: How can I establish a safe and effective concentration range for Cyclanilide in my experiments to avoid phytotoxicity?

  • Answer:

    • Conduct a Dose-Response Study: A dose-response study is the most effective way to determine the phytotoxicity threshold.

    • Experimental Design:

      • Select a range of Cyclanilide concentrations, including your intended experimental concentrations and several higher concentrations.

      • Include a negative control group (no Cyclanilide) and a vehicle control group (if applicable).

      • Use a sufficient number of replicate plants for each concentration to ensure statistical validity.

    • Data Collection: Monitor the plants regularly over a set period (e.g., 7-14 days) for any signs of phytotoxicity. Collect quantitative data on parameters such as plant height, leaf area, chlorophyll (B73375) content, and biomass.

    • Analysis: Analyze the data to determine the concentration at which significant negative effects on plant growth are observed. This will establish the phytotoxicity threshold for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data related to the application and effects of Cyclanilide.

Table 1: Effects of Cyclanilide in Combination with Mepiquat Chloride on Cotton Growth

Treatment (Cyclanilide + Mepiquat Chloride)Plant Height Reduction (%)Dry Matter Production Reduction (%)
0.6 ml/LLower reductionHigher production
1.2 ml/LSignificant reductionLower production

Note: This study highlights a dose-dependent effect on cotton growth parameters.

Table 2: Analytical Method for Cyclanilide Residue Detection

MatrixAnalytical MethodLimit of Quantitation (LOQ)
SoilLC-MS/MS5 µg/kg (or 5.0 ng/g)
WaterLC-MS/MS0.5 µg/L (or 0.5 ng/g)

Experimental Protocols

Protocol 1: Dose-Response Phytotoxicity Assay

This protocol outlines a general procedure to assess the phytotoxicity of Cyclanilide at various concentrations.

1. Plant Material and Growth Conditions:

  • Select healthy, uniform plants of the target species.

  • Grow plants in a controlled environment (growth chamber or greenhouse) with standardized conditions (light, temperature, humidity, and growing medium).

2. Preparation of Cyclanilide Solutions:

  • Prepare a stock solution of Cyclanilide in an appropriate solvent.

  • Perform serial dilutions to create a range of treatment concentrations. Include a vehicle control if a solvent is used.

3. Application:

  • Randomly assign plants to different treatment groups, including a negative control.

  • Apply the Cyclanilide solutions uniformly to the plants. This can be done as a foliar spray or a soil drench, depending on the experimental objective.

4. Data Collection and Analysis:

  • Observe plants daily for the first week and then every few days for the duration of the experiment (e.g., 2-4 weeks).

  • Record qualitative phytotoxicity symptoms (e.g., leaf discoloration, necrosis, malformation).

  • At the end of the experiment, measure quantitative growth parameters such as plant height, shoot and root biomass (fresh and dry weight), and leaf area.

  • Statistically analyze the data to determine the concentration at which Cyclanilide significantly inhibits plant growth compared to the control.

Protocol 2: Analysis of Cyclanilide Residues in Plant Tissue (General Workflow)

This protocol provides a general workflow for determining the concentration of Cyclanilide in plant tissues, which can be useful for correlating tissue concentration with phytotoxic effects.

1. Sample Preparation:

  • Harvest plant tissue (e.g., leaves, stems) from treated and control plants.

  • Wash the tissue with deionized water to remove any surface residues.

  • Freeze the tissue in liquid nitrogen and then lyophilize (freeze-dry) to remove water.

  • Grind the dried tissue into a fine powder.

2. Extraction:

  • Extract a known weight of the powdered tissue with a suitable organic solvent (e.g., acetonitrile).

  • Homogenize and centrifuge the sample to separate the extract from the solid plant material.

3. Clean-up:

  • Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

4. Analysis:

  • Analyze the cleaned-up extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of Cyclanilide.

Visualizations

Phytotoxicity_Troubleshooting_Workflow start Phytotoxicity Symptoms Observed confirm Confirm Symptoms & Document start->confirm review Review Application Protocol confirm->review mitigate Implement Mitigation Strategies review->mitigate irrigate Irrigate Soil (for drench) mitigate->irrigate rinse Rinse Foliage (for spray) mitigate->rinse optimize Optimize Growing Conditions mitigate->optimize end Monitor Plant Recovery irrigate->end rinse->end optimize->end

Caption: Troubleshooting workflow for observed phytotoxicity.

Dose_Response_Experimental_Workflow start Start: Define Plant Species & Growth Conditions prep_solutions Prepare Cyclanilide Concentrations & Controls start->prep_solutions application Apply Treatments to Plants prep_solutions->application data_collection Collect Qualitative & Quantitative Data application->data_collection analysis Statistical Analysis data_collection->analysis end Determine Phytotoxicity Threshold analysis->end Cyclanilide_Signaling_Pathway cluster_cell Plant Cell Cyclanilide Cyclanilide (High Conc.) AuxinTransport Polar Auxin Transport Cyclanilide->AuxinTransport Inhibits AuxinAccumulation Altered Auxin Distribution AuxinTransport->AuxinAccumulation Leads to GrowthRegulation Normal Growth & Development AuxinTransport->GrowthRegulation Maintains Phytotoxicity Phytotoxicity Symptoms (Stunting, Chlorosis, etc.) AuxinAccumulation->Phytotoxicity Results in

References

Technical Support Center: Optimizing Chlorcyclamide Delivery to Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Chlorcyclamide uptake after foliar application?

A1: Following foliar application, this compound, like many systemic herbicides, must first adhere to the leaf surface and then penetrate the cuticle, which is the primary barrier to absorption.[1][2] The process is primarily driven by diffusion, moving from a high concentration on the leaf surface to a low concentration inside the leaf.[1] After penetrating the cuticle, it moves through the cell wall and cell membrane to enter the plant's vascular system (xylem and phloem) for translocation to its site of action. The ability of a compound to move through both fatty (lipophilic) and watery (hydrophilic) environments is crucial for effective uptake.[1]

Q2: How do environmental conditions affect the efficacy of this compound?

A2: Environmental conditions significantly impact the absorption and effectiveness of foliar-applied chemicals.[3] High humidity and moderate temperatures are generally favorable, as they slow the drying of spray droplets, allowing more time for absorption, and can hydrate (B1144303) the cuticle, making it more permeable. Conversely, hot, dry, and windy conditions can cause rapid droplet evaporation and lead to crystallization of the active ingredient on the leaf surface, reducing uptake. Rainfall shortly after application can wash the product off the leaves before it can be absorbed.

Q3: What is the role of adjuvants in a this compound formulation?

A3: Adjuvants are substances added to a spray solution to enhance the effectiveness of the active ingredient. For foliar applications, adjuvants like surfactants, oils, and fertilizers can improve performance by:

  • Improving spray deposition: Ensuring more droplets land and stay on the target leaves.

  • Enhancing spreading: Increasing the contact area of the droplet on the leaf surface.

  • Increasing penetration: Helping the active ingredient move through the waxy leaf cuticle. The selection of the right adjuvant is critical, as using the wrong type or no adjuvant can significantly reduce the performance of the herbicide.

Q4: Can this compound be applied to the soil?

A4: If this compound has soil activity, its effectiveness will be influenced by soil properties such as organic matter content, texture, pH, and moisture. Herbicides in the soil are absorbed by plant roots along with water. The amount of herbicide available for uptake is determined by the equilibrium between the herbicide bound to soil particles (clay and organic matter) and the herbicide dissolved in the soil water. Higher soil moisture generally increases the amount of herbicide in the soil solution, making it more available for plant uptake.

Troubleshooting Guides

Issue 1: Poor Efficacy or Lack of Plant Response
Possible Cause Troubleshooting Steps
Improper Application Timing Young, actively growing plants are generally more susceptible to herbicides. Ensure application is done at the recommended growth stage of the target plant.
Unfavorable Environmental Conditions Avoid spraying during hot, dry, windy conditions, or when rain is imminent. Apply during periods of high humidity and moderate temperatures, such as early morning or evening.
Incorrect Spray Solution pH The pH of the spray water can affect the stability and absorption of the active ingredient. Test the water pH and adjust if necessary, as per the product label recommendations.
Inadequate Spray Coverage Ensure thorough coverage of all plant parts, especially the undersides of leaves where many pests and stomata are located. Use appropriate spray nozzles and pressure.
Herbicide Resistance If the target plant population has been repeatedly treated with herbicides having the same mode of action, resistance may have developed. Rotate herbicides with different modes of action.
Poor Formulation/Mixing Ensure the product is well-mixed and that no incompatible chemicals have been tank-mixed. Always follow the label for mixing instructions.
Issue 2: Crop Injury or Phytotoxicity
Possible Cause Troubleshooting Steps
Application Rate Too High Calibrate spray equipment accurately to ensure the correct dosage is applied. Over-application can lead to crop damage.
Unfavorable Environmental Conditions High temperatures and humidity can sometimes increase herbicide absorption to a level that injures the crop. Avoid spraying stressed plants.
Incorrect Adjuvant Use The use of an incorrect or overly aggressive adjuvant can damage the crop's cuticle, leading to injury. Only use adjuvants recommended on the product label.
Contaminated Sprayer Ensure the sprayer has been thoroughly cleaned and was not previously used for a different chemical that is harmful to the current crop.
Crop Growth Stage The crop may be more sensitive to the chemical at certain growth stages. Adhere to the application timings specified on the label.

Data Summary Tables

Table 1: Influence of Environmental Factors on Foliar Uptake of this compound

FactorConditionImpact on UptakeRationale
Temperature ModerateHighOptimal plant metabolic activity and slower droplet evaporation.
HighLowRapid droplet evaporation and potential plant stress, closing stomata.
Humidity HighHighSlower droplet evaporation and hydration of the leaf cuticle, enhancing penetration.
LowLowRapid droplet drying and crystallization of the active ingredient on the leaf surface.
Rainfall Within 4-6 hours of applicationLowThe product can be washed off the leaf surface before absorption is complete.
After 6-8 hours of applicationHighSufficient time has likely passed for absorption.
Wind HighLowIncreased droplet evaporation and spray drift, leading to poor coverage and loss of product.

Table 2: Effect of Adjuvant Type on this compound Performance

Adjuvant TypePrimary FunctionExpected Performance Enhancement
Nonionic Surfactant (NIS) Reduces surface tension, improves spreading.Good
Crop Oil Concentrate (COC) Improves penetration of the waxy cuticle.Better
Methylated Seed Oil (MSO) Enhances penetration, especially for oil-loving herbicides.Best
Ammonium Fertilizers Conditions hard water and can improve uptake of certain herbicides.Variable (often used with other adjuvants)

Note: Adjuvant performance can vary based on the specific formulation of this compound, the target plant species, and environmental conditions. Always consult the product label.

Experimental Protocols

Protocol: Assessing Foliar Uptake Efficacy of this compound

Objective: To determine the optimal formulation and environmental conditions for the delivery of this compound to a target plant species.

Materials:

  • This compound technical grade

  • Various adjuvants (NIS, COC, MSO)

  • Target plant species grown in uniform conditions

  • Controlled environment growth chamber

  • Laboratory spray cabinet

  • Micropipettes and analytical balance

  • Homogenizer and centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Distilled water and formulation reagents

Methodology:

  • Plant Preparation:

    • Grow a uniform batch of the target plant species to the 3-4 leaf stage in a controlled environment.

    • Randomly assign plants to different treatment groups.

  • Formulation Preparation:

    • Prepare a stock solution of this compound.

    • Create different spray formulations by mixing the stock solution with various adjuvants at recommended rates. Include a control group with no adjuvant.

  • Application:

    • Calibrate the laboratory spray cabinet to deliver a precise volume of spray solution.

    • Place plants in the spray cabinet and apply the respective formulations evenly to the foliage.

    • Leave a set of plants untreated as a control.

  • Incubation:

    • Place the treated plants in growth chambers under different environmental conditions (e.g., varying temperature and humidity).

    • Harvest plants at specific time points (e.g., 2, 6, 24, and 48 hours after application).

  • Sample Processing:

    • At each time point, carefully wash the leaves of harvested plants with a known volume of water to remove unabsorbed this compound from the leaf surface.

    • Analyze the wash solution to quantify the amount of unabsorbed active ingredient.

    • Homogenize the washed plant tissue and extract the absorbed this compound using an appropriate solvent.

    • Centrifuge the homogenate and collect the supernatant for analysis.

  • Quantification:

    • Analyze the concentration of this compound in the leaf wash and the plant tissue extract using HPLC or a similar method.

    • Calculate the percentage of applied this compound that was absorbed by the plant tissue for each treatment and time point.

  • Data Analysis:

    • Statistically compare the uptake efficiency between different formulations and environmental conditions to identify the optimal delivery method.

Visualizations

Logical Relationships and Workflows

TroubleshootingWorkflow start Poor this compound Efficacy Observed check_application Review Application Parameters start->check_application check_environment Assess Environmental Conditions check_application->check_environment Parameters OK app_rate Incorrect Rate? check_application->app_rate Incorrect app_timing Wrong Timing? check_application->app_timing Incorrect app_coverage Poor Coverage? check_application->app_coverage Incorrect check_plant Examine Target Plant Factors check_environment->check_plant Conditions Favorable env_rain Rainfall Post-Application? check_environment->env_rain Unfavorable env_temp_hum Extreme Temp/Humidity? check_environment->env_temp_hum Unfavorable check_formulation Verify Formulation and Mixing check_plant->check_formulation Plant Health/Stage OK plant_resistance Potential Resistance? check_plant->plant_resistance Issue Suspected plant_stress Plant Stressed? check_plant->plant_stress Issue Suspected form_mix Improper Mixing? check_formulation->form_mix Issue Suspected form_adjuvant Wrong Adjuvant? check_formulation->form_adjuvant Issue Suspected form_ph Incorrect Water pH? check_formulation->form_ph Issue Suspected end_node Problem Resolved check_formulation->end_node All Checks OK solution_recalibrate Recalibrate Equipment app_rate->solution_recalibrate Yes solution_reschedule Re-apply at Correct Growth Stage app_timing->solution_reschedule Yes solution_adjust_nozzle Adjust Nozzle/Pressure for Better Coverage app_coverage->solution_adjust_nozzle Yes solution_reapply Re-apply After Rain-Free Period env_rain->solution_reapply Yes solution_reapply_better_conditions Re-apply in Favorable Conditions env_temp_hum->solution_reapply_better_conditions Yes solution_rotate_moa Rotate to a Different Mode of Action plant_resistance->solution_rotate_moa Yes solution_wait_for_recovery Wait for Plant to Recover Before Application plant_stress->solution_wait_for_recovery Yes solution_remix Follow Label for Correct Mixing Procedure form_mix->solution_remix Yes solution_change_adjuvant Use Recommended Adjuvant form_adjuvant->solution_change_adjuvant Yes solution_adjust_ph Adjust Spray Water pH form_ph->solution_adjust_ph Yes

Caption: Troubleshooting workflow for poor this compound efficacy.

FoliarUptakePathway cluster_leaf_surface Leaf Surface cluster_leaf_interior Leaf Interior spray_droplet Spray Droplet (this compound + Adjuvant) cuticle Cuticle (Waxy Layer) spray_droplet->cuticle Adhesion & Penetration epidermal_cell Epidermal Cell cuticle->epidermal_cell Diffusion apoplast Apoplast (Cell Walls) epidermal_cell->apoplast symplast Symplast (Cytoplasm) epidermal_cell->symplast vascular Vascular System (Phloem/Xylem) apoplast->vascular Translocation symplast->vascular Translocation site_of_action Site of Action (e.g., Meristem) vascular->site_of_action Systemic Movement

Caption: Generalized pathway of foliar uptake and translocation.

ExperimentalWorkflow start Start: Plant Propagation prep Prepare Formulations (this compound +/- Adjuvants) start->prep apply Spray Application (Controlled Environment) prep->apply incubate Incubate Under Varied Conditions apply->incubate harvest Harvest at Time Points incubate->harvest wash Leaf Wash to Remove Residue harvest->wash extract Tissue Extraction of Absorbed Compound wash->extract analyze Quantify with HPLC extract->analyze end_node End: Data Analysis analyze->end_node

References

Technical Support Center: Troubleshooting Unexpected Results in Sulfonylurea Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results in bioassays involving sulfonylureas, which are primarily used to study insulin (B600854) secretion and the function of ATP-sensitive potassium (K-ATP) channels.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary mechanism of action for sulfonylureas like Glibenclamide?

A1: Sulfonylureas stimulate insulin secretion from pancreatic β-cells. They bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure.[1] This closure causes membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1]

Q2: Which cell lines are appropriate for studying sulfonylurea effects on insulin secretion?

A2: MIN6 (mouse insulinoma) and INS-1E (rat insulinoma) cells are widely used because they retain glucose-stimulated insulin secretion (GSIS) characteristics and are a reliable model for pancreatic β-cell function.[1][2][3]

Assay-Specific

Q3: My cells are not responding to glucose stimulation, even in the control group. What could be the issue?

A3: Lack of glucose responsiveness can be due to several factors. High passage numbers can lead to diminished function in cell lines like MIN6. It is also crucial to ensure proper cell density, as cell-to-cell contact is important for a synchronized response. Additionally, the composition and pH of your buffer (e.g., KRBH) are critical for cell viability and function.

Q4: I am observing high basal insulin secretion in my low-glucose control wells. Why is this happening?

A4: High basal secretion can indicate that the cells are stressed or unhealthy. Ensure that the pre-incubation (starvation) step in low-glucose buffer is sufficient to bring the cells to a resting state. Also, check for any contamination in your cell culture or reagents.

Q5: In my electrophysiology experiments, I'm struggling to get a stable Giga-ohm (GΩ) seal. What can I do?

A5: Difficulty in forming a GΩ seal is a common issue in patch-clamp experiments. Key factors to check include:

  • Cell Health: Use healthy, non-overly confluent cells.

  • Pipette Quality: Use freshly pulled, fire-polished pipettes with a resistance of 2-5 MΩ for whole-cell recordings.

  • Solution Cleanliness: Ensure all solutions, especially the internal pipette solution, are filtered to remove debris.

  • Pressure Control: Maintain a slight positive pressure in the pipette as you approach the cell to keep the tip clean.

Troubleshooting Guides

Guide 1: Inconsistent or No Drug Effect in Insulin Secretion Assays
Observed Problem Potential Cause Recommended Solution
No significant increase in insulin secretion with sulfonylurea treatment. Compound Degradation: The drug may have degraded due to improper storage or handling.Prepare fresh drug solutions from a reliable stock. Ensure proper storage conditions as per the manufacturer's instructions.
Incorrect Drug Concentration: The concentrations used may be outside the effective range for the specific cell line.Perform a dose-response curve to determine the optimal concentration range.
Low Cell Responsiveness: Cells may have lost their responsiveness due to high passage number or poor culture conditions.Use lower passage number cells. Optimize cell culture conditions, including media, serum, and incubation times.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure thorough mixing of the cell suspension before and during plating. Check for cell clumping.
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells.
Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.Avoid using the outermost wells of the plate for experiments. Fill them with sterile water or PBS to maintain humidity.
Unexpected inhibitory effect at high concentrations. Cell Toxicity: High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells.Test the effect of the vehicle (e.g., DMSO) at the highest concentration used. Lower the compound concentration and perform a viability assay (e.g., MTT or LDH).
Guide 2: Issues in Whole-Cell Patch-Clamp Recordings
Observed Problem Potential Cause Recommended Solution
Noisy recording or poor signal-to-noise ratio. Electrical Interference: Grounding issues or interference from nearby equipment.Ensure proper grounding of all equipment. Use a Faraday cage to shield the setup.
Poor Seal Quality: A seal resistance of less than 1 GΩ will result in a noisy recording.If the seal is poor, discard the cell and try again. Ensure the pipette tip and cell membrane are clean.
Pipette Holder Issues: A poorly chlorinated or corroded Ag/AgCl wire can be a major source of noise.Re-chlorinate or replace the wire in your pipette holder.
Loss of whole-cell configuration (seal becomes unstable). Cell Dialysis: Intracellular components essential for cell health are washed out by the pipette solution.Use a perforated patch technique (e.g., with amphotericin or gramicidin) to preserve the intracellular environment.
Mechanical Instability: Vibrations in the setup can disrupt the patch.Use an anti-vibration table. Ensure the micromanipulator and perfusion system are stable.
Current rundown (channel activity decreases over time). Channel Desensitization or Inactivation: A natural property of the ion channel being studied.Allow sufficient recovery time between drug applications. Investigate the time-dependent effects of the compound.
ATP Washout: In studies of K-ATP channels, the washout of intracellular ATP can lead to channel activation and rundown of inhibitory effects.Include ATP in the internal pipette solution to maintain a physiological concentration.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is adapted from standard procedures for measuring insulin secretion in MIN6 cells.

  • Cell Culture: Culture MIN6 cells in DMEM with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol. Seed cells in a 24-well plate and grow to 85-95% confluency.

  • Preparation: Prepare Krebs-Ringer Bicarbonate Buffer (KRBH) containing 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4. Prepare low-glucose (2.8 mM) and high-glucose (16.7 mM) KRBH.

  • Pre-incubation (Starvation): Gently wash the cells twice with PBS. Then, pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to bring them to a basal state.

  • Stimulation: Aspirate the pre-incubation buffer. Add the following treatment solutions to the respective wells:

    • Low Glucose Control: KRBH with 2.8 mM glucose.

    • High Glucose Control: KRBH with 16.7 mM glucose.

    • Sulfonylurea Treatment: KRBH with 16.7 mM glucose and the desired concentration of the sulfonylurea (e.g., Glibenclamide). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the clarified supernatant to a new tube.

  • Quantification: Measure the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.

Protocol 2: Whole-Cell Patch-Clamp Recording of K-ATP Channels

This protocol provides a general framework for recording K-ATP channel currents.

  • Cell Preparation: Plate cells (e.g., HEK293 cells transfected with Kir6.2/SUR1) on glass coverslips.

  • Solutions:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

    • Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2. Filter all solutions.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Approach a cell with the pipette while maintaining positive pressure.

    • Once touching the cell, release the pressure and apply gentle suction to form a GΩ seal.

    • Apply a brief, strong suction pulse to rupture the membrane and achieve the whole-cell configuration.

    • Hold the cell at a potential of -70 mV. Apply voltage ramps or steps to elicit currents.

  • Drug Application: After recording a stable baseline current, perfuse the chamber with the external solution containing the sulfonylurea to observe its inhibitory effect on the K-ATP channels.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Sulfonylurea Signaling Pathway SU Sulfonylurea (e.g., Glibenclamide) SUR1 SUR1 Subunit SU->SUR1 Binds to KATP K-ATP Channel (Kir6.2 + SUR1) SUR1->KATP Part of Membrane Cell Membrane Depolarization KATP->Membrane Closes → Ca Voltage-Gated Ca²⁺ Channel Membrane->Ca Opens Ca_Influx Ca²⁺ Influx Ca->Ca_Influx Mediates Insulin Insulin Granule Exocytosis Ca_Influx->Insulin Triggers

Caption: Sulfonylurea signaling pathway in pancreatic β-cells.

G cluster_1 Insulin Secretion Assay Workflow A 1. Seed MIN6 Cells in 24-well plate B 2. Culture to 85-95% Confluency A->B C 3. Wash & Pre-incubate (Low Glucose KRBH) B->C D 4. Stimulate with Treatment Groups for 1-2h C->D E 5. Collect Supernatant D->E F 6. Quantify Insulin (ELISA) E->F

Caption: Experimental workflow for a GSIS bioassay.

Logical Troubleshooting Guide

G Start Unexpected Result in Bioassay Q1 Is the issue in a cell-based assay or electrophysiology? Start->Q1 CellAssay Cell-Based Assay Issue Q1->CellAssay Cell-Based Ephys Electrophysiology Issue Q1->Ephys Ephys Q2_Cell Are controls (Low/High Glucose) behaving as expected? CellAssay->Q2_Cell CheckCells Problem with cell health, passage #, or protocol. Review culture conditions and assay steps. Q2_Cell->CheckCells No CheckDrug Problem with compound. Check concentration, solubility, and stability. Perform dose-response. Q2_Cell->CheckDrug Yes Q2_Ephys Is the GΩ seal stable and low-noise? Ephys->Q2_Ephys CheckSeal Improve seal formation. Check pipette quality, solutions, and pressure control. Q2_Ephys->CheckSeal No CheckRecording Issue with recording stability. Check for current rundown, grounding, and mechanical vibrations. Q2_Ephys->CheckRecording Yes

Caption: Logical troubleshooting for common bioassay issues.

References

Validation & Comparative

Validating Chlorcyclamide's Inhibitory Power: A Comparative Guide to Gibberellin Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chlorcyclamide and other key inhibitors of gibberellin (GA) biosynthesis. Discover detailed experimental protocols and comparative data to effectively validate and contextualize the inhibitory effects of these plant growth regulators.

This guide will compare this compound with prominent GA biosynthesis inhibitors, detail the methodologies for validating their effects, and provide a visual representation of the GA biosynthesis pathway and the points of inhibition.

Comparative Analysis of Gibberellin Biosynthesis Inhibitors

The inhibitory effect of various compounds on gibberellin biosynthesis is typically quantified through bioassays and enzymatic assays. The following table summarizes the classes of GA biosynthesis inhibitors and their known points of action within the pathway.

Inhibitor ClassExample Compound(s)Point of Inhibition in GA Biosynthesis Pathway
Onium Compounds Chlormequat (B1206847) chloride (CCC), Mepiquat chlorideEarly steps: Inhibit cyclases like ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[2][3][4]
N-containing Heterocycles Paclobutrazol (B33190), Uniconazole-P, Ancymidol, Flurprimidol, TetcyclacisInhibit cytochrome P450-dependent monooxygenases, specifically ent-kaurene oxidase (KO), which blocks the oxidation of ent-kaurene to ent-kaurenoic acid.
Acylcyclohexanediones Prohexadione-Ca, Trinexapac-ethyl, DaminozideLate steps: Act as structural mimics of 2-oxoglutaric acid, inhibiting dioxygenases that catalyze steps like 3β-hydroxylation, thus preventing the formation of active GAs from their precursors.
Sulfonylurea (presumed) This compound While specific enzymatic data is limited, based on its chemical structure, it is hypothesized to interfere with key enzymes in the GA pathway, similar to other synthetic growth regulators.

Experimental Protocols for Validating Inhibitory Effects

To validate the inhibitory effect of a compound like this compound on gibberellin biosynthesis, a series of in vitro and in vivo experiments are typically conducted.

Dwarf Rice Bioassay (Waito-C Microdrop Assay)

This is a classic and highly sensitive bioassay for detecting gibberellins (B7789140) and their inhibitors.

Principle: Dwarf rice varieties, which are deficient in endogenous gibberellins, exhibit significant shoot elongation in response to exogenous GA. An inhibitor will counteract this GA-induced growth.

Methodology:

  • Seed Sterilization and Germination: Sterilize dwarf rice seeds (e.g., Oryza sativa L. cv. Tan-ginbozu) with 2.5% sodium hypochlorite (B82951) solution for 30 minutes, wash thoroughly with sterile water, and germinate on 0.8% agar (B569324) in the dark at 30°C for 2 days.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., this compound) and the standard inhibitor (e.g., paclobutrazol) in a suitable solvent like acetone (B3395972) or DMSO. Prepare serial dilutions. A standard solution of GA₃ is also prepared.

  • Application: Apply a small, defined volume (e.g., 1 µL) of the test solution containing a fixed amount of GA₃ and varying concentrations of the inhibitor onto the coleoptile of the germinated seedlings.

  • Incubation: Incubate the seedlings under controlled conditions (e.g., 30°C, continuous light) for a set period (e.g., 3-5 days).

  • Data Collection and Analysis: Measure the length of the second leaf sheath. The inhibition of GA₃-induced elongation by the test compound is calculated relative to controls (GA₃ alone and solvent control). Dose-response curves are generated to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the GA-induced growth).

Cell-Free Enzyme Assays

These assays directly measure the effect of the inhibitor on specific enzymes in the GA biosynthesis pathway.

Principle: Cell-free extracts containing the target enzyme (e.g., ent-kaurene synthase) are incubated with the substrate and the inhibitor. The enzymatic activity is then quantified.

Methodology (Example for ent-kaurene synthase):

  • Enzyme Preparation: Prepare a cell-free extract from a source rich in the target enzyme, such as the endosperm of pumpkin (Cucurbita maxima) or a recombinant system expressing the enzyme.

  • Assay Mixture: The reaction mixture typically contains the enzyme preparation, the substrate ([¹⁴C]geranylgeranyl diphosphate), a buffer, and co-factors (e.g., Mg²⁺).

  • Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the assay mixture.

  • Incubation: Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration.

  • Product Extraction and Quantification: Stop the reaction and extract the product (ent-kaurene) with an organic solvent. The amount of radioactive ent-kaurene formed is quantified using scintillation counting or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Visualizing the Gibberellin Biosynthesis Pathway and Inhibition

The following diagrams illustrate the key stages of the gibberellin biosynthesis pathway and the points at which different classes of inhibitors act.

Caption: Simplified gibberellin biosynthesis pathway in higher plants.

Inhibition_Points GGPP GGPP CPP CPP GGPP->CPP CPS Kaurene ent-kaurene CPP->Kaurene KS Kaurenoic_acid ent-kaurenoic acid Kaurene->Kaurenoic_acid KO Bioactive_GAs Bioactive GAs Kaurenoic_acid->Bioactive_GAs Multiple steps Inhibitor_Onium Onium Compounds (e.g., Chlormequat chloride) Inhibitor_Onium->CPP Inhibitor_Heterocycle N-containing Heterocycles (e.g., Paclobutrazol) Inhibitor_Heterocycle->Kaurenoic_acid Inhibitor_Acyl Acylcyclohexanediones (e.g., Prohexadione-Ca) Inhibitor_Acyl->Bioactive_GAs

Caption: Sites of action for major classes of gibberellin biosynthesis inhibitors.

Logical Workflow for Validating a Novel Inhibitor

The process of validating a potential gibberellin biosynthesis inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.

Validation_Workflow A Initial Screening (e.g., Seedling growth assays) B Whole-Plant Bioassays (e.g., Dwarf rice bioassay) A->B C Quantitative Analysis (Dose-response curves, IC50 determination) B->C D Enzymatic Assays (Target identification) C->D E Metabolite Profiling (Analysis of GA intermediates by GC-MS) D->E F Mechanism of Action Confirmed E->F

Caption: Experimental workflow for validating a gibberellin biosynthesis inhibitor.

References

Comparative Analysis of Chlorcyclamide and Other Leading Plant Growth Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Chlorcyclamide and other prominent plant growth retardants, offering valuable insights for researchers, scientists, and professionals in drug development. This guide delves into the mechanisms of action, presents supporting experimental data, and outlines detailed protocols for key experiments.

Overview of Plant Growth Retardants

Plant growth retardants are synthetic compounds used to control plant height and development. The majority of commercially available growth retardants function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for cell elongation.[1] This inhibition leads to shorter, more compact plants with thicker stems and often darker green leaves.

The primary classes of gibberellin biosynthesis inhibitors include:

  • Onium compounds: (e.g., Chlormequat (B1206847) chloride) - Block the early steps of gibberellin synthesis.

  • N-heterocyclic compounds (Triazoles): (e.g., Paclobutrazol) - Inhibit the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid.

  • Acylcyclohexanediones: (e.g., Trinexapac-ethyl) and Daminozide - Block the later stages of gibberellin biosynthesis.

Mechanism of Action: A Comparative Look

While detailed comparative studies on the specific mechanism of this compound as a plant growth retardant are limited in publicly available research, its chemical classification as a sulfonylurea suggests a potential mode of action distinct from the more common gibberellin biosynthesis inhibitors. Most sulfonylureas function as herbicides by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of branched-chain amino acids in plants.[1][2][3][4] However, some sulfonylureas, such as forchlorfenuron, exhibit cytokinin-like activity, promoting cell division and expansion.

For the purpose of this guide, we will focus on the well-documented mechanisms of leading plant growth retardants that primarily act on the gibberellin biosynthesis pathway.

Signaling Pathway of Gibberellin Biosynthesis Inhibition

The following diagram illustrates the generalized pathway of gibberellin biosynthesis and highlights the points of inhibition by different classes of plant growth retardants.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl Diphosphate (GGDP) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene Cyclases (CPS, KS) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid Monooxygenases (KO) GA12 GA12 ent_Kaurenoic_Acid->GA12 Monooxygenases (KAO) Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs Dioxygenases Onium Onium Compounds (e.g., Chlormequat chloride) Onium->GGDP Triazoles Triazoles (e.g., Paclobutrazol) Triazoles->ent_Kaurene Acyl_Daminozide Acylcyclohexanediones & Daminozide Acyl_Daminozide->GA12

Caption: Inhibition points of different plant growth retardant classes in the gibberellin biosynthesis pathway.

Quantitative Performance Comparison

Due to the lack of specific comparative data for this compound as a plant growth retardant, the following table summarizes the general efficacy of other common retardants. Application rates and effectiveness can vary significantly based on plant species, environmental conditions, and application timing.

Plant Growth RetardantChemical ClassTypical Application MethodRelative ActivityPersistenceKey Effects
Chlormequat chloride Onium CompoundFoliar spray, DrenchLow to ModerateShort to MediumReduces stem elongation, increases stem thickness, can cause temporary leaf yellowing.
Daminozide Acylcyclohexanedione-likeFoliar sprayLow to ModerateShortReduces internode length, often used on a wide range of ornamental crops.
Paclobutrazol (B33190) TriazoleFoliar spray, Drench, Trunk injectionHighLongPotent inhibitor of shoot growth, can also enhance flowering and fruiting.

Experimental Protocols

The following sections detail generalized experimental protocols for evaluating the efficacy of plant growth retardants.

General Experimental Workflow for Efficacy Testing

Experimental_Workflow Plant_Material Select uniform plant material (species, age, size) Acclimatization Acclimatize plants to greenhouse conditions Plant_Material->Acclimatization Treatment_Prep Prepare retardant solutions (various concentrations) Acclimatization->Treatment_Prep Application Apply treatments (foliar spray or drench) Treatment_Prep->Application Data_Collection Collect data at regular intervals (e.g., weekly for 4-8 weeks) Application->Data_Collection Measurements Measure parameters: - Plant height - Stem diameter - Number of leaves/branches - Chlorophyll content - Dry weight Data_Collection->Measurements Analysis Statistical analysis of data Measurements->Analysis Conclusion Draw conclusions on efficacy Analysis->Conclusion

Caption: A generalized workflow for conducting plant growth retardant efficacy experiments.
Protocol for Foliar Spray Application

  • Plant Preparation: Grow plants to a predetermined size or developmental stage under controlled greenhouse conditions.

  • Solution Preparation: Prepare aqueous solutions of the plant growth retardants at the desired concentrations. Include a surfactant as recommended by the product label to ensure uniform coverage. A control group should be sprayed with water and the surfactant only.

  • Application: Apply the solutions as a fine mist to the foliage until runoff, ensuring complete coverage of all aerial parts of the plant.

  • Post-Application Care: Return plants to the greenhouse and maintain standard growing conditions. Avoid overhead irrigation for at least 24 hours to allow for absorption.

  • Data Collection: Measure plant height, stem diameter, and other relevant parameters at regular intervals.

Protocol for Drench Application
  • Plant Preparation: Use plants grown in standardized pots with a consistent growing medium. The medium should be moist but not saturated at the time of application.

  • Solution Preparation: Prepare the required concentrations of the plant growth retardant in a known volume of water.

  • Application: Apply a precise volume of the solution evenly to the surface of the growing medium for each pot. The volume should be sufficient to be absorbed by the root zone without excessive leaching.

  • Post-Application Care: Maintain standard irrigation and fertilization practices.

  • Data Collection: Monitor plant growth parameters as described for the foliar spray application.

Conclusion

While this compound's role as a plant growth retardant that inhibits gibberellin biosynthesis is not well-documented in comparison to other established retardants, the information provided for chlormequat chloride, daminozide, and paclobutrazol offers a solid foundation for comparative studies. The provided protocols and diagrams serve as a guide for researchers to design and execute experiments to evaluate and compare the efficacy of various plant growth retardants. Further research is needed to elucidate the precise mechanism of action and comparative performance of this compound in plant growth regulation.

References

Unraveling the Obscurity of Chlorcyclamide: A Challenge in Comparative Drug Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the sulfonamide antibiotic, Chlorcyclamide, in comparison to other drugs in its class is currently unachievable due to a significant lack of available scientific data. Despite its classification as a sulfonamide, a thorough search of scientific literature and drug databases reveals no published studies on its efficacy, mechanism of action in a clinical context, or any associated signaling pathways. This scarcity of information makes a comparative analysis, as requested by researchers, scientists, and drug development professionals, an impossible endeavor at this time.

The available information on this compound is sparse and primarily points towards its use as a plant growth regulator.[1] Research in this area suggests that its mechanism of action involves the inhibition of gibberellin synthesis, a key hormone in plant development.[1] This function is fundamentally different from the antimicrobial action expected of a sulfonamide drug.

While a single study from 1960 investigated the effect of this compound on glycogen (B147801) content in animal tissues, this historical research provides no insight into its potential efficacy as an antimicrobial agent. The absence of any subsequent preclinical or clinical research evaluating its antibacterial properties leaves a critical void in our understanding of this compound's therapeutic potential.

For a meaningful comparison with other well-established sulfonamides like Sulfamethoxazole or Sulfadiazine, essential data points are required. These include, but are not limited to:

  • Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant bacteria.

  • Pharmacokinetic and pharmacodynamic (PK/PD) data detailing its absorption, distribution, metabolism, and excretion, as well as its effect on target pathogens.

  • Clinical trial data demonstrating its efficacy and safety in treating bacterial infections in humans.

  • Detailed mechanism of action studies , including its specific molecular target within the folate synthesis pathway, which is the hallmark of sulfonamide antibiotics.

Without this fundamental information, any attempt to create comparison tables, detail experimental protocols, or visualize signaling pathways related to this compound's efficacy would be purely speculative and lack the scientific rigor required by the target audience.

The initial confusion of this compound with the antihistamine Chlorcyclizine in preliminary searches further underscores the obscurity of the former within the pharmaceutical landscape.

Therefore, until further research is conducted and published, a comparison guide on the efficacy of this compound against other sulfonamides cannot be responsibly produced. Researchers and drug development professionals are advised to focus on the extensive body of literature available for clinically approved and well-characterized sulfonamides for their comparative analyses.

References

No Publicly Available Data on Chlorcyclamide's Effects in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases has revealed no information on a compound named "Chlorcyclamide" and its effects on plant species. Therefore, a cross-validation comparison guide as requested cannot be generated at this time.

The lack of available data prevents the creation of a scientifically accurate and data-driven comparison guide. Key components of the request, including quantitative data summarization, detailed experimental protocols, and the visualization of signaling pathways, are contingent on the existence of foundational research, which appears to be absent for a compound with this name.

This absence of information could be due to several factors:

  • Novelty of the Compound: this compound may be a very new or proprietary compound with research that has not yet been published in the public domain.

  • Alternative Nomenclature: The compound might be more commonly known under a different chemical name or a commercial product name.

  • Limited Research Scope: Research on this compound may exist but might be limited to a different field outside of plant biology.

  • Potential Misidentification: It is possible that there is a typographical error in the name of the compound.

For researchers, scientists, and drug development professionals interested in the cross-validation of compound effects in different plant species, it is recommended to focus on compounds with established and publicly available research.

To proceed with a request of this nature, it would be necessary to provide a compound name for which scientific literature and experimental data are available. With a valid compound, it would be possible to conduct a thorough analysis and generate the requested comparison guides, complete with data tables, experimental protocols, and pathway visualizations.

Chlormequat Chloride: A Comparative Analysis of its Efficacy in Regulating Crop Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Agricultural Scientists on the Statistical Effects of Chlormequat Chloride on Crop Growth Parameters, in Comparison to Other Plant Growth Regulators.

This publication provides a detailed comparative analysis of Chlormequat chloride (CCC), a widely utilized plant growth regulator, and its impact on various crop growth parameters. This guide is intended for researchers, scientists, and professionals in drug and agricultural development, offering a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways.

Comparative Analysis of Chlormequat Chloride and Alternative Plant Growth Regulators

Chlormequat chloride is a quaternary ammonium (B1175870) compound that primarily functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[1][2][3] This inhibition leads to a more compact plant structure, characterized by shorter and thicker stems, which enhances resistance to lodging caused by wind and rain.[1][4] The application of CCC has been shown to improve grain filling and promote more uniform crop growth.

The following tables summarize the quantitative effects of Chlormequat chloride in comparison to other plant growth regulators across various crops and growth parameters, based on published experimental data.

Table 1: Effect of Chlormequat Chloride (CCC) and Ethephon (B41061) on Oat (Avena sativa L.) Growth and Yield Parameters

TreatmentPlant Height (cm)Panicles per m²Grains per PanicleGrain Yield ( kg/ha )
Control 105.2582324500
CCC 98.7635334815 (+7%)
Ethephon 95.4595294275 (-5%)

Data synthesized from a study by Peltonen-Sainio et al. (2001) investigating the effects of CCC and ethephon on oat cultivars. The study found that CCC treatment resulted in a 0% to 13% increase in grain yield depending on the cultivar and year, while ethephon often decreased the yield by up to 17%.

Table 2: Comparative Effects of Chlormequat Chloride and other Plant Growth Regulators on Greengram (Vigna radiata L.)

TreatmentPlant Height (cm)Seed Protein Content (%)Seed Yield ( kg/ha )
Control 45.219.21150
Chlormequat chloride (187.5 g a.i./ha) 41.820.631210
NAA (20 ppm) 52.119.51325
Mepiquat chloride 5% AS 43.520.271272
Brassinosteroid (20 ppm) 48.919.81234

This data is a summary from a field experiment comparing growth promoting (NAA, Brassinosteroid) and growth retarding (Chlormequat chloride, Mepiquat chloride) substances on greengram. The study indicated that while NAA, a growth promoter, significantly increased seed yield, the growth retardant Chlormequat chloride led to the highest seed protein content.

Table 3: Influence of Chlormequat Chloride and other Plant Growth Regulators on Saffron (Crocus sativus L.)

TreatmentLeaf Length (cm)Leaf Area Index (LAI)Number of Daughter Corms
Control (Dry Corms) 25.11.83.2
Chlormequat chloride (1000 µM) 22.51.53.3
Paclobutrazol (100 µM) 21.81.43.4
Gibberellic acid (GA3) (500 µM) 28.92.13.5
Salicylic acid (SA) (1400 µM) 26.52.54.1

Data compiled from a two-year field study on the effects of four plant growth regulators on saffron. The results showed that while GA3 and SA promoted leaf growth and corm production, CCC and paclobutrazol, both gibberellin inhibitors, reduced leaf length and area.

Table 4: Comparative Effects of Chlormequat Chloride (CCC) and Uniconazole (S3307) on Wheat Lodging Resistance and Yield

TreatmentPlant Height (cm)Stem Diameter (mm)Culm Lodging IndexYield Increase (%)
Control (CK) 79.14.12158-
CCC 72.0 (-9.05%)4.58 (+11.4%)121 (-23.4%)+6.5%
S3307 75.7 (-4.4%)4.45 (+8.1%)129 (-18.4%)+6.0%

Data from a field experiment comparing the effects of CCC and Uniconazole on wheat. The study concluded that both plant growth retardants significantly enhanced lodging resistance and yield, with CCC being more effective in adjusting plant morphology and S3307 in enhancing breaking strength.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols for the application of Chlormequat chloride in key crops.

Protocol 1: Application of Chlormequat Chloride to Oat (Avena sativa L.)
  • Objective: To evaluate the effect of Chlormequat chloride on oat growth and yield.

  • Experimental Design: Field experiments conducted over two years.

  • Treatment: Chlormequat chloride (CCC) was applied as a foliar spray at the two-node stage of oat development.

  • Parameters Measured: Plant height, number of panicles per square meter, number of grains per panicle, and grain yield.

  • Reference: Peltonen-Sainio, P., Rajala, A., & Peltonen, J. (2001). Chlormequat chloride and ethephon affect growth and yield formation of conventional, naked and dwarf oat. Agricultural and Food Science, 10(3), 165-174.

Protocol 2: Application of Chlormequat Chloride to Greengram (Vigna radiata L.)
  • Objective: To compare the effects of different plant growth regulators on the morphological, seed yield, and quality parameters of greengram.

  • Experimental Design: Field experiment with Greengram cv WGG-37.

  • Treatment: Chlormequat chloride was sprayed at the flower initiation stage at a concentration of 187.5 g a.i. ha-1.

  • Parameters Measured: Plant height, number of branches, days to 50% flowering, total dry matter production, seed protein content, and seed yield.

  • Reference: Rajesh, K., Reddy, S. N., & Singh, B. G. (2014). A comparative study of plant growth regulators on morphological, seed yield and quality parameters of greengram. International Journal of Applied Biology and Pharmaceutical Technology, 5(2), 211-216.

Protocol 3: Application of Chlormequat Chloride to Wheat (Triticum aestivum L.)
  • Objective: To assess the impact of Chlormequat chloride on lodging resistance and yield formation in wheat.

  • Experimental Design: Field experiments conducted at two different sites.

  • Treatment: Chlormequat Chloride (CCC) was applied as a foliar spray at the initial jointing stage of wheat. Application rates can vary, with typical single doses for winter wheat ranging from 1.5 to 2.0 l/ha of a 750 g/l formulation.

  • Parameters Measured: Plant height, internode length, stem diameter, culm lodging index, lodging rate, grain weight per spike, and overall yield.

  • Reference: Li, Y., Wang, Y., Zhang, Y., et al. (2023). Chlormequat Chloride and Uniconazole Regulate Lodging Resistance and Yield Formation of Wheat Through Different Strategies. Plants, 12(10), 2015.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Mechanism of Chlormequat Chloride Geranylgeranyl_diphosphate Geranylgeranyl_diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl_diphosphate->ent-Kaurene ent-kaurene synthase Gibberellins Gibberellins ent-Kaurene->Gibberellins Series of enzymatic steps Stem_Elongation Stem_Elongation Gibberellins->Stem_Elongation Promotes Chlormequat_Chloride Chlormequat_Chloride Inhibition Inhibition Chlormequat_Chloride->Inhibition ent-Kaurene_synthase ent-Kaurene_synthase Inhibition->ent-Kaurene_synthase Blocks Reduced_Stem_Elongation Reduced_Stem_Elongation Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Field Application cluster_data Phase 3: Data Collection & Analysis A Crop Selection (e.g., Wheat, Oats) B Treatment Groups (Control, CCC, Alternatives) A->B C Plot Layout (Randomized Block Design) B->C D Sowing and Crop Management C->D E Application of PGRs (Specific Growth Stage) D->E F Measurement of Growth Parameters E->F G Harvesting and Yield Measurement F->G H Statistical Analysis (ANOVA, t-test) G->H I I H->I Results & Conclusion

References

A Comparative Analysis of Chlorpropamide's Saccharoreducing Properties in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the saccharoreducing (sugar-reducing) properties of Chlorpropamide (B1668849), a first-generation sulfonylurea, with other prominent oral hypoglycemic agents, namely Metformin (a biguanide) and Pioglitazone (a thiazolidinedione). The comparative analysis is based on data from studies utilizing animal models of diabetes, primarily streptozotocin (B1681764) (STZ)-induced diabetic rats. This guide is intended to assist researchers in understanding the relative efficacy and mechanisms of action of these compounds in a preclinical setting.

Comparative Efficacy in STZ-Induced Diabetic Rat Models

The following tables summarize the quantitative data on the saccharoreducing effects of Chlorpropamide, Metformin, and Pioglitazone in streptozotocin-induced diabetic rat models. It is important to note that the data for Chlorpropamide is derived from studies on neonatal STZ-induced diabetic rats, which may present physiological differences from adult models used for Metformin and Pioglitazone. This indirect comparison should be interpreted with consideration of the different experimental setups.

Drug Class Compound Dosage Animal Model Key Findings Reference
SulfonylureaChlorpropamide200 mg/kg/dayNeonatal STZ-induced diabetic ratsReduced high glycaemic levels and improved glucose tolerance.[1]
BiguanideMetformin500 mg/kg/daySTZ-induced diabetic ratsSignificantly decreased plasma glucose levels.[2]
ThiazolidinedionePioglitazone20 mg/kg/daySTZ-induced diabetic ratsSignificantly reduced serum glucose levels.[3]

Table 1: Overview of Saccharoreducing Effects

Parameter Chlorpropamide Metformin Pioglitazone Vehicle/Control Reference
Fasting Blood Glucose (mg/dL) ↓ (Significant reduction)↓ 348.3 ± 54.70↓ (Significant reduction)↑ 649.55 ± 80.26[1][2]
Serum Insulin (B600854) Levels ↑ (Improved HOMA-beta)↓ 19.98 ± 4.89 ng/mLNot specified↑ 37.68 ± 4.66 ng/mL
Glucose Tolerance ImprovedImprovedImprovedImpaired

Table 2: Comparative Quantitative Data on Key Parameters Note: Direct head-to-head comparative percentage reductions are not available from the sourced literature. HOMA-beta is a measure of pancreatic beta-cell function.

Mechanisms of Action: A Comparative Overview

The saccharoreducing properties of these three agents are achieved through distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.

Chlorpropamide: Insulin Secretagogue

Chlorpropamide is a sulfonylurea that primarily acts by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to and closing ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This leads to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

Chlorpropamide_Mechanism cluster_beta_cell Pancreatic β-cell Chlorpropamide Chlorpropamide K_ATP K-ATP Channel Chlorpropamide->K_ATP Binds & Closes Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion Bloodstream Bloodstream Insulin_secretion->Bloodstream Enters Glucose_uptake Glucose Uptake by Tissues Bloodstream->Glucose_uptake Promotes

Mechanism of Action of Chlorpropamide.
Metformin: Insulin Sensitizer and Gluconeogenesis Inhibitor

Metformin's primary mechanism of action is the reduction of hepatic glucose production (gluconeogenesis). It also enhances insulin sensitivity in peripheral tissues, such as muscle and fat, leading to increased glucose uptake. At the molecular level, Metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).

Metformin_Mechanism cluster_liver Liver Cell cluster_muscle Muscle Cell Metformin Metformin AMPK_liver AMPK Activation Metformin->AMPK_liver AMPK_muscle AMPK Activation Metformin->AMPK_muscle Gluconeogenesis Gluconeogenesis AMPK_liver->Gluconeogenesis Inhibits Blood_glucose Lowered Blood Glucose Gluconeogenesis->Blood_glucose Decreased Output Glucose_uptake_muscle Glucose Uptake AMPK_muscle->Glucose_uptake_muscle Increases Glucose_uptake_muscle->Blood_glucose Increased Uptake

Mechanism of Action of Metformin.
Pioglitazone: PPARγ Agonist and Insulin Sensitizer

Pioglitazone belongs to the thiazolidinedione class and functions as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes that regulate glucose and lipid metabolism, ultimately enhancing insulin sensitivity.

Pioglitazone_Mechanism cluster_cell Adipose/Muscle/Liver Cell Pioglitazone Pioglitazone PPARg PPARγ Receptor Pioglitazone->PPARg Activates Gene_transcription Gene Transcription (Glucose & Lipid Metabolism) PPARg->Gene_transcription Regulates Insulin_sensitivity Increased Insulin Sensitivity Gene_transcription->Insulin_sensitivity Glucose_uptake Increased Glucose Uptake Insulin_sensitivity->Glucose_uptake Enhances Experimental_Workflow start Start: Acclimatization of Rats induction Induction of Diabetes (STZ Injection) start->induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Randomization into Treatment Groups (Vehicle, Chlorpropamide, Metformin, Pioglitazone) confirmation->grouping treatment Daily Drug Administration (e.g., 2-4 weeks) grouping->treatment monitoring Regular Monitoring (Body Weight, Food/Water Intake) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt sacrifice Euthanasia and Sample Collection (Blood, Pancreas, Liver, etc.) ogtt->sacrifice analysis Biochemical & Histological Analysis (Glucose, Insulin, Lipid Profile, etc.) sacrifice->analysis end End: Data Analysis & Comparison analysis->end

References

A Comparative Analysis of Chlorpropamide Versus Modern Diabetes Medications: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the first-generation sulfonylurea, Chlorpropamide, with modern antidiabetic agents, including GLP-1 Receptor Agonists, SGLT2 Inhibitors, and DPP-4 Inhibitors, supported by experimental data and detailed methodologies.

The landscape of type 2 diabetes mellitus (T2DM) management has undergone a significant transformation. Early therapeutic strategies, heavily reliant on sulfonylureas like Chlorpropamide, have largely been superseded by newer classes of drugs with more favorable efficacy and safety profiles. This guide provides a detailed comparative analysis of Chlorpropamide against the leading modern diabetes medications: Glucagon-like peptide-1 (GLP-1) receptor agonists, Sodium-glucose cotransporter-2 (SGLT2) inhibitors, and Dipeptidyl peptidase-4 (DPP-4) inhibitors. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the evolution of T2DM pharmacotherapy.

Executive Summary

Chlorpropamide, a first-generation sulfonylurea introduced in the late 1950s, represented a significant advancement in the oral treatment of T2DM.[1] Its primary mechanism involves stimulating insulin (B600854) secretion from pancreatic β-cells.[2] However, its use has dramatically declined due to a long half-life, which contributes to a high risk of severe and prolonged hypoglycemia.[3][4] In contrast, modern antidiabetic agents offer more targeted mechanisms of action, often with additional benefits such as weight loss and cardiovascular risk reduction, and a significantly lower risk of hypoglycemia.

Data Presentation: Comparative Performance of Antidiabetic Agents

The following tables summarize the key performance indicators for Chlorpropamide and modern diabetes medications, based on clinical trial data.

Table 1: Comparison of Efficacy and Safety Profiles

FeatureChlorpropamide (First-Generation Sulfonylurea)GLP-1 Receptor AgonistsSGLT2 InhibitorsDPP-4 Inhibitors
Primary Mechanism Stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.[5]Mimic endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon, slowing gastric emptying, and promoting satiety.Inhibit glucose reabsorption in the kidneys, leading to glucosuria.Inhibit the DPP-4 enzyme, increasing levels of endogenous incretins (GLP-1 and GIP) to enhance glucose-dependent insulin secretion.
HbA1c Reduction 1.0 - 2.0%1.0 - 2.0% or greater0.7 - 1.0%0.5 - 1.0%
Risk of Hypoglycemia High, can be prolonged and severe.Very low when used as monotherapy.Very low.Low when used as monotherapy.
Effect on Body Weight Weight gain.Significant weight loss.Modest weight loss.Weight neutral.
Cardiovascular Effects Potential increased risk of cardiovascular mortality.Demonstrated reduction in major adverse cardiovascular events (MACE).Demonstrated reduction in hospitalization for heart failure and cardiovascular death.Generally neutral cardiovascular outcomes.
Common Side Effects Hypoglycemia, nausea, vomiting, heartburn, disulfiram-like reaction with alcohol.Nausea, vomiting, diarrhea (often transient).Genital mycotic infections, urinary tract infections, risk of euglycemic ketoacidosis.Generally well-tolerated; potential for joint pain, pancreatitis, and increased risk of heart failure with some agents.
Renal Considerations Contraindicated in renal insufficiency.Some agents have demonstrated renal benefits.Demonstrated renal protection and slowing progression of chronic kidney disease.Can be used in chronic kidney disease, often with dose adjustment.

Experimental Protocols

The data presented in this guide are derived from numerous large-scale, randomized, double-blind, placebo-controlled clinical trials. The general methodology for these cardiovascular outcome trials (CVOTs) is outlined below.

General Protocol for Cardiovascular Outcome Trials (CVOTs)
  • Objective: To assess the cardiovascular safety and efficacy of a new antidiabetic agent in patients with T2DM and a high risk of cardiovascular disease.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, non-inferiority and/or superiority design.

  • Participant Population: Adults with T2DM and established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors.

  • Intervention: Participants are randomized to receive the investigational drug or a matching placebo, in addition to their standard-of-care diabetes and cardiovascular medications.

  • Primary Endpoint: Typically a composite of major adverse cardiovascular events (MACE), which includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

  • Key Secondary Endpoints: May include hospitalization for heart failure, all-cause mortality, and progression of renal disease.

  • Data Collection and Analysis: Data on glycemic control (HbA1c), body weight, blood pressure, lipid profiles, and adverse events are collected at regular intervals. Statistical analyses are performed to determine hazard ratios (HR) and confidence intervals (CI) for the primary and secondary endpoints to compare the investigational drug with placebo.

A pivotal historical study for sulfonylureas was the University Group Diabetes Program (UGDP), which raised concerns about cardiovascular safety. In contrast, modern CVOTs like EMPA-REG OUTCOME (for empagliflozin), LEADER (for liraglutide), and SUSTAIN-6 (for semaglutide) have provided robust evidence for the cardiovascular benefits of SGLT2 inhibitors and GLP-1 receptor agonists, respectively.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the mechanisms of action for Chlorpropamide and the modern classes of antidiabetic drugs.

Chlorpropamide_Mechanism cluster_pancreas Pancreatic β-cell Chlorpropamide Chlorpropamide SUR1 SUR1 Subunit Chlorpropamide->SUR1 Binds to K_ATP ATP-sensitive Potassium Channel (KATP) SUR1->K_ATP Inhibits K_ion K+ K_ATP->K_ion Blocks K+ efflux Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_ion Ca2+ Ca_channel->Ca_ion Ca2+ influx Insulin_vesicle Insulin Vesicles Ca_ion->Insulin_vesicle Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion

Mechanism of Action of Chlorpropamide

Modern_Mechanisms cluster_glp1 GLP-1 Receptor Agonists cluster_sglt2 SGLT2 Inhibitors cluster_dpp4 DPP-4 Inhibitors GLP1_agonist GLP-1 Agonist GLP1_receptor GLP-1 Receptor (Pancreas, Brain, etc.) GLP1_agonist->GLP1_receptor Activates Insulin_increase ↑ Insulin (Glucose-dependent) GLP1_receptor->Insulin_increase Glucagon_decrease ↓ Glucagon GLP1_receptor->Glucagon_decrease Gastric_emptying ↓ Gastric Emptying GLP1_receptor->Gastric_emptying Satiety ↑ Satiety GLP1_receptor->Satiety SGLT2_inhibitor SGLT2 Inhibitor SGLT2_transporter SGLT2 Transporter (Kidney Proximal Tubule) SGLT2_inhibitor->SGLT2_transporter Inhibits Glucose_reabsorption ↓ Glucose Reabsorption SGLT2_transporter->Glucose_reabsorption Glucosuria ↑ Urinary Glucose Excretion SGLT2_transporter->Glucosuria DPP4_inhibitor DPP-4 Inhibitor DPP4_enzyme DPP-4 Enzyme DPP4_inhibitor->DPP4_enzyme Inhibits Incretins Incretins (GLP-1, GIP) DPP4_enzyme->Incretins Prevents breakdown of Insulin_increase_dpp4 ↑ Insulin (Glucose-dependent) Incretins->Insulin_increase_dpp4 Glucagon_decrease_dpp4 ↓ Glucagon Incretins->Glucagon_decrease_dpp4

Mechanisms of Action of Modern Antidiabetic Drug Classes
Experimental Workflow

The diagram below illustrates a typical workflow for a cardiovascular outcome trial for a new antidiabetic medication.

CVOT_Workflow cluster_planning Phase 1: Trial Design & Setup cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting Protocol Protocol Development (Endpoints, Inclusion/Exclusion Criteria) Sites Site Selection & Investigator Training Protocol->Sites Ethics Ethics & Regulatory Approval Sites->Ethics Screening Patient Screening & Enrollment Ethics->Screening Randomization Randomization (Drug vs. Placebo) Screening->Randomization Treatment Treatment Period (Follow-up Visits, Data Collection) Randomization->Treatment Adjudication Endpoint Adjudication (Blinded Committee) Treatment->Adjudication Lock Database Lock Adjudication->Lock Analysis Statistical Analysis (Primary & Secondary Endpoints) Lock->Analysis Report Clinical Study Report & Publication Analysis->Report

Typical Workflow for a Cardiovascular Outcome Trial

Conclusion

The evolution from Chlorpropamide to modern antidiabetic agents marks a paradigm shift in the management of T2DM. While Chlorpropamide was effective in lowering blood glucose, its significant risk of hypoglycemia and potential for adverse cardiovascular outcomes have rendered it largely obsolete. Modern medications, particularly GLP-1 receptor agonists and SGLT2 inhibitors, not only provide robust glycemic control but also offer substantial benefits in weight management and cardiovascular and renal protection. DPP-4 inhibitors serve as a well-tolerated oral option with a low risk of hypoglycemia, though they lack the cardiovascular benefits seen with the other two classes. This comparative analysis underscores the progress in drug development, moving towards more targeted and multifaceted therapeutic approaches that address the complex pathophysiology of T2DM and its associated comorbidities.

References

In Vivo Validation of Chlorogenic Acid's Metabolic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic effects of Chlorogenic Acid (CGA) against a standard therapeutic alternative, Metformin. The information presented is supported by experimental data from preclinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Efficacy: Chlorogenic Acid vs. Metformin

Chlorogenic acid has demonstrated significant potential in modulating glucose and lipid metabolism in animal models of metabolic disease. Its efficacy is often comparable to that of Metformin, a widely prescribed first-line treatment for type 2 diabetes.

Table 1: Effects on Body Weight and Glucose Homeostasis in db/db Mice
ParameterControl (db/db)Chlorogenic Acid (80 mg/kg/day)Metformin
Body Weight Gain Significant increaseReducedReduced[1]
Fasting Plasma Glucose Significantly elevatedSignificantly lower than control[2]Decreased[1]
Glucose Tolerance ImpairedImproved[1]Improved[1]
Insulin (B600854) Resistance SevereImprovedImproved
Muscle Glycogen LowerSignificantly higher than controlNot reported
Table 2: Effects on Lipid Profile and Adipokines in db/db Mice
ParameterControl (db/db)Chlorogenic Acid (80 mg/kg/day)Metformin
Plasma Triglycerides Significantly elevatedSignificantly lower than controlDecreased
Liver Triglycerides Significantly elevatedSignificantly lower than controlDecreased
Skeletal Muscle Triglycerides Significantly elevatedSignificantly lower than controlNot reported
Adiponectin (Visceral Adipose) LowerSignificantly higher than controlNot reported
Visfatin (Visceral Adipose) HigherSignificantly lower than controlNot reported
Hepatic Lipid Accumulation HighDecreasedDecreased

Mechanisms of Action: Key Signaling Pathways

Chlorogenic acid exerts its metabolic effects through the modulation of several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and the PI3K/Akt pathways. These pathways are central to regulating cellular energy homeostasis, glucose uptake, and lipid metabolism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates CGA Chlorogenic Acid AMPK AMPK CGA->AMPK Activates G-6-Pase Glucose-6-Phosphatase CGA->G-6-Pase Inhibits PPAR-α PPAR-α CGA->PPAR-α Upregulates Insulin Insulin Insulin->Insulin Receptor Binds GLUT4 GLUT4 Vesicle AMPK->GLUT4 Promotes translocation Akt Akt PI3K->Akt Activates Akt->GLUT4 Promotes translocation Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Mediates Hepatic Glucose Production Hepatic Glucose Production G-6-Pase->Hepatic Glucose Production Catalyzes Fatty Acid Oxidation Fatty Acid Oxidation PPAR-α->Fatty Acid Oxidation Promotes

Figure 1: Signaling pathways modulated by Chlorogenic Acid.

Experimental Protocols

Animal Model and Treatment
  • Animal Model: Male db/db mice (5-6 weeks old) are a commonly used model for type 2 diabetes and obesity. db/m mice can be used as a healthy control group.

  • Acclimatization: Animals should be housed in a controlled environment (temperature, humidity, and light/dark cycle) and allowed to acclimatize for at least one week before the start of the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups (e.g., db/db-CON, db/db-CGA, db/m-CON, db/m-CGA).

  • Administration: Chlorogenic acid is typically administered daily by oral gavage at a dose of around 80 mg/kg body weight for a period of several weeks (e.g., 12 weeks). The control group receives the vehicle (e.g., PBS) in the same volume.

start Start: Acclimatize db/db and db/m mice grouping Randomly assign to groups: - db/db-CON - db/db-CGA - db/m-CON - db/m-CGA start->grouping treatment Daily oral gavage for 12 weeks: - CGA groups: 80 mg/kg CGA - CON groups: Vehicle (PBS) grouping->treatment monitoring Monitor body weight and food intake weekly treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) treatment->ogtt At end of treatment period euthanasia Euthanize mice and collect samples: - Blood (plasma) - Liver - Skeletal Muscle - Adipose Tissue ogtt->euthanasia analysis Biochemical and molecular analysis: - Plasma glucose, insulin, lipids - Tissue triglycerides, glycogen - Gene and protein expression euthanasia->analysis end End: Data analysis and interpretation analysis->end

Figure 2: General workflow for an in vivo study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.

  • Fasting: Mice are fasted for 4-6 hours before the test. Water is provided ad libitum.

  • Baseline Blood Sample: A baseline blood sample (time 0) is collected from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A sterile glucose solution (e.g., 50% dextrose) is administered orally via gavage at a dose of 1 g/kg body weight.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration, typically at 15, 30, 60, and 120 minutes.

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Assessment of Lipid Metabolism
  • Plasma Lipid Profile: At the end of the study, blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C. Commercially available kits are used to measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

  • Tissue Triglyceride Content: Liver and skeletal muscle tissues are collected, weighed, and homogenized. Lipids are extracted from the homogenates, and triglyceride content is determined using colorimetric assay kits.

  • Gene and Protein Expression Analysis:

    • RNA Isolation and RT-qPCR: Total RNA is extracted from liver tissue to analyze the mRNA expression levels of key genes involved in glucose and lipid metabolism, such as Glucose-6-Phosphatase (G-6-Pase) and Peroxisome Proliferator-Activated Receptor-α (PPAR-α).

    • Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated and total AMPK, Akt) and metabolic enzymes are determined in liver and skeletal muscle lysates to assess the activation state of relevant pathways.

Conclusion

The presented data indicates that Chlorogenic Acid is a promising natural compound for the management of metabolic disorders. Its ability to improve glucose tolerance, reduce insulin resistance, and ameliorate dyslipidemia through the modulation of key metabolic signaling pathways warrants further investigation. This guide provides a framework for researchers to design and execute in vivo studies to further validate the therapeutic potential of Chlorogenic Acid and compare its efficacy with existing treatment options.

References

Replicating Historical Studies on Chlorcyclamide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A retrospective analysis of the therapeutic landscape for type 2 diabetes in the mid-20th century reveals the significant role of first-generation sulfonylureas. Among these, Chlorcyclamide was investigated for its potential to lower blood glucose levels. Due to the limited availability of digitized historical research, this guide provides a comparative framework for understanding this compound's potential by examining data from contemporaneous sulfonylureas and outlining the typical experimental protocols of that era.

Comparative Efficacy of First-Generation Sulfonylureas

The following table summarizes representative data from historical studies on Tolbutamide (B1681337) and Chlorpropamide, which can be used as a proxy to estimate the potential therapeutic window and efficacy of this compound.

DrugAnimal ModelDosageRoute of AdministrationMaximum Blood Glucose Reduction (%)Time to Maximum Effect (hours)Reference
Tolbutamide Rabbit500 mg/kgOral~25.6% (AUC reduction)Not Specified[1]
Tolbutamide Rabbit40 mg/kgOralSignificant hypoglycemic effect2-4[2]
Tolbutamide Rabbit10 mg/kgIntravenous~50%Not Specified[3]
Chlorpropamide Human100-750 mg/dayOralMaintained normal fasting blood glucose in some patients5-7 days for full effect[4]

Note: This table presents data from various studies and is intended for comparative purposes. Experimental conditions and endpoints may have differed between studies.

Experimental Protocols of the Era

Historical studies evaluating the hypoglycemic potential of compounds like this compound typically followed standardized in vivo protocols. The following outlines a representative experimental design from the 1960s, primarily utilizing the rabbit as an animal model.

In Vivo Hypoglycemic Activity Assessment in Rabbits (circa 1960s)

1. Animal Model and Preparation:

  • Species: Healthy albino rabbits of either sex.

  • Weight: Typically 1.5-3.0 kg.

  • Acclimatization: Animals were allowed to acclimate to the laboratory environment for a set period before the experiment.

  • Fasting: Rabbits were fasted for 18-24 hours prior to the experiment to establish a baseline blood glucose level, with water provided ad libitum.

2. Induction of Diabetes (for diabetic models):

  • Agent: Alloxan (B1665706) monohydrate was commonly used to induce experimental diabetes.

  • Dosage and Administration: A single intravenous injection of alloxan (e.g., 80-150 mg/kg body weight) was administered.

  • Confirmation of Diabetes: Hyperglycemia was typically confirmed 48-72 hours post-alloxan injection by measuring fasting blood glucose levels. Animals with blood glucose levels significantly above the normal range (e.g., >200 mg/dL) were selected for the study.

3. Drug Administration:

  • Test Compound: this compound (or comparator sulfonylurea) was administered, typically orally via gavage or in the feed, or via intravenous injection.

  • Vehicle: The drug was usually suspended in a suitable vehicle, such as a gum acacia solution or sterile saline.

  • Control Groups: A control group receiving only the vehicle and a positive control group receiving a known hypoglycemic agent (e.g., insulin (B600854) or another sulfonylurea) were included.

4. Blood Glucose Monitoring:

  • Sampling: Blood samples were collected from the marginal ear vein at regular intervals.

  • Time Points: A baseline blood sample (0 hours) was taken before drug administration, followed by collections at 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Analytical Method: Blood glucose concentration was determined using methods prevalent at the time, such as the Folin-Wu or the Nelson-Somogyi method.

5. Data Analysis:

  • The percentage reduction in blood glucose from the baseline level was calculated for each time point to determine the hypoglycemic activity of the test compound.

  • The mean percentage decrease in blood glucose was compared between the test group and the control groups to assess statistical significance.

Visualizing the Mechanisms and Workflow

To further elucidate the context of these historical studies, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Sulfonylurea_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell sulfonylurea Sulfonylurea (e.g., this compound) sur1 SUR1 Subunit sulfonylurea->sur1 Binds to katp ATP-sensitive K+ Channel sur1->katp kir62 Kir6.2 Subunit kir62->katp depolarization Membrane Depolarization katp->depolarization Inhibition leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers fusion of insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Leading to

Caption: Signaling pathway of first-generation sulfonylureas in pancreatic β-cells.

Experimental_Workflow start Start: Select Healthy Rabbits acclimatization Acclimatization Period start->acclimatization fasting 18-24 hour Fasting acclimatization->fasting baseline_bg Measure Baseline Blood Glucose (0 hr) fasting->baseline_bg grouping Randomly Assign to Groups (Control, this compound, Positive Control) baseline_bg->grouping drug_admin Administer Test Substances grouping->drug_admin blood_sampling Collect Blood Samples at Timed Intervals (1, 2, 4, 6, 8, 12, 24 hr) drug_admin->blood_sampling bg_analysis Analyze Blood Glucose Levels blood_sampling->bg_analysis data_analysis Calculate % Blood Glucose Reduction bg_analysis->data_analysis end End: Compare Results data_analysis->end

Caption: Representative experimental workflow for evaluating hypoglycemic agents.

References

A Head-to-Head Comparison of Plant Height Regulation: Cyclanilide vs. Paclobutrazol

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two distinct plant growth regulators reveals divergent mechanisms and outcomes in the control of plant stature. This guide provides a comprehensive comparison of Cyclanilide and Paclobutrazol (B33190), offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data, protocols, and pathway visualizations.

While the initial query sought a comparison with "Chlorcyclamide," a thorough review of scientific literature indicates that this is likely a misnomer for Cyclanilide . This guide will therefore focus on the comparison between Cyclanilide and the well-established plant growth retardant, Paclobutrazol. These two compounds, while both influencing plant architecture, operate through fundamentally different physiological pathways, leading to distinct effects on plant height and overall development.

Executive Summary

Paclobutrazol is a potent inhibitor of gibberellin biosynthesis, consistently leading to a reduction in plant height across a wide range of species. Its mechanism is well-understood, and its effects are predictable and quantifiable. In contrast, Cyclanilide primarily functions by disrupting auxin transport. Its influence on plant height is less direct and appears to be highly dependent on the plant species and the presence of other plant growth regulators. Experimental data on Cyclanilide's effect on vertical plant height is limited and sometimes contradictory, with some studies showing a reduction in height only when used in combination with other agents, and others reporting no significant effect or even an increase in height.

Data Presentation: Quantitative Effects on Plant Height

The following tables summarize the quantitative data on the effects of Paclobutrazol and Cyclanilide on plant height from various experimental studies.

Table 1: Effect of Paclobutrazol on Plant Height

Plant SpeciesPaclobutrazol ConcentrationApplication MethodPlant Height Reduction (%)Reference
Chrysanthemum45 ppmFoliar SpraySignificant reduction
Pentas lanceolata120 mg/LDrench24.09 - 30.77
Sweet Basil10 - 20 ppmFoliar SpraySignificant reduction[1]
Poinsettia0.50 mg/potSoil DrenchEffective height control[2]
Wild Gypsophila1.5 mg/LFoliar Spray24.45[3]
Lavender200 - 400 mg/LFoliar SpraySignificant reduction

Table 2: Effect of Cyclanilide on Plant Height

Plant SpeciesCyclanilide Concentration/CombinationApplication MethodEffect on Plant HeightReference
Cotton2.10% w/w Cyclanilide + 8.40% w/w Mepiquat (B94548) chloride @ 1.2 ml/LFoliar SprayDrastic reduction
Soybean22 g/ha Cyclanilide + 88 g/ha Mepiquat chlorideFoliar SprayHighest plant height observed
Woody OrnamentalsNot specifiedNot specifiedNo effect on plant height or width
Cotton1.60 g/kg seed Cyclanilide + 0.40 g/kg seed Mepiquat chlorideSeed Treatment~50% decrease

Experimental Protocols

General Experimental Workflow for Evaluating Plant Growth Regulators:

The following represents a generalized workflow for assessing the impact of plant growth regulators like Paclobutrazol and Cyclanilide on plant height.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Plant Material Selection (e.g., uniform seedlings) B Acclimatization (stable environmental conditions) A->B C Experimental Design (e.g., completely randomized design) B->C D Preparation of PGR Solutions (various concentrations) C->D E Application (e.g., foliar spray, soil drench) D->E F Control Group (e.g., water or vehicle spray) D->F G Plant Height Measurement (at regular intervals) E->G F->G H Morphological Observations (e.g., node number, branching) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I

Figure 1: Generalized experimental workflow for PGR studies.

Protocol for Paclobutrazol Application (based on cited studies):

  • Plant Material: Uniform and healthy seedlings of the target plant species are selected and transplanted into pots containing a standardized growth medium.

  • Acclimatization: Plants are acclimatized to greenhouse conditions (e.g., controlled temperature, humidity, and photoperiod) for a specific period before treatment.

  • Treatment Preparation: Paclobutrazol solutions of desired concentrations (e.g., 10, 20, 40, 80 ppm) are prepared by dissolving the chemical in distilled water. A surfactant may be added for foliar applications to ensure uniform coverage.

  • Application:

    • Foliar Spray: The prepared solutions are sprayed onto the plant foliage until runoff. A control group is sprayed with distilled water (and surfactant if used in treatment groups).

    • Soil Drench: A specific volume of the paclobutrazol solution is applied to the soil surface of each pot. The control group receives an equal volume of water.

  • Data Collection: Plant height is measured from the soil level to the apical bud at regular intervals (e.g., weekly) after treatment. Other parameters such as stem diameter, number of leaves, and internode length may also be recorded.

  • Statistical Analysis: The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the treatment effects.

Protocol for Cyclanilide Application (based on limited available data):

Due to the limited and varied data on Cyclanilide's sole application for height control, a definitive protocol is challenging to establish. The available research primarily focuses on its use in combination with other plant growth regulators.

  • Plant Material and Acclimatization: Follow the same procedure as for Paclobutrazol.

  • Treatment Preparation: Prepare solutions of Cyclanilide, often in combination with another plant growth regulator like mepiquat chloride, at the desired concentrations.

  • Application: The application method will depend on the experimental design, with foliar sprays and seed treatments being documented.

  • Data Collection and Analysis: Follow the same procedures as for Paclobutrazol, paying close attention to not only plant height but also other morphological changes like lateral branching, which Cyclanilide is known to influence.

Mechanism of Action and Signaling Pathways

The fundamental difference in the head-to-head comparison of Paclobutrazol and Cyclanilide lies in their distinct mechanisms of action.

Paclobutrazol: A Gibberellin Biosynthesis Inhibitor

Paclobutrazol belongs to the triazole family of plant growth retardants. Its primary mode of action is the inhibition of cytochrome P450 monooxygenases, specifically ent-kaurene (B36324) oxidase. This enzyme catalyzes a crucial step in the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. By blocking gibberellin production, paclobutrazol leads to reduced internode elongation, resulting in shorter, more compact plants.

paclobutrazol_pathway cluster_pathway Gibberellin Biosynthesis Pathway cluster_effect Physiological Effect A Geranylgeranyl Diphosphate B ent-Kaurene A->B ent-kaurene synthase C ent-Kaurenoic Acid B->C ent-kaurene oxidase D Bioactive Gibberellins (e.g., GA1, GA4) C->D Multiple Steps E Stem Elongation D->E F Reduced Plant Height Paclobutrazol Paclobutrazol Paclobutrazol->B Inhibits

Figure 2: Paclobutrazol's inhibition of the gibberellin pathway.

Cyclanilide: An Auxin Transport Inhibitor

Cyclanilide's mechanism of action is distinct from that of paclobutrazol. It primarily functions by interfering with the transport of auxin, another critical plant hormone that regulates various aspects of plant growth and development, including apical dominance and root initiation. By disrupting polar auxin transport, Cyclanilide can alter the distribution of auxin within the plant, which may lead to a reduction in apical dominance and an increase in lateral branching. Its effect on overall plant height is a secondary and more complex consequence of this primary action.

cyclanilide_pathway cluster_cell Plant Cell cluster_effect Physiological Effects Auxin_out Auxin (extracellular) Auxin_in Auxin (intracellular) Auxin_out->Auxin_in Influx Auxin_in->Auxin_out Efflux Apical_Dominance Apical Dominance Auxin_in->Apical_Dominance PIN PIN Proteins (Auxin Efflux Carriers) AUX1_LAX AUX1/LAX Proteins (Auxin Influx Carriers) Lateral_Branching Lateral Branching Apical_Dominance->Lateral_Branching Inhibits Plant_Height Plant Height (Variable Effect) Apical_Dominance->Plant_Height Promotes Cyclanilide Cyclanilide Cyclanilide->Auxin_out

Figure 3: Cyclanilide's interference with auxin transport.

Conclusion

In a direct comparison for the purpose of plant height reduction, Paclobutrazol emerges as a more reliable and predictable plant growth retardant due to its direct inhibition of the gibberellin biosynthesis pathway. The extensive body of research provides clear guidelines for its application and expected outcomes.

Cyclanilide, on the other hand, presents a more complex profile. Its primary role as an auxin transport inhibitor leads to more nuanced effects on plant architecture, particularly in promoting lateral branching. The existing data on its ability to control plant height is inconsistent and often linked to its use in combination with other growth regulators. Therefore, for research or commercial applications specifically targeting a reduction in plant height, Paclobutrazol is the more straightforward and well-documented choice. Further research is required to fully elucidate the conditions under which Cyclanilide may be effectively used for height control, either alone or in synergistic combinations.

References

Safety Operating Guide

Navigating the Safe Disposal of Chlorcyclizine Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Chlorcyclizine hydrochloride, a first-generation antihistamine used in research and pharmaceutical development, is crucial for maintaining laboratory safety and ensuring environmental protection.[1][2] Due to its potential hazards, strict adherence to established protocols is necessary to mitigate risks to personnel and comply with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of Chlorcyclizine hydrochloride waste, designed for researchers, scientists, and drug development professionals.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with Chlorcyclizine hydrochloride. This compound can be toxic if swallowed, and may cause skin, eye, and respiratory irritation.[3]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling Chlorcyclizine hydrochloride.[4]

  • Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of dust or fumes.[4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical advice.

  • Do Not Ingest: Do not eat, drink, or smoke in areas where Chlorcyclizine hydrochloride is handled.

Quantitative Hazard Data

Hazard ClassificationGHS CodeSignal WordToxicological Data
Acute Toxicity, Oral (Category 3)H301DangerLD50 (Oral, Mouse): 300 mg/kg
Skin Irritation (Category 2)H315WarningCauses skin irritation
Serious Eye Irritation (Category 2)H319WarningCauses serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335WarningMay cause respiratory irritation

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of Chlorcyclizine hydrochloride is through a licensed and certified hazardous waste management company. It is strictly prohibited to dispose of this chemical via standard trash or by pouring it down the drain or into the sewage system, as this can lead to environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid waste contaminated with Chlorcyclizine hydrochloride, such as unused compound, contaminated gloves, pipette tips, and paper towels, into a designated, clearly labeled hazardous waste container.

    • For small spills, use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.

  • Liquid Waste:

    • Collect all liquid waste containing Chlorcyclizine hydrochloride, including stock solutions and experimental residues, in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste.

2. Labeling and Storage:

  • Clear Identification: All waste containers must be clearly labeled with "Hazardous Waste" and the name "Chlorcyclizine hydrochloride."

  • Secure Storage: Store the hazardous waste containers in a designated, secure area away from general lab traffic. Keep containers tightly closed in a dry, cool, and well-ventilated place until they are collected by the institution's hazardous waste management service.

3. Professional Disposal:

  • Licensed Disposal: Arrange for the collection and disposal of Chlorcyclizine hydrochloride waste through your institution's certified hazardous waste contractor.

  • Recommended Disposal Method: The standard and preferred method for this type of chemical waste is controlled chemical incineration at a licensed facility equipped with afterburners and scrubbers to neutralize harmful byproducts.

4. Empty Container Disposal:

  • Triple Rinsing: Empty containers of Chlorcyclizine hydrochloride should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

  • Final Disposal: Once triple-rinsed, the original labels on the container should be defaced or removed, and the container can then be disposed of as regular, non-hazardous waste or recycled, in accordance with institutional and local regulations.

Experimental Workflow for Disposal

Chlorcyclizine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area Solid_Waste Solid Waste (Unused compound, contaminated labware) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Place in Liquid_Waste Liquid Waste (Solutions, rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Collect in Secure_Storage Store in a Secure, Designated Area Solid_Container->Secure_Storage Liquid_Container->Secure_Storage Waste_Contractor Arrange for Collection by Certified Waste Contractor Secure_Storage->Waste_Contractor Incineration Controlled Chemical Incineration Waste_Contractor->Incineration Transports for

Caption: Disposal workflow for Chlorcyclizine hydrochloride waste.

References

Essential Safety and Logistical Information for Handling Chlorcyclamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds like Chlorcyclamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE to prevent inhalation, ingestion, and skin contact.

PPE CategorySpecific RequirementsRationale
Hand Protection Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination.[1]Prevents skin contact and absorption. Double-gloving provides an additional barrier.[1]
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and aerosols.[1]
Respiratory Protection A NIOSH-approved respirator with P100 filters for solids. For solutions, an elastomeric half-mask with multi-gas cartridges and P100 filters is recommended.[1]Minimizes inhalation of airborne particles or aerosols.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Foot Protection Chemical-resistant, disposable shoe covers over closed-toe shoes.Prevents the spread of contamination outside of the designated handling area.
Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the following hazards are associated with similar compounds and should be considered.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection and face protection.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.Wear protective gloves, protective clothing, eye protection and face protection. Immediately change contaminated clothing.
Serious Eye Damage/Irritation Causes serious eye damage.Wear eye protection/face protection.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Do not breathe mist or vapors.
Aquatic Hazard Very toxic to aquatic life.Avoid release to the environment.

Operational and Disposal Plans

Handling Procedures

All handling of this compound should occur within a designated and clearly marked area with restricted access.

Engineering Controls:

  • Ventilation: All weighing and solution preparation must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to capture and remove airborne particles at the source.

  • Containment: Use of a glove box or isolator is recommended for handling larger quantities or for procedures with a high potential for aerosol generation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Perform all weighing operations within a chemical fume hood or CVE. Use anti-static weigh paper or a tared container to minimize the dispersal of the solid.

  • Solution Preparation: Add solvent to the solid in a slow, controlled manner to avoid splashing.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Waste Segregation: Segregate this compound waste from other waste streams.

  • Containerization: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood/CVE) cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Workspace a->b c Weighing b->c d Solution Preparation c->d e Decontaminate Workspace d->e f Segregate Waste e->f g Dispose via EHS f->g

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.